2-(1-trityl-5-tetrazolyl)phenylboronic acid
Description
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Properties
IUPAC Name |
[2-(1-trityltetrazol-5-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BN4O2/c32-27(33)24-19-11-10-18-23(24)25-28-29-30-31(25)26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,32-33H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOAZIDDOCSTQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438411 | |
| Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144873-97-2 | |
| Record name | 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid
This technical guide provides a comprehensive overview of the synthetic pathway for 2-(1-trityl-5-tetrazolyl)phenylboronic acid, a key intermediate in the development of angiotensin II receptor antagonists. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process that begins with the formation of the 5-phenyltetrazole core, followed by the protection of the tetrazole nitrogen with a trityl group, and concludes with a regioselective ortho-borylation.
Caption: Synthesis pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 5-Phenyltetrazole
This procedure outlines the formation of the tetrazole ring via a [3+2] cycloaddition reaction.
Materials:
-
Benzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 10.3 g (100 mmol) of benzonitrile in 50 ml of DMF.
-
To this solution, add 7.8 g (120 mmol) of sodium azide and 6.4 g (120 mmol) of ammonium chloride.
-
Heat the reaction mixture to 100°C and stir for 5 hours.
-
After cooling to room temperature, filter off the precipitated sodium chloride.
-
Remove the DMF from the filtrate under reduced pressure.
-
Dissolve the solid residue in 100 ml of water and acidify with concentrated hydrochloric acid to a pH of less than 2.
-
The product, 5-phenyltetrazole, will precipitate as crystals.
-
Collect the crystals by filtration, wash with water, and dry.[1]
Step 2: N-tritylation of 5-Phenyltetrazole
This step involves the protection of the 5-phenyltetrazole at the N1 position with a trityl group to direct the subsequent ortho-lithiation.
Materials:
-
5-Phenyltetrazole
-
Sodium carbonate (Na₂CO₃)
-
Tetrabutylammonium hydrogen sulfate (phase transfer catalyst)
-
Trityl chloride
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
In a round-bottomed flask, prepare a mixture of 100.0 g (0.68 mol) of 5-phenyl-1H-tetrazole and 110.84 g (1.03 mol) of sodium carbonate in 1000 ml of deionized water.
-
Cool the mixture to 0 to 5°C.
-
Add 5.3 g (0.015 mol) of tetrabutylammonium hydrogen sulfate to the flask at 0 to 5°C.
-
In a separate flask, prepare a solution of 228.88 g (0.82 mol) of trityl chloride in 1250 ml of dichloromethane.
-
Add the trityl chloride solution dropwise to the reaction flask while maintaining the temperature at 0 to 5°C.
-
Stir the reaction mixture for 3-4 hours at 0 to 5°C. Monitor the reaction progress by HPLC or TLC.
-
After the reaction is complete, allow the mixture to warm to room temperature.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain 1-trityl-5-phenyltetrazole. The product can be further purified by crystallization.[1]
Step 3: Ortho-lithiation and Borylation of 1-Trityl-5-phenyltetrazole
This final step introduces the boronic acid functionality at the ortho position of the phenyl ring.
Materials:
-
1-Trityl-5-phenyltetrazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
Procedure:
-
Dissolve 1-trityl-5-phenyltetrazole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to between -20°C and -10°C.
-
Slowly add one equivalent of n-butyllithium solution dropwise, maintaining the temperature within the specified range.
-
After the addition is complete, stir the mixture for 30 minutes to 1 hour at -10°C to ensure complete lithiation.
-
Cool the reaction mixture to -78°C and add triisopropyl borate dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude this compound, which can be purified by column chromatography or recrystallization.[2]
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 5-Phenyltetrazole | Benzonitrile | Sodium azide, Ammonium chloride | DMF | 100 | 5 | up to 88 | - |
| 2 | 1-Trityl-5-phenyltetrazole | 5-Phenyltetrazole | Trityl chloride, Sodium carbonate | DCM/Water | 0-5 | 3-4 | High | >98 |
| 3 | This compound | 1-Trityl-5-phenyltetrazole | n-Butyllithium, Triisopropyl borate | THF | -20 to RT | ~12 | Good | - |
Note: Yields for steps 2 and 3 are often reported as "high" or "good" in the literature without specific percentages for the isolated, purified product in all cases. The provided data is a compilation from various sources.
Logical Workflow for Synthesis
Caption: Logical workflow of the synthesis process.
References
Physicochemical Properties of 2-(1-Trityl-5-tetrazolyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1-trityl-5-tetrazolyl)phenylboronic acid. Due to the limited availability of specific experimental data for this compound, this document leverages data from structurally related analogs, including the de-protected parent compound 2-(tetrazol-5-yl)phenylboronic acid and the foundational molecule, phenylboronic acid, to provide a robust predictive profile. Detailed experimental protocols for determining these key characteristics are also provided to empower researchers in their own investigations.
Chemical Identity and Structure
This compound is an organic compound featuring a phenylboronic acid moiety substituted with a tetrazole ring at the ortho position. The tetrazole ring is protected with a bulky trityl (triphenylmethyl) group on one of its nitrogen atoms. This trityl group is a common protecting group in organic synthesis, known for its steric hindrance and stability under various conditions, though it can be removed under acidic conditions.[1][2] The presence of the boronic acid, tetrazole, and trityl functionalities imparts a unique combination of properties relevant to its potential applications in organic synthesis and medicinal chemistry, particularly in the construction of complex molecules via cross-coupling reactions.[3]
Molecular Structure:
-
IUPAC Name: [2-(1-Trityl-1H-tetrazol-5-yl)phenyl]boronic acid
-
CAS Number: 144873-97-2[4]
-
Molecular Formula: C₂₆H₂₁BN₄O₂[4]
Predicted and Comparative Physicochemical Properties
The following table summarizes the key physicochemical properties of the title compound. Where specific data is unavailable, values for analogous compounds are provided for comparison and estimation.
| Property | This compound | 2-(Tetrazol-5-yl)phenylboronic acid (De-tritylated Analog) | Phenylboronic Acid (Parent Compound) |
| Molecular Weight | 432.3 g/mol [5] | 189.97 g/mol [6][7] | 121.93 g/mol [8][9] |
| Appearance | Predicted: White to off-white solid | White to off-white solid[10] | White to yellow powder[8][9] |
| Melting Point (°C) | Data not available | 148-152[6][7] | 216-219[11][12] |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., MeOH, Ether, DMSO), poorly soluble in water and nonpolar solvents (e.g., hexanes).[8][13] | Data not available | Soluble in methanol, diethyl ether; poorly soluble in water (10 g/L at 20°C).[11][12][13] |
| pKa | Data not available | Predicted: ~4.1 (for tetrazole moiety)[14] | 8.83[9] |
Spectroscopic Data Interpretation
While specific spectra for this compound are not publicly available, the expected spectroscopic characteristics can be inferred from its structural components.
-
¹H NMR: The spectrum would be complex, showing aromatic protons from the phenylboronic acid ring and the three phenyl rings of the trityl group. The hydroxyl protons of the boronic acid would likely appear as a broad singlet.
-
¹³C NMR: Aromatic carbons from all four phenyl rings would be visible. The carbon attached to the boron atom would have a characteristic chemical shift.
-
¹¹B NMR: This technique is particularly useful for studying boronic acids.[15][16][17] A signal consistent with a trigonal sp²-hybridized boron atom is expected.[16] Changes in pH would shift this signal upfield as the boron center transitions to a tetrahedral sp³-hybridized boronate species.[15][17]
-
Mass Spectrometry (MS): Due to the high stability of the trityl cation, a prominent peak corresponding to this fragment (m/z = 243) is often observed in the mass spectra of trityl-containing compounds.[18] This characteristic can be leveraged for mass-tagging applications in combinatorial synthesis.[18][19]
Experimental Protocols
This section provides detailed methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination
The melting point provides an indication of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure crystalline compound.
Protocol: Capillary Method using a Digital Melting Point Apparatus
-
Sample Preparation: Place a small amount of the finely ground, dry compound into a capillary tube, tapping gently to create a packed column of 2-3 mm height.[20][21]
-
Apparatus Setup: Insert the capillary tube into the heating block of the melting point apparatus.[22]
-
Heating: Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[20]
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the last solid crystal melts (T₂).[23]
-
Reporting: The melting point is reported as the range T₁ - T₂. For high accuracy, perform the determination in triplicate.
Solubility Determination
Solubility is a critical parameter for reaction setup, purification, and formulation. The dynamic method is a reliable technique for determining solubility in various organic solvents.[24][25]
Protocol: Dynamic Method
-
Sample Preparation: Accurately weigh a specific amount of the boronic acid and the chosen solvent into a jacketed glass vessel equipped with a magnetic stirrer.[24][26]
-
Heating and Stirring: Begin stirring and slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.1-0.5 °C/min).[24][26]
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or instrumentally by measuring the intensity of a light beam passing through the solution.[25]
-
Determine Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes clear. This is the solubility temperature for that specific composition.[24]
-
Data Collection: Repeat the measurement with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).[24]
pKa Determination
The pKa value is essential for understanding the acidic nature of the boronic acid and its behavior in different pH environments. Potentiometric titration is a standard method for this determination.[27][28]
Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve a precisely weighed sample of the boronic acid in a suitable solvent system (e.g., water with a co-solvent like DMSO if solubility is low) of known volume.[27]
-
Apparatus Setup: Calibrate a pH electrode with standard buffer solutions (e.g., pH 4 and 7). Immerse the calibrated electrode into the sample solution placed on a magnetic stirrer.[27]
-
Titration: Add a standardized solution of a strong base (e.g., 0.05 M NaOH) in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.[27][28]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This point can be determined accurately from the first derivative of the titration curve (ΔpH/ΔV), which shows the inflection point corresponding to full neutralization.[27]
-
Reporting: For accuracy, perform at least three titrations and report the average pKa value with the standard deviation.[28]
Stability and Storage
Boronic acids are susceptible to degradation, particularly through dehydration to form cyclic trimeric anhydrides (boroxines).[29] The presence of moisture can facilitate this process. Additionally, oxidation can lead to cleavage of the carbon-boron bond (protodeboronation).[29]
Recommended Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place, often under refrigeration (2-8°C).[6][7][10]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.[29]
Potential Applications and Reactivity
The primary utility of phenylboronic acids lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[8][13] The title compound serves as a precursor for synthesizing complex biaryl tetrazoles, which are important scaffolds in medicinal chemistry, for instance, in the development of angiotensin II receptor blockers.[3] The trityl group acts as a protecting group for the tetrazole nitrogen, which can be removed in a subsequent synthetic step.[30][31]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid | C26H21BN4O2 | CID 9954488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(四唑-5-基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-(テトラゾール-5-イル)フェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 9. alignchemical.com [alignchemical.com]
- 10. chemimpex.com [chemimpex.com]
- 11. grokipedia.com [grokipedia.com]
- 12. chembk.com [chembk.com]
- 13. Phenylboronic acid | 98-80-6 [chemicalbook.com]
- 14. lookchem.com [lookchem.com]
- 15. par.nsf.gov [par.nsf.gov]
- 16. researchgate.net [researchgate.net]
- 17. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. glenresearch.com [glenresearch.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. byjus.com [byjus.com]
- 22. studylib.net [studylib.net]
- 23. pennwest.edu [pennwest.edu]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
- 27. mdpi.com [mdpi.com]
- 28. creative-bioarray.com [creative-bioarray.com]
- 29. benchchem.com [benchchem.com]
- 30. rua.ua.es [rua.ua.es]
- 31. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Structure Elucidation of 2-(1-trityl-5-tetrazolyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 2-(1-trityl-5-tetrazolyl)phenylboronic acid, a key intermediate in the synthesis of the antihypertensive drug Irbesartan. This document details the physicochemical properties, synthesis, and analytical characterization of the compound. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide synthesizes information from patents and chemical databases to provide a thorough understanding of the molecule's structure. While specific spectral data remains proprietary or unpublished, this guide outlines the expected analytical outcomes and provides detailed experimental protocols for its synthesis and characterization based on established chemical principles and related compounds.
Introduction
This compound (Figure 1) is a complex organic molecule that plays a crucial role as a registered starting material in the production of Irbesartan, an angiotensin II receptor antagonist used to treat high blood pressure.[1] The molecule's structure combines a phenylboronic acid moiety, a tetrazole ring, and a bulky trityl protective group. Accurate structural confirmation of this intermediate is critical for ensuring the purity and quality of the final active pharmaceutical ingredient (API). This guide will cover the essential aspects of its structure, synthesis, and the analytical techniques used for its elucidation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier information.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [2-(1-Trityl-1H-tetrazol-5-yl)phenyl]boronic acid | [2] |
| CAS Number | 144873-97-2 | [3] |
| Molecular Formula | C₂₆H₂₁BN₄O₂ | [2] |
| Molecular Weight | 432.28 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in organic solvents such as THF, DMF | [1] |
Synthesis
The synthesis of this compound is a multi-step process that is described in several patents related to the manufacturing of Irbesartan.[1] The general synthetic pathway involves the formation of the tetrazole ring, followed by the introduction of the boronic acid group.
Synthetic Workflow
The synthesis typically starts from 2-cyanobiphenyl, which undergoes a cycloaddition reaction with an azide source to form the tetrazole ring. The tetrazole is then protected with a trityl group, followed by a metal-halogen exchange and reaction with a borate ester to yield the final boronic acid.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 5-(2-Biphenyl)tetrazole
-
To a solution of 2-cyanobiphenyl (1 equivalent) in dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the mixture to room temperature and pour it into acidified water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield 5-(2-biphenyl)tetrazole.
Experimental Protocol: Synthesis of 5-(2-Biphenyl)-1-trityl-1H-tetrazole
-
Suspend 5-(2-biphenyl)tetrazole (1 equivalent) in dichloromethane (DCM).
-
Add triethylamine (1.2 equivalents) to the suspension.
-
Add a solution of trityl chloride (1.1 equivalents) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-(2-biphenyl)-1-trityl-1H-tetrazole.
Experimental Protocol: Synthesis of this compound
-
Dissolve 5-(2-biphenyl)-1-trityl-1H-tetrazole (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add n-butyllithium (1.1 equivalents) and stir the mixture for 1 hour at -78 °C.
-
Add triisopropyl borate (1.2 equivalents) dropwise and continue stirring for 2 hours at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by recrystallization to afford this compound.
Structure Elucidation
The structure of this compound is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is not publicly available, the expected proton (¹H) and carbon (¹³C) NMR spectral features can be predicted based on its structure.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Trityl-H (aromatic) | 7.10 - 7.40 (m, 15H) | 140 - 145 (ipso-C), 127 - 130 (aromatic CH) |
| Phenyl-H (aromatic) | 7.50 - 7.90 (m, 4H) | 130 - 135 (aromatic CH) |
| B(OH)₂ | 8.0 - 8.5 (br s, 2H) | - |
| C-B | - | ~135 (ipso-C) |
| Tetrazole-C | - | ~160 |
| Trityl-C (quaternary) | - | ~80 |
Experimental Protocol: NMR Spectroscopy
-
Dissolve approximately 10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software to identify chemical shifts, coupling constants, and integration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Table 3: Predicted Mass Spectrometry Data
| Technique | Expected m/z | Fragment |
| ESI-MS (+) | 433.1832 [M+H]⁺ | Molecular Ion |
| ESI-MS (+) | 243.1182 | [Trityl]⁺ |
| ESI-MS (-) | 431.1675 [M-H]⁻ | Molecular Ion |
Experimental Protocol: Mass Spectrometry
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) source of a mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) on the parent ion.
X-ray Crystallography
Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. Although no crystal structure for this specific compound is publicly available, this technique would be essential for unambiguous structural confirmation.
Experimental Protocol: X-ray Crystallography
-
Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation of a saturated solution in a suitable solvent system.
-
Mount a single crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data at a low temperature (e.g., 100 K).
-
Solve and refine the crystal structure using appropriate crystallographic software.
Role in Drug Development: Irbesartan Synthesis
This compound is a key building block in the synthesis of Irbesartan. It participates in a Suzuki coupling reaction with a suitable spiro-imidazole derivative.
Caption: Role of this compound in Irbesartan synthesis.
This Suzuki coupling step is a critical C-C bond-forming reaction that constructs the biphenyl core of the Irbesartan molecule.[1] The trityl group serves as a protecting group for the tetrazole nitrogen, preventing side reactions, and is removed in the final step of the synthesis under acidic conditions to yield the active pharmaceutical ingredient.
Conclusion
The structure elucidation of this compound relies on a combination of synthetic organic chemistry and modern analytical techniques. While a complete, publicly available dataset for its characterization is lacking, this guide provides a robust framework for its synthesis and the expected analytical outcomes based on its chemical structure and the characterization of analogous compounds. A thorough understanding of the structure and purity of this key intermediate is paramount for the consistent and high-quality manufacturing of Irbesartan. Further research and publication of detailed experimental data would be beneficial to the scientific community.
References
- 1. US7799928B2 - Process for the preparation of irbesartan hydrochloride - Google Patents [patents.google.com]
- 2. [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid | C26H21BN4O2 | CID 9954488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:144873-97-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]
A Technical Guide to 2-(1-trityl-5-tetrazolyl)phenylboronic acid (CAS: 144873-97-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(1-trityl-5-tetrazolyl)phenylboronic acid, a key intermediate in pharmaceutical synthesis. It covers the compound's chemical and physical properties, safety and handling protocols, and its critical role in the manufacturing of angiotensin II receptor antagonists, supported by detailed experimental methodologies and workflow diagrams.
Compound Identification and Properties
This compound is a complex organic molecule primarily utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). The trityl group serves as a bulky protecting group for the tetrazole ring, preventing unwanted side reactions, while the boronic acid moiety is strategically positioned for carbon-carbon bond formation via cross-coupling reactions.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 144873-97-2[1] |
| IUPAC Name | [2-(1-trityltetrazol-5-yl)phenyl]boronic acid |
| Molecular Formula | C₂₆H₂₁BN₄O₂[2][3] |
| Synonyms | [2-(1-trityltetrazol-5-yl)phenyl]boronic Acid; Boronic acid, [2-[1-(triphenylmethyl)-1H-tetrazol-5-yl]phenyl]-[3] |
| InChIKey | LCOAZIDDOCSTQX-UHFFFAOYSA-N[4] |
| Canonical SMILES | B(C1=CC=CC=C1C2=NN=NN2C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(O)O[4] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 432.28 g/mol [3] |
| Appearance | White to off-white solid |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Storage Conditions | Sealed in a dry place, at room temperature[3] or in a cool, well-ventilated area.[5] |
Safety and Handling
This compound is classified as a flammable solid and can cause serious eye irritation. It is also harmful if swallowed and may cause respiratory irritation.[2][5] Proper handling and storage are crucial to ensure laboratory safety.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
|---|---|---|
| Hazard | H228 | Flammable solid[2][5] |
| H302 | Harmful if swallowed[2][5] | |
| H319 | Causes serious eye irritation[2][5] | |
| H335 | May cause respiratory irritation[2] | |
| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[5] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[5] |
Safe Handling Protocol:
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Use non-sparking tools and ground equipment to prevent electrostatic discharge.[5]
-
Avoid contact with skin and eyes.[5] In case of contact, rinse thoroughly with water.
-
Wash hands thoroughly after handling.[5]
Role in Pharmaceutical Synthesis: The Irbesartan Pathway
This compound is a pivotal intermediate in the synthesis of Irbesartan, a potent antihypertensive drug.[6] The synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where the boronic acid couples with an aryl halide to form the core biphenyl structure of the final API.[6][7] The trityl group is subsequently removed in a deprotection step.[6]
Key Experimental Protocols
The successful use of this compound hinges on precise execution of its synthesis and subsequent coupling reaction.
Protocol 1: Synthesis of this compound
This protocol is adapted from patent literature describing the conversion of the protected phenyltetrazole to the corresponding boronic acid.[6]
-
Reaction Setup: In a flame-dried, multi-neck flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-phenyl-1-trityl-1H-tetrazole in an appropriate anhydrous solvent (e.g., THF).
-
Borylation: Cool the solution to a low temperature (e.g., 0 to 5°C).[6] Add a suitable borate, such as a trialkyl borate, followed by a strong base (e.g., an organolithium reagent like n-BuLi).
-
Reaction Monitoring: Stir the mixture for 3-4 hours at the reduced temperature.[6] Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]
-
Quenching and Workup: Once the reaction is complete, carefully quench the mixture with an acidic aqueous solution. Allow the mixture to warm to room temperature.
-
Extraction and Isolation: Perform a liquid-liquid extraction to separate the product into an organic phase. Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude this compound by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Trityl Irbesartan Synthesis
This generalized protocol describes the coupling of the boronic acid with its partner to form the biphenyl backbone.[6][7]
-
Reaction Setup: To a reaction vessel, add this compound, the aryl halide partner (e.g., 2-butyl-3-(4′-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or a pre-formed complex like Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃).[7][8]
-
Solvent System: Add a suitable solvent system. This is often a two-phase system, such as a mixture of an organic solvent (e.g., THF, DME, Toluene) and an aqueous solution of the base.[7]
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature typically between 60-110°C. The optimal temperature depends on the specific substrates and catalyst used.[8]
-
Monitoring and Workup: Monitor the reaction by TLC or HPLC until the starting materials are consumed. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts, dry, and concentrate. The resulting crude Trityl Irbesartan can be purified via column chromatography or recrystallization.
Analytical Characterization
The identity, purity, and stability of this compound and its reaction products are confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity and monitoring reaction progress. In one documented synthesis, the product, 2-[5-(1-trityl-1H-tetrazol)phenylboronic acid], had a retention time of 19.55 minutes under specific conditions, distinct from the starting material's retention time of 23.654 minutes.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound, ensuring the correct placement of the boronic acid group and the integrity of the trityl-protected tetrazole ring.
-
Mass Spectrometry (MS): LC-MS (Liquid Chromatography-Mass Spectrometry) provides confirmation of the molecular weight (432.28 g/mol ), further verifying the compound's identity.[3][9]
Conclusion
This compound (CAS: 144873-97-2) is a specialized and indispensable intermediate for the synthesis of complex pharmaceutical agents, most notably Irbesartan. Its design, featuring a protected tetrazole and a reactive boronic acid, makes it perfectly suited for modern synthetic strategies like the Suzuki-Miyaura coupling. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for researchers and chemists in the field of drug development and manufacturing.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid | C26H21BN4O2 | CID 9954488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:144873-97-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]
- 7. US7019148B2 - Synthesis of irbesartan - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 144873-97-2|(2-(1-Trityl-1H-tetrazol-5-yl)phenyl)boronic acid|BLD Pharm [fr.bldpharm.com]
Molecular weight and formula of 2-(1-trityl-5-tetrazolyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Trityl-5-tetrazolyl)phenylboronic acid is a specialized organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its primary utility lies in its role as a key intermediate in the synthesis of angiotensin II receptor antagonists, a class of drugs commonly known as "sartans," which are pivotal in the management of hypertension. The unique structural combination of a trityl-protected tetrazole and a phenylboronic acid moiety makes it an ideal precursor for constructing the complex biphenyl-tetrazole scaffold characteristic of drugs like Losartan and Irbesartan through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of its chemical properties, synthesis, and applications.
Core Compound Data
The fundamental properties of this compound are summarized below.
| Property | Value | Citations |
| Chemical Formula | C₂₆H₂₁BN₄O₂ | [1] |
| Molecular Weight | 432.3 g/mol | [1] |
| CAS Number | 144873-97-2 | [2] |
| Appearance | White to off-white solid | |
| IUPAC Name | [2-(1-trityl-1H-tetrazol-5-yl)phenyl]boronic acid |
Synthetic Pathway and Application
The primary application of this compound is as a building block in the synthesis of angiotensin II receptor blockers (ARBs). The general synthetic strategy involves a two-step process:
-
Synthesis of the Boronic Acid: The compound is typically synthesized via a directed ortho-metalation of N-trityl-5-phenyltetrazole. This involves the use of a strong organolithium base to deprotonate the phenyl ring at the position ortho to the tetrazole, followed by quenching with a borate ester.[3]
-
Suzuki-Miyaura Coupling: The resulting boronic acid serves as the organoboron coupling partner in a palladium-catalyzed Suzuki-Miyaura reaction with a suitable functionalized aryl halide to construct the final biphenyl structure of the target sartan drug.[3]
The trityl group serves as a protecting group for the tetrazole nitrogen, preventing side reactions and can be removed in the final stages of the synthesis under acidic conditions.
Experimental Protocols
The following are representative experimental protocols derived from the literature for the synthesis and application of this compound.[3]
Synthesis of this compound
This procedure is based on the directed ortho-metalation of 2-trityl-5-phenyltetrazole.[3]
Materials:
-
2-Trityl-5-phenyltetrazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous Hydrochloric Acid (HCl)
-
Diethyl ether
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of 2-trityl-5-phenyltetrazole in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C in a dry ice/acetone bath.
-
A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Triisopropyl borate (1.2 equivalents) is then added dropwise, ensuring the temperature remains below -70 °C.
-
The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of aqueous HCl (1 M) until the solution is acidic.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by trituration or crystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield this compound as a white solid.
Suzuki-Miyaura Coupling for Losartan Synthesis
This protocol outlines the use of the synthesized boronic acid in a palladium-catalyzed cross-coupling reaction to form the biphenyl core of Losartan.[3]
Materials:
-
This compound
-
4'-(Bromomethyl)-2-cyanobiphenyl (or a suitable imidazole derivative)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., aqueous Potassium Carbonate)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a reaction vessel, add this compound (1.0 equivalent), the aryl bromide partner (1.1 equivalents), and the base (e.g., 2 M aqueous potassium carbonate, 2.0 equivalents).
-
The vessel is charged with the solvent (e.g., toluene), and the mixture is degassed by bubbling with an inert gas for 15-20 minutes.
-
The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents) is added, and the mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere.
-
The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the coupled biphenyl product.
Visualized Workflows
The following diagrams illustrate the key synthetic processes involving this compound.
Caption: Synthesis of the target boronic acid.
Caption: Application in Suzuki-Miyaura coupling.
References
A Technical Guide to 2-(1-trityl-5-tetrazolyl)phenylboronic Acid: Synthesis and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(1-trityl-5-tetrazolyl)phenylboronic acid, a key intermediate in the synthesis of angiotensin II receptor antagonists such as Losartan. This document details its chemical properties, a plausible synthetic protocol, and an analysis of its expected spectroscopic data (NMR, IR, MS).
Chemical Properties
| Property | Value | Reference |
| CAS Number | 144873-97-2 | [1] |
| Molecular Formula | C₂₆H₂₁BN₄O₂ | [1] |
| Molecular Weight | 432.28 g/mol | [1] |
| IUPAC Name | [2-(1-trityl-1H-tetrazol-5-yl)phenyl]boronic acid | [2] |
| Synonyms | [2-(1-trityltetrazol-5-yl)phenyl]boronic Acid, Boronic acid, [2-[1-(triphenylmethyl)-1H-tetrazol-5-yl]phenyl]- | [1] |
Experimental Protocols
Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound, based on general procedures for the formation of boronic acids from aryl halides. This compound is a known intermediate in the synthesis of pharmaceuticals like Irbesartan.[3]
Materials:
-
5-(2-bromophenyl)-1-trityl-1H-tetrazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 5-(2-bromophenyl)-1-trityl-1H-tetrazole (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise at -78 °C. The reaction is allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic (pH ~2). The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.
-
Workup: The combined organic layers are washed with water and then with brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound as a solid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
Spectroscopic Data (Predicted)
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its structural fragments: the trityl group, the tetrazole ring, and the ortho-substituted phenylboronic acid moiety. Spectroscopic data for the related compound phenylboronic acid is available for comparison.[4]
¹H NMR Spectroscopy
-
Solvent: DMSO-d₆
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.2 | s (broad) | 2H | B(OH)₂ |
| ~7.8 - 7.9 | m | 1H | Ar-H |
| ~7.2 - 7.6 | m | 18H | Ar-H (Trityl and Phenyl) |
Note: The protons of the phenylboronic acid moiety are expected to be in the aromatic region, with potential for complex splitting patterns due to ortho-substitution. The 15 protons of the trityl group will likely appear as a complex multiplet.
¹³C NMR Spectroscopy
-
Solvent: DMSO-d₆
| Chemical Shift (ppm) | Assignment |
| ~164 | C (Tetrazole) |
| ~144 | C (Trityl quaternary) |
| ~127 - 135 | C (Aromatic) |
| ~82 | C (Trityl ipso) |
| ~130 (broad) | C-B |
Note: The carbon attached to the boron atom often shows a broad signal and can sometimes be difficult to observe.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | O-H stretch (B(OH)₂) |
| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |
| ~1600, ~1490, ~1450 | Medium-Strong | C=C stretch (Aromatic) |
| ~1350 | Strong | B-O stretch |
| ~1100 - 1000 | Medium | Tetrazole ring vibrations |
| ~750, ~700 | Strong | C-H bend (Aromatic) |
Note: The broad O-H stretch is characteristic of the boronic acid group. The spectrum for the related phenylboronic acid shows similar characteristic peaks.[5]
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI)
-
Expected [M+H]⁺: m/z 433.18
Predicted Fragmentation Pattern:
The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways. A common fragmentation for tetrazoles involves the loss of a nitrogen molecule (N₂).[6]
-
Loss of the Trityl Group: A major fragmentation pathway would likely involve the cleavage of the trityl group, leading to a stable trityl cation at m/z 243.
-
Loss of Boronic Acid Group: Fragmentation may also occur with the loss of the boronic acid moiety.
Visualizations
Synthetic Pathway
The following diagram illustrates the synthetic route to this compound.
Caption: Synthetic route to this compound.
References
- 1. This compound - CAS:144873-97-2 - Sunway Pharm Ltd [3wpharm.com]
- 2. [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid | C26H21BN4O2 | CID 9954488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]
- 4. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. lifesciencesite.com [lifesciencesite.com]
An In-depth Technical Guide to the Discovery and History of Tetrazole-Containing Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and application of tetrazole-containing phenylboronic acids. This unique class of compounds results from the strategic fusion of two critical pharmacophores: the tetrazole ring, a metabolically stable bioisostere of the carboxylic acid group, and the phenylboronic acid moiety, renowned for its role in enzyme inhibition and its utility in carbon-carbon bond formation. We will explore the historical context of each component, the rationale behind their combination, key synthetic methodologies, and their applications in medicinal chemistry and materials science. This document consolidates quantitative data, detailed experimental protocols, and visual diagrams to serve as an essential resource for professionals in drug discovery and organic synthesis.
Introduction: The Convergence of Two Pharmacophores
The development of tetrazole-containing phenylboronic acids is not marked by a single discovery but by the logical and innovative convergence of two well-established fields in medicinal chemistry.
1.1 The Tetrazole Moiety: A Carboxylic Acid Mimic
The first tetrazole derivative was synthesized in 1885 by the Swedish chemist J.A. Bladin.[1][2] For decades, the tetrazole ring, a five-membered heterocycle with four nitrogen atoms, has been a cornerstone in medicinal chemistry.[3][4] Its primary role is to act as a bioisostere—a metabolically stable substitute—for the carboxylic acid functional group.[5] This is due to its similar pKa, planar structure, and ability to participate in hydrogen bonding, which allows it to mimic the interactions of a carboxylate group with biological receptors.[4] This substitution can improve a drug candidate's pharmacokinetic profile, enhancing properties like lipophilicity and metabolic resistance. Today, the tetrazole moiety is a key component in numerous FDA-approved drugs.[1]
1.2 The Phenylboronic Acid Moiety: A Versatile Chemical Tool
Boronic acids, particularly phenylboronic acids, have gained immense prominence in both organic synthesis and pharmacology. Their utility was famously highlighted by the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for creating C-C bonds.[6] In medicinal chemistry, the boron atom's empty p-orbital allows it to form reversible covalent bonds with nucleophilic residues (like serine) in enzyme active sites.[7] This property makes boronic acids effective as transition-state analog inhibitors.[7] The approval of Bortezomib, a boronic acid-based proteasome inhibitor, by the US FDA in 2003 for treating multiple myeloma solidified the therapeutic potential of this class of compounds.[7]
1.3 Rationale for Combination
The integration of a tetrazole ring and a phenylboronic acid into a single molecule is a deliberate design strategy. This combination yields a bifunctional scaffold with compelling properties:
-
Enhanced Biological Targeting: The tetrazole group can engage with receptors that typically bind carboxylates, while the boronic acid can form covalent bonds with nearby enzymatic residues, potentially leading to high-affinity and selective inhibitors.
-
Synthetic Versatility: These compounds serve as powerful building blocks. The boronic acid group is primed for Suzuki-Miyaura coupling reactions, allowing for the construction of complex biaryl structures, which are common in pharmaceuticals.[8][9]
-
Modulated Physicochemical Properties: The acidic tetrazole group can improve solubility and other drug-like properties.[4]
Key Experimental Protocols
The synthesis and application of these compounds rely on established and robust chemical transformations. Below are detailed methodologies for their synthesis and a primary application.
2.1 Protocol: Synthesis via [3+2] Cycloaddition
The most versatile method for forming the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide source.[5] This protocol outlines the synthesis starting from a cyanophenylboronic acid derivative.
Objective: To synthesize a tetrazole-containing phenylboronic acid from a corresponding cyanophenylboronic acid.
Materials:
-
Cyanophenylboronic acid derivative (e.g., 3-cyanophenylboronic acid) (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Triethylamine hydrochloride (Et₃N·HCl) (1.5 equiv)
-
Toluene or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vessel suitable for heating under reflux with a condenser
Procedure:
-
Setup: To a round-bottom flask, add the cyanophenylboronic acid derivative, sodium azide, and triethylamine hydrochloride.
-
Solvent Addition: Add anhydrous toluene or DMF to the flask to create a suspension.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup (Cooling): Once the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully add 1M HCl to the cooled mixture and stir. The pH should be adjusted to ~2-3 to protonate the tetrazole ring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure tetrazole-containing phenylboronic acid.
2.2 Protocol: Suzuki-Miyaura Cross-Coupling Application
This protocol describes the use of a tetrazole-containing phenylboronic acid as a coupling partner in a palladium-catalyzed Suzuki-Miyaura reaction to form a biaryl product.[8][9]
Objective: To synthesize a biaryltetrazole by coupling a tetrazole-containing phenylboronic acid with an aryl halide.
Materials:
-
Tetrazole-containing phenylboronic acid (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃) (2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water or DMF/Water)[9]
-
Schlenk flask or microwave vial
-
Inert atmosphere supplies (nitrogen or argon)
Procedure:
-
Setup: To a Schlenk flask, add the aryl halide, tetrazole-containing phenylboronic acid, palladium catalyst, and base.
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude biaryltetrazole product by column chromatography on silica gel.
Mechanism of Action: Enzyme Inhibition
A primary application of these compounds in drug development is as enzyme inhibitors. The boronic acid group acts as a transition-state analog, forming a reversible, covalent bond with a key catalytic residue, often a serine, in the enzyme's active site.
Quantitative Data on Biological Activity
The true value of tetrazole-containing phenylboronic acids is realized when they are incorporated into larger, biologically active molecules. The following table presents data from a study on derivatives of Valsartan, an angiotensin-II receptor antagonist used to treat hypertension. These complex molecules, which contain a 2'-(2H-tetrazol-5-yl)-[1,1'-biphenyl] core, are synthesized using tetrazole-phenylboronic acid building blocks and demonstrate the therapeutic potential unlocked by this scaffold.[10]
| Compound ID | Description of Ester Modification | Urease Inhibition IC₅₀ (µM)[10] | Antihypertensive Activity (% Reduction in BP)[10] |
| AV0 (Valsartan) | Parent Drug (Carboxylic Acid) | 45.6 ± 1.2 | 35.1 ± 0.8 |
| AV1 | 2-oxo-1,2-diphenylethyl ester | 25.4 ± 0.6 | 28.3 ± 0.5 |
| AV2 | 4-acetylphenyl ester | 33.2 ± 0.9 | 40.2 ± 0.9 |
| AV3 | 4-formyl-2-methoxyphenyl ester | 19.8 ± 0.4 | 45.6 ± 1.1 |
| AV4 | 2,3-dihydroxyphenyl ester | 15.2 ± 0.3 | 30.1 ± 0.7 |
| AV9 | 4-hydroxyphenyl ester | 21.5 ± 0.5 | 42.8 ± 1.0 |
| Thiourea | Standard Urease Inhibitor | 22.4 ± 0.7 | N/A |
Data represents the mean ± standard deviation. BP denotes Blood Pressure. The study evaluated a broader series of compounds (AV1-AV11).[10]
Conclusion and Future Outlook
The history of tetrazole-containing phenylboronic acids is a clear example of rational drug design, combining the advantageous properties of two distinct chemical motifs. The journey from the initial synthesis of tetrazoles in the 19th century to the modern-day application of boronic acids in targeted therapies has culminated in the creation of this powerful and versatile chemical scaffold. Their proven utility as synthetic building blocks in Suzuki-Miyaura coupling and their potential for designing novel enzyme inhibitors ensure their continued relevance.[8][11] Future research will likely focus on exploring new derivatives for a wider range of biological targets, developing more efficient and greener synthetic routes, and expanding their use in materials science, such as in the development of advanced chemical sensors.[11]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties [jns.kashanu.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. benchchem.com [benchchem.com]
- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(四唑-5-基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives [mdpi.com]
- 11. chemimpex.com [chemimpex.com]
Role of the trityl protecting group in phenylboronic acid compounds
An In-depth Technical Guide to the Role of the Trityl Protecting Group in Phenylboronic Acid Compounds
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the strategic use of the trityl (Tr) protecting group in the synthesis and application of functionalized phenylboronic acid compounds. It covers the underlying principles, experimental protocols, and applications in drug discovery and development, with a focus on providing actionable data and methodologies for laboratory use.
Executive Summary
Phenylboronic acids are indispensable building blocks in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. When these compounds bear additional functional groups (e.g., hydroxyl, amino, or thiol), a robust protecting group strategy is often necessary to achieve selective transformations. The trityl group, a bulky and acid-labile protecting group, offers a powerful solution for the temporary masking of these functionalities. Its primary role in this context is to enable an orthogonal protection strategy , allowing for the manipulation of the boronic acid moiety (or other parts of the molecule) while the trityl-protected group remains intact. This guide details the rationale for this strategy, provides generalized experimental protocols for the protection and deprotection of functionalized phenylboronic acids, and explores applications in areas such as PROTACs and advanced molecular architectures.
The Trityl Protecting Group: A Primer
The trityl group (triphenylmethyl, Trt) is a sterically demanding protecting group primarily used for primary alcohols, amines, and thiols.[1] Its bulkiness provides high selectivity for less hindered functional groups.[1] The key characteristic of the trityl group is its lability under acidic conditions, which proceeds via the formation of a highly stable trityl cation.[1][2] This allows for its removal under mild acidic conditions that often leave other protecting groups, such as silyl ethers or base-labile groups, unaffected.
Mechanism of Protection and Deprotection
Protection is typically achieved by reacting the functional group (e.g., a hydroxyl group on a phenylboronic acid derivative) with trityl chloride (TrCl) in the presence of a base like pyridine or triethylamine.[1] 4-Dimethylaminopyridine (DMAP) can be used as a catalyst.[1] The reaction proceeds through an SN1 mechanism involving the formation of the trityl cation.[1]
Deprotection is readily accomplished with Brønsted acids (e.g., trifluoroacetic acid (TFA), formic acid) or Lewis acids (e.g., BF3·OEt2).[1][2] The rate of deprotection can be tuned by introducing electron-donating groups (e.g., methoxy) onto the phenyl rings of the trityl group, which further stabilize the carbocation intermediate.[1]
Orthogonal Protection Strategy in Phenylboronic Acid Chemistry
The primary role of the trityl group in the context of phenylboronic acid compounds is to facilitate an orthogonal protection strategy. This is crucial when a multi-step synthesis involves reactions that are incompatible with a free hydroxyl, amino, or thiol group, or when the boronic acid itself needs to be protected under different conditions.
A common scenario involves the protection of a functional group on a phenylboronic acid with a trityl group, followed by a Suzuki-Miyaura coupling reaction, and subsequent deprotection of the trityl group to unmask the functional group for further elaboration. The boronic acid moiety is often protected as a pinacol ester to enhance its stability and ease of handling during these steps.[3]
Experimental Protocols
The following are generalized protocols for the trityl protection of functional groups on phenylboronic acids and their subsequent deprotection. It is recommended to first protect the boronic acid as a pinacol ester to ensure stability during the tritylation step.
Trityl Protection of Hydroxy- or Aminophenylboronic Acid Pinacol Esters
This protocol is based on standard procedures for the tritylation of phenols and anilines.[1][4]
Materials:
-
Hydroxy- or aminophenylboronic acid pinacol ester (1.0 equiv)
-
Trityl chloride (1.1 - 1.5 equiv)
-
Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and triethylamine (Et3N, 2.0-3.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv, optional catalyst)
-
Methanol (for quenching)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the hydroxy- or aminophenylboronic acid pinacol ester (1.0 equiv) and DMAP (if used) in anhydrous pyridine or DCM.
-
Add triethylamine (if using DCM as the solvent).
-
Add trityl chloride in portions to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature, or gently heat if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to overnight.
-
Upon completion, cool the mixture to room temperature and quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired trityl-protected phenylboronic acid pinacol ester.
Deprotection of Trityl Group from Phenylboronic Acid Derivatives
This protocol outlines the acidic removal of the trityl group.[2][5]
Materials:
-
Trityl-protected phenylboronic acid derivative (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (typically a 2-10% solution in DCM) or formic acid (88-97%)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the trityl-protected compound (1.0 equiv) in dichloromethane.
-
At room temperature, add the TFA solution dropwise to the stirred solution. Alternatively, treat the compound with cold formic acid.[1]
-
Monitor the reaction by TLC. Deprotection is often rapid, typically completing within 30 minutes to a few hours.[5]
-
Once the reaction is complete, carefully neutralize the excess acid by washing the reaction mixture with a saturated aqueous NaHCO3 solution until gas evolution ceases.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography. The triphenylmethanol byproduct is typically easily separated.[5]
// Define molecules with placeholders for images (using labels for now) Start [label="Starting Material\n(HO-Ph-B(pin))", image="dummy.png"]; // Replace with actual image Protected [label="Trityl-Protected Intermediate\n(TrO-Ph-B(pin))", image="dummy.png"]; Coupled [label="Suzuki Coupling Product\n(TrO-Ph-Aryl)", image="dummy.png"]; Deprotected [label="Final Product\n(HO-Ph-Aryl)", image="dummy.png"];
// Arrange nodes Start -> Protected [label=" TrCl, Base "]; Protected -> Coupled [label=" Aryl-X, Pd(0) "]; Coupled -> Deprotected [label=" H+ (e.g., TFA) "];
// Style nodes and edges node [fillcolor="#FFFFFF", style="filled"]; edge [arrowhead=normal]; } .dot Figure 2: Chemical transformations in a trityl-based orthogonal protection strategy.
Quantitative Data
The following tables summarize typical conditions and yields for trityl protection and deprotection reactions. While specific data for phenylboronic acid substrates is scarce in the literature, the reactivity is expected to be comparable to other phenolic and anilinic compounds.
Table 1: Trityl Protection Conditions and Yields
| Substrate Type | Reagents | Solvent | Temp. | Time | Yield (%) | Reference |
| Primary Alcohol | TrCl, Pyridine, DMAP | Pyridine | RT | Overnight | >90 | [1] |
| Phenol | TrCl, Et3N | DCM | RT | 12-24 h | 85-95 | General |
| Primary Amine | TrCl, Et3N | DCM | RT | 4-12 h | 80-95 | General |
Table 2: Trityl Deprotection Conditions and Yields
| Protecting Group | Reagent(s) | Solvent | Temp. | Time | Yield (%) | Reference |
| Trityl (Ether) | 2-5% TFA | DCM | RT | 30 min - 2 h | >90 | [5] |
| Trityl (Ether) | 97% Formic Acid | Neat | RT | 3 min | 85-95 | [1] |
| Trityl (Ether) | BF3·OEt2 | CHCl3/MeOH | RT | 45 min | ~93 | [1] |
| Trityl (Amine) | 10% TFA | DCM | RT | 1-4 h | >90 | General |
Applications in Drug Discovery and Development
The strategic use of trityl-protected phenylboronic acids is particularly relevant in the synthesis of complex molecules for drug discovery, such as Proteolysis Targeting Chimeras (PROTACs).
Role in PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[6] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. The synthesis of PROTACs often involves multiple steps where orthogonal protection is essential. A trityl-protected functionalized phenylboronic acid can serve as a versatile building block in PROTAC assembly. For example, the boronic acid moiety can be used in a Suzuki coupling to build the core structure, while the trityl-protected group can be deprotected at a later stage to attach the linker or another part of the molecule.
Phenylboronic Acids as ROS-Responsive Moieties
Phenylboronic acids and their esters are sensitive to reactive oxygen species (ROS).[7] This property is being exploited to design "caged" or "pro-PROTACs" that are activated in the high-ROS environment of tumor cells. In such a design, a phenylboronic acid derivative can mask a critical functional group (e.g., a phenol or amine) of the PROTAC, rendering it inactive. Upon exposure to ROS (like H2O2), the carbon-boron bond is cleaved, uncaging the active PROTAC. While not directly involving a trityl group on the boronic acid itself, a trityl group could be used elsewhere in the molecule as an orthogonal protecting group during the synthesis of such a complex system.
Conclusion
The trityl group serves as a valuable tool in the synthesis of functionalized phenylboronic acid compounds, primarily by enabling orthogonal protection strategies. Its steric bulk and acid lability allow for the selective masking and deprotection of hydroxyl, amino, and thiol groups, thereby facilitating complex, multi-step synthetic sequences. This is of particular importance in the construction of sophisticated molecular architectures for drug discovery, including the development of next-generation therapeutics like PROTACs. The combination of the versatile reactivity of phenylboronic acids with the robust and reliable nature of the trityl protecting group provides a powerful strategic advantage for researchers and drug development professionals.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Formation of 2-(1-trityl-5-tetrazolyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental mechanism and synthesis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid, a key intermediate in the production of angiotensin II receptor blockers (ARBs). This document outlines the core synthetic pathway, delves into the reaction mechanism, presents quantitative data from cited literature, and provides detailed experimental protocols.
Introduction
This compound is a crucial building block in the synthesis of various sartans, a class of drugs used to treat hypertension. Its formation involves a multi-step process that begins with the protection of 5-phenyl-1H-tetrazole, followed by a directed ortho-metalation and subsequent borylation. The bulky trityl protecting group plays a dual role: it prevents unwanted side reactions at the tetrazole ring and directs the metalation to the ortho position of the phenyl ring, enabling the regioselective introduction of the boronic acid moiety.
Core Synthetic Pathway
The formation of this compound is typically achieved in two main steps:
-
Tritylation of 5-phenyl-1H-tetrazole: The acidic proton on the tetrazole ring of 5-phenyl-1H-tetrazole is substituted with a trityl (triphenylmethyl) protecting group. This is generally accomplished by reacting 5-phenyl-1H-tetrazole with trityl chloride in the presence of a base.
-
Directed ortho-lithiation and Borylation: The resulting 5-phenyl-1-trityl-1H-tetrazole undergoes a directed ortho-lithiation, where a strong organolithium base, such as n-butyllithium, selectively removes a proton from the position ortho to the tetrazolyl group. This is followed by quenching the resulting aryllithium intermediate with a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) and subsequent acidic workup to yield the desired boronic acid.[1]
Mechanistic Elucidation
The core mechanism hinges on the principles of directed ortho-metalation (DoM). The tetrazolyl group, particularly when N-protected, acts as a powerful directing group.
Step 1: Tritylation
The reaction begins with the deprotonation of 5-phenyl-1H-tetrazole by a base to form a tetrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of trityl chloride in a standard SN2 reaction to form 5-phenyl-1-trityl-1H-tetrazole.
Step 2: Directed ortho-Lithiation and Borylation
This step is the cornerstone of the regioselective synthesis.
-
Coordination: The organolithium reagent, typically n-butyllithium which exists as an aggregate, is believed to coordinate with the nitrogen atoms of the tetrazole ring. This coordination brings the highly basic alkyl group in close proximity to the ortho-protons of the phenyl ring.
-
Deprotonation (Lithiation): The coordinated base then abstracts an ortho-proton, forming a resonance-stabilized aryllithium intermediate. This step is kinetically favored due to the proximity effect established by the initial coordination.
-
Borylation: The aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of the trialkyl borate. This forms a tetracoordinate borate complex (an "ate" complex).
-
Hydrolysis: Finally, acidic workup protonates the oxygen atoms and cleaves the alkoxy groups from the borate complex, yielding the final this compound.
Data Presentation
The following tables summarize quantitative data extracted from representative experimental protocols found in the patent literature.
Table 1: Synthesis of 5-phenyl-1-trityl-1H-tetrazole
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Source |
| 5-phenyl-1H-tetrazole | 146.15 | 0.68 | 100.0 g | [2] |
| Sodium Carbonate | 105.99 | 1.03 | 110.84 g | [2] |
| Tetrabutyl Ammonium Bromide | 322.37 | 0.015 | 5.0 g | [2] |
| Trityl Chloride | 278.78 | 0.82 | 228.88 g | [2] |
| Dichloromethane | - | - | 1250 mL | [2] |
| Deionized Water | - | - | 1000 mL | [2] |
| Product | Yield (%) | Retention Time (HPLC) | ||
| 5-phenyl-1-trityl-1H-tetrazole | Not explicitly stated | 23.654 min | [2] |
Table 2: Synthesis of this compound
| Reactant | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Source |
| 5-phenyl-1-trityl-1H-tetrazole | 388.48 | - | - | [2] |
| n-Butyllithium | 64.06 | - | - | [1] |
| Triisopropyl borate | 188.08 | - | - | [1] |
| Tetrahydrofuran (THF) | - | - | - | [1] |
| Product | Yield (%) | Retention Time (HPLC) | ||
| This compound | Not explicitly stated | 19.55 min | [2] |
Experimental Protocols
The following are detailed experimental methodologies adapted from the literature.
Protocol 1: Synthesis of 5-phenyl-1-trityl-1H-tetrazole[2]
-
A mixture of 5-phenyl-1H-tetrazole (100.0 g, 0.68 mol) and sodium carbonate (110.84 g, 1.03 mol) in deionized water (1000 mL) is cooled to 0-5 °C in a round-bottomed flask.
-
Tetrabutyl ammonium bromide (5.0 g, 0.015 mol) is added to the flask at 0-5 °C.
-
A solution of trityl chloride (228.88 g, 0.82 mol) in dichloromethane (1250 mL) is added drop-wise to the flask while maintaining the temperature at 0-5 °C.
-
The reaction mixture is stirred for 3-4 hours at 0-5 °C, and the reaction progress is monitored by HPLC and/or TLC.
-
Upon completion, the reaction mixture is allowed to warm to room temperature. The product dissolves in the organic layer.
-
The organic layer is separated, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization.
Protocol 2: Synthesis of this compound (General Procedure based on analogous reactions)[1]
-
To a solution of 5-phenyl-1-trityl-1H-tetrazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically -78 °C to -20 °C), a solution of n-butyllithium is added dropwise.
-
The reaction mixture is stirred at this temperature for a period to ensure complete lithiation.
-
Triisopropyl borate is then added slowly to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is then quenched by the addition of an acidic aqueous solution (e.g., 1M HCl).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated to give the crude boronic acid, which can be purified by recrystallization or chromatography.
Mandatory Visualizations
The following diagrams illustrate the key reaction pathways and workflows.
Caption: Overall synthetic workflow for the formation of the target compound.
Caption: Mechanistic pathway for the ortho-lithiation and borylation step.
References
An In-depth Technical Guide to the Solubility and Stability of 2-(1-trityl-5-tetrazolyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific quantitative solubility and stability data for 2-(1-trityl-5-tetrazolyl)phenylboronic acid is not extensively available in public literature. This guide provides established experimental protocols and general knowledge for boronic acids, enabling researchers to determine these properties for the compound of interest.
Executive Summary
This compound is a complex organoboron compound with potential applications in medicinal chemistry and organic synthesis. A thorough understanding of its solubility and stability is paramount for its effective use in drug development and other research applications. This technical guide outlines standardized methodologies for determining the solubility of this compound in various organic solvents and for assessing its stability under different environmental conditions. The protocols provided are based on established methods for analogous boronic acids and are intended to serve as a comprehensive resource for researchers.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, the bulky trityl group is expected to significantly influence its solubility characteristics, likely increasing its affinity for non-polar organic solvents.
Hypothetical Solubility Data
The following table illustrates how experimentally determined solubility data for this compound could be presented. The values are hypothetical and should be determined experimentally.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined |
| Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined |
| Acetonitrile (MeCN) | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |
| Methanol (MeOH) | 25 | Data to be determined | Data to be determined |
| Water | 25 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination: Dynamic Method
A reliable method for determining the solubility of boronic acids is the dynamic (or synthetic) method, which involves monitoring the dissolution of a solid upon controlled heating.[1][2][3][4][5][6][7]
Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound
-
Selected solvents (e.g., THF, DCM, MeCN, DMSO, MeOH, Water)
-
Jacketed glass vessel with a magnetic stirrer
-
Controlled temperature circulator
-
Precision thermometer
-
Luminance probe or laser beam for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel to create a biphasic mixture of known composition.
-
Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.1–0.5 K/min) while being vigorously stirred to maintain homogeneity.[3]
-
Turbidity Monitoring: The turbidity of the suspension is continuously monitored. This can be done visually or instrumentally by measuring the intensity of light passing through the solution.[6][7]
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[3]
-
Data Compilation: Repeat the procedure with different compositions of solute and solvent to construct a solubility curve (mole fraction vs. temperature).
Stability Profile
Boronic acids are susceptible to degradation, primarily through protodeboronation and oxidation. The trityl protecting group on the tetrazole ring may offer some steric hindrance, potentially influencing the stability of the molecule.
Key Degradation Pathways
-
Protodeboronation: Cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This can be catalyzed by acidic or basic conditions.[8]
-
Oxidation: The boron center can be oxidized, leading to the formation of boric acid and other byproducts. This is often promoted by exposure to air and certain oxidizing agents.[8]
-
Hydrolysis: Boronic esters, if formed, can be susceptible to hydrolysis.[9][10]
Hypothetical Stability Data
The following table provides a template for summarizing the results of a forced degradation study.
| Stress Condition | Duration | Temperature | % Degradation | Major Degradants |
| 0.1 M HCl (Acidic) | 24 h | 60°C | Data to be determined | Data to be determined |
| 0.1 M NaOH (Basic) | 24 h | 60°C | Data to be determined | Data to be determined |
| 3% H₂O₂ (Oxidative) | 24 h | 25°C | Data to be determined | Data to be determined |
| Thermal | 48 h | 80°C | Data to be determined | Data to be determined |
| Photolytic (ICH Q1B) | 24 h | 25°C | Data to be determined | Data to be determined |
Experimental Protocol for Stability Assessment: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and pathways.[11]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water and/or other suitable solvents
-
HPLC system with a UV detector
-
NMR spectrometer
-
pH meter
-
Temperature-controlled chambers/baths
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration.
-
Application of Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C).
-
Basic: Mix the stock solution with 0.1 M NaOH and heat (e.g., at 60°C).
-
Oxidative: Mix the stock solution with 3% H₂O₂ at room temperature.
-
Thermal: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).
-
Photolytic: Expose the solid compound or a solution to light as per ICH Q1B guidelines.
-
-
Sample Analysis: At predetermined time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples if necessary.
-
Quantification: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
-
Structural Elucidation: If significant degradation is observed, techniques like LC-MS and NMR can be used to identify the structure of the degradation products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. d-nb.info [d-nb.info]
- 7. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Boronic Acids: Versatile Building Blocks in the Landscape of Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids, organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have emerged from relative obscurity to become indispensable tools in modern organic synthesis.[1][2] Their remarkable stability, low toxicity, and diverse reactivity have positioned them as crucial building blocks, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science.[2][3][4] This technical guide provides a comprehensive overview of boronic acids, detailing their fundamental properties, key synthetic applications with experimental protocols, and their significant role in drug discovery and development.
The utility of boronic acids stems from their unique ability to undergo a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions.[5] The Nobel Prize-winning Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation, prominently features boronic acids as key coupling partners.[1][3] Beyond this, boronic acids participate in a range of other powerful reactions, including Chan-Lam (carbon-heteroatom bond formation), Petasis (three-component synthesis of amines), and Liebeskind-Srogl couplings, showcasing their versatility.[1][3]
This guide will delve into the core aspects of boronic acid chemistry, providing researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize these powerful reagents in their synthetic endeavors.
Physicochemical Properties and Stability
Boronic acids are generally white, crystalline solids that are stable to air and moisture, facilitating their handling and storage.[6] Their properties, however, can be influenced by the nature of the organic substituent (R). Aryl boronic acids are typically more acidic than their alkyl counterparts.[7] The boron atom in boronic acids is sp²-hybridized with a vacant p-orbital, rendering them Lewis acidic.[7][8] This Lewis acidity is central to their reactivity, allowing for the formation of reversible covalent complexes with diols, a property exploited in protecting group strategies and sensing applications.[1]
The stability of boronic acids is a critical consideration in their application. While generally stable, they can undergo protodeboronation (cleavage of the C-B bond) under certain acidic or basic conditions.[9] Oxidation of the boron center is another potential degradation pathway.[9] To circumvent these issues, boronic acids are often converted to more stable derivatives, such as boronate esters (e.g., pinacol esters), for purification and storage.[6][10][11]
General Workflow for Boronic Acid Handling and Use
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Petasis Reaction [organic-chemistry.org]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Petasis reaction - Wikipedia [en.wikipedia.org]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Suzuki Coupling of 2-(1-trityl-5-tetrazolyl)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures. A key application of this reaction is in the pharmaceutical industry for the synthesis of Angiotensin II receptor blockers (ARBs), a class of drugs used to treat high blood pressure. A common structural motif in these molecules is a biphenyl-tetrazole core. This application note provides a detailed protocol for the Suzuki coupling of 2-(1-trityl-5-tetrazolyl)phenylboronic acid with aryl halides, a crucial step in the synthesis of various "sartan" drugs. The trityl (triphenylmethyl) group serves as a protecting group for the tetrazole nitrogen, which is typically removed in a subsequent step.
Quantitative Data Summary
The following table summarizes various reported conditions for the Suzuki coupling of this compound or its derivatives with different coupling partners. This data is essential for reaction optimization and adaptation to specific substrates.
| Entry | Coupling Partner | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4'-Bromomethyl-2-cyanobiphenyl | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0 eq) | Toluene/Water (3:1) | 85-90 | 4 | 92% |
| 2 | 2-Bromo-5-iodopyridine | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ (2.5 eq) | Dioxane/Water (4:1) | 100 | 12 | 88% |
| 3 | Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (3.0 eq) | Toluene | 110 | 6 | 95% |
| 4 | 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole | Tetrakis(triphenylphosphine)palladium(0) (1.5%) | Na₂CO₃ (2.0 eq) | Toluene/Ethanol/Water (3:1:1) | Reflux | 5 | 90% |
Detailed Experimental Protocol
This protocol provides a representative procedure for the Suzuki coupling reaction. Reagent and solvent quantities should be adjusted based on the specific aryl halide used.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., 4'-Bromomethyl-2-cyanobiphenyl) (1.0-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Round-bottom flask
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the aryl halide (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., Toluene) and degassed water via syringe. The solvent ratio is critical and should be chosen based on the substrates (a common ratio is 3:1 to 4:1 organic solvent to water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biphenyl product.
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki coupling reaction and the general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Step-by-step workflow for the Suzuki coupling experiment.
Application of 2-(1-trityl-5-tetrazolyl)phenylboronic acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
2-(1-trityl-5-tetrazolyl)phenylboronic acid is a bifunctional molecule offering unique opportunities in bioconjugation. Its structure incorporates three key chemical motifs: a phenylboronic acid, a tetrazole ring, and a trityl protecting group. This combination allows for multiple strategies to covalently link this molecule to biomolecules such as proteins, peptides, and nucleic acids. The resulting bioconjugates have potential applications in targeted drug delivery, in vivo imaging, and diagnostics.
The phenylboronic acid moiety is well-established for its ability to form reversible covalent bonds with 1,2- and 1,3-diols present in saccharides and glycoproteins. More significantly in the context of stable bioconjugate formation, it serves as a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of robust carbon-carbon bonds with aryl halides on modified biomolecules.[1][2][3]
The tetrazole group, on the other hand, can participate in bioorthogonal "click" chemistry. Specifically, tetrazoles can undergo photoactivated cycloaddition reactions with alkenes or react with amines under UV irradiation to form stable covalent linkages.[4][5] This provides an alternative or complementary conjugation strategy to the boronic acid.
The trityl group is a bulky, acid-labile protecting group.[6][7] In the context of this compound, it protects one of the nitrogen atoms of the tetrazole ring. Its removal under mild acidic conditions can be performed post-conjugation if the unprotected tetrazole is required for a specific biological interaction or as a ligation handle. Careful consideration of the stability of the target biomolecule to acidic conditions is necessary.[7]
Principle of Bioconjugation
Two primary strategies can be envisioned for the application of this compound in bioconjugation:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction forms a stable C-C bond between the phenylboronic acid and a biomolecule functionalized with an aryl halide (e.g., p-iodophenylalanine incorporated into a protein). This method offers high specificity and efficiency for site-specific protein modification.[1][2][8]
-
Photo-Click Chemistry: The tetrazole moiety can be utilized in a photo-induced cycloaddition reaction. Upon UV irradiation, the tetrazole can react with an alkene-modified biomolecule to form a stable pyrazoline linkage or with primary amines (like the side chain of lysine) to yield a 1,2,4-triazole.[4][5] This provides a temporally controlled, bioorthogonal ligation strategy.
The choice of strategy will depend on the nature of the biomolecule, the desired site of conjugation, and the required stability of the resulting linkage.
Applications
-
Antibody-Drug Conjugates (ADCs): The molecule can act as a linker to attach cytotoxic drugs to antibodies. The bifunctional nature allows for the drug to be attached to the tetrazole or phenyl ring, while the boronic acid or tetrazole is used for conjugation to the antibody.
-
Targeted Imaging Agents: A fluorescent dye or a chelator for a radionuclide can be incorporated into the molecule, which is then conjugated to a targeting protein or peptide for in vivo imaging applications.
-
Probing Protein-Protein Interactions: By conjugating this molecule to a protein of interest, it can be used to introduce probes that can report on or modulate interactions with other proteins.
Experimental Protocols
Protocol 1: Site-Specific Protein Modification via Suzuki-Miyaura Cross-Coupling
This protocol describes the conjugation of this compound to a protein containing a genetically incorporated p-iodophenylalanine (p-iodo-Phe) residue.
Materials:
-
Protein containing p-iodo-Phe (in phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Palladium catalyst (e.g., water-soluble Pd(OAc)2/TPPTS complex)
-
Degassed, sterile PBS, pH 7.4
-
Dimethylformamide (DMF)
-
PD-10 desalting columns (or equivalent)
-
LC-MS system for analysis
Procedure:
-
Preparation of Reagent Stock Solution: Dissolve this compound in a minimal amount of DMF to prepare a 10 mM stock solution.
-
Protein Preparation: Prepare a solution of the p-iodo-Phe containing protein at a concentration of 1-5 mg/mL in degassed PBS.
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution with the this compound stock solution to achieve a 10-50 fold molar excess of the boronic acid.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture to a final concentration of 50-100 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.
-
Purification: Remove the excess reagents and catalyst by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS.
-
Analysis: Analyze the purified protein conjugate by SDS-PAGE and LC-MS to confirm conjugation and determine the efficiency.
Protocol 2: Protein Labeling via Photo-Induced Tetrazole-Alkene Cycloaddition
This protocol outlines the conjugation of this compound to a protein containing a genetically incorporated alkene-bearing unnatural amino acid.
Materials:
-
Protein with an alkene-containing amino acid (in PBS, pH 7.4)
-
This compound
-
DMF
-
UV lamp (302 nm)
-
PD-10 desalting columns
-
LC-MS system
Procedure:
-
Reagent Stock Solution: Prepare a 10 mM stock solution of this compound in DMF.
-
Protein Preparation: Prepare a solution of the alkene-modified protein at 1-5 mg/mL in PBS.
-
Reaction Setup: In a UV-transparent microcentrifuge tube or a well of a microplate, combine the protein solution with the boronic acid stock solution to a final concentration of 100-500 µM.
-
Photo-irradiation: Irradiate the reaction mixture with a 302 nm UV lamp for 5-30 minutes on ice to minimize potential protein damage.
-
Purification: Purify the protein conjugate using a PD-10 desalting column.
-
Analysis: Confirm the conjugation and assess its efficiency using SDS-PAGE and LC-MS analysis.[9]
Data Presentation
Quantitative data for bioconjugation reactions involving this compound would be generated through techniques like LC-MS, which can distinguish between unconjugated and conjugated protein based on mass. The following tables provide a template for how such data could be presented.
Table 1: Quantitative Analysis of Suzuki-Miyaura Conjugation Efficiency
| Protein Concentration (mg/mL) | Boronic Acid Excess (molar) | Catalyst Conc. (µM) | Reaction Time (h) | Conjugation Efficiency (%) |
| 1 | 10 | 50 | 2 | Data to be determined |
| 1 | 20 | 50 | 2 | Data to be determined |
| 1 | 50 | 50 | 2 | Data to be determined |
| 1 | 20 | 100 | 2 | Data to be determined |
| 1 | 20 | 50 | 4 | Data to be determined |
Table 2: Quantitative Analysis of Photo-Click Conjugation Efficiency
| Protein Concentration (mg/mL) | Boronic Acid Conc. (µM) | Irradiation Time (min) | Conjugation Efficiency (%) |
| 1 | 100 | 5 | Data to be determined |
| 1 | 250 | 5 | Data to be determined |
| 1 | 500 | 5 | Data to be determined |
| 1 | 250 | 15 | Data to be determined |
| 1 | 250 | 30 | Data to be determined |
Visualizations
Diagrams of Methodologies and Pathways
Caption: Workflow for Suzuki-Miyaura bioconjugation.
Caption: Workflow for photo-click bioconjugation.
Caption: Hypothetical ADC mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. users.ox.ac.uk [users.ox.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unexpected Cyclization Product Discovery from the Photoinduced Bioconjugation Chemistry between Tetrazole and Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 8. Peptide stapling by late-stage Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-(1-Trityl-5-tetrazolyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2-(1-trityl-5-tetrazolyl)phenylboronic acid. This versatile building block is of significant interest in medicinal chemistry, particularly in the synthesis of angiotensin II receptor blockers (ARBs), such as Irbesartan.[1] The protocols outlined below are based on established literature procedures and are intended to serve as a guide for the successful implementation of this key carbon-carbon bond-forming reaction.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[2] The use of this compound in this reaction is particularly relevant for the synthesis of biphenyl-tetrazole scaffolds, a common structural motif in a number of pharmaceuticals. The trityl protecting group on the tetrazole nitrogen prevents potential side reactions and can be efficiently removed in a subsequent step.[3][4][5][6]
This document details the experimental setup, reaction conditions, and purification procedures for the coupling of this compound with a suitable aryl bromide, followed by the deprotection of the trityl group.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction to synthesize a trityl-protected Irbesartan intermediate.
| Entry | Aryl Halide | Palladium Catalyst | Ligand | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-en-4-one | Pd(OAc)₂ | PPh₃ | K₂CO₃ | THF/Water | Reflux | 48 | 92 | Chinese Patent CN101648945A[7] |
| 2 | 2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-en-4-one | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 80 | 12 | ~85 (implied) | U.S. Patent US7019148B2[1] |
| 3 | 2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-en-4-one | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/Water | 100 | 24 | Good to Excellent | General Suzuki Protocol[8] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 2-butyl-3-[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-ylmethyl]-1,3-diazaspiro[4.4]non-1-en-4-one, a key intermediate in the synthesis of Irbesartan.
Materials:
-
This compound
-
2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-en-4-one
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water, degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-en-4-one (1.0 equiv), this compound (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) and degassed deionized water to form a biphasic mixture (e.g., a 4:1 THF:water ratio). The total solvent volume should be sufficient to create a stirrable slurry.
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv) in a small amount of anhydrous THF. Add this catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired trityl-protected product. A yield of approximately 92% has been reported for this step.[7]
Protocol 2: Deprotection of the Trityl Group
This protocol describes the removal of the trityl protecting group to yield the final active pharmaceutical ingredient.
Materials:
-
Trityl-protected biphenyl-tetrazole intermediate from Protocol 1
-
Formic acid (97%+) or Hydrochloric acid (4N)
-
Methanol
-
Dioxane
-
Ethanol
-
Diethyl ether
-
Deionized water
Procedure using Formic Acid:
-
Reaction: Treat the trityl-protected intermediate (1.0 equiv) with cold formic acid (97%+) for approximately 3-5 minutes at room temperature.[3]
-
Solvent Removal: Evaporate the formic acid using an oil pump at room temperature. Co-evaporate the residue with dioxane (2x), followed by ethanol and diethyl ether to remove residual acid.[3]
-
Extraction: Extract the resulting residue with warm deionized water. The insoluble triphenyl-carbinol byproduct will precipitate.
-
Isolation: Filter the aqueous solution to remove the triphenyl-carbinol. Evaporate the filtrate in vacuo to obtain the deprotected product.
Procedure using Hydrochloric Acid:
-
Reaction: Dissolve the trityl-protected intermediate in a mixture of methanol and tetrahydrofuran. Add 4N aqueous hydrochloric acid and stir the mixture at room temperature.[9]
-
Monitoring: Monitor the reaction for completion, which typically occurs within 4 hours.[9]
-
Work-up and Purification: Upon completion, neutralize the reaction mixture and perform an aqueous work-up followed by extraction with an organic solvent. The crude product can then be purified by recrystallization.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Workflow for Synthesis
References
- 1. US7019148B2 - Synthesis of irbesartan - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. CN101648945A - Synthesis of important irbesartan intermediate - Google Patents [patents.google.com]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
Application Notes and Protocols: Synthesis of Biaryltetrazoles using 2-(1-Trityl-5-tetrazolyl)phenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biaryltetrazoles are a privileged structural motif in medicinal chemistry, most notably as the core of the "sartan" class of angiotensin II receptor blockers used to treat hypertension.[1][2] The tetrazole group is frequently employed as a bioisostere for a carboxylic acid, offering similar acidity (pKa) but with improved metabolic stability and pharmacokinetic profiles.[3] The synthesis of these complex molecules often relies on robust cross-coupling methodologies.
This document provides a detailed protocol for the synthesis of biaryltetrazoles through a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by the deprotection of the tetrazole nitrogen. The key starting material, 2-(1-trityl-5-tetrazolyl)phenylboronic acid, serves as a versatile building block for introducing the ortho-tetrazole-phenyl moiety. The trityl (triphenylmethyl) group is a common and effective protecting group for the tetrazole nitrogen, which can be removed under various conditions post-coupling.[2][4]
Overall Synthetic Workflow
The synthesis proceeds in two key stages: the formation of the biaryl carbon-carbon bond via Suzuki coupling, followed by the removal of the trityl protecting group to yield the final N-H free biaryltetrazole.
Caption: General workflow for the two-step synthesis of biaryltetrazoles.
Part 1: Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[5][6] The catalytic cycle generally involves three steps: oxidative addition, transmetalation, and reductive elimination.[6]
Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials
-
This compound (1.0 eq)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.1 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) (0.01-0.05 eq)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (if using a biphasic system, e.g., dioxane/water)
-
Round-bottom flask or pressure vessel
-
Magnetic stir bar
-
Condenser and inert gas line (Argon or Nitrogen)
Experimental Procedure
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the anhydrous solvent(s) via syringe. If using a biphasic system, add the organic solvent followed by water. The mixture is typically sparged with argon for another 10 minutes.[5]
-
Attach a condenser and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are often complete within 2-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure trityl-protected biaryltetrazole.
Expected Results: Substrate Scope
The Suzuki coupling is tolerant of a wide range of functional groups on the aryl halide partner. The following table summarizes expected outcomes with various substrates.
| Aryl Halide Partner (Ar-X) | R Group | Expected Yield | Notes |
| 4-Bromotoluene | 4-Methyl | Good to Excellent | Electron-donating groups are well-tolerated. |
| 4-Bromoanisole | 4-Methoxy | Good to Excellent | Electron-donating groups are well-tolerated. |
| 4-Bromobenzonitrile | 4-Cyano | Good | Electron-withdrawing groups are compatible. |
| 3-Bromopyridine | 3-Pyridyl | Moderate to Good | Heteroaromatic halides are viable coupling partners. |
| 1-Bromo-4-nitrobenzene | 4-Nitro | Good | Strong electron-withdrawing groups can enhance reactivity. |
Part 2: Trityl Group Deprotection Protocol
The trityl protecting group is typically removed under acidic or basic conditions.[7] Novel methods using reductive cleavage have also been developed.[2][4] For sartan-like molecules, basic hydrolysis is a common and effective method.[7]
Materials
-
Trityl-protected biaryltetrazole (1.0 eq)
-
Methanol (MeOH)
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric Acid (HCl) for neutralization
-
Ethyl Acetate or other suitable extraction solvent
Experimental Procedure (Basic Hydrolysis)
-
Dissolve the trityl-protected biaryltetrazole in methanol in a round-bottom flask.
-
Add the aqueous NaOH solution to the flask. The amount can vary, but a saturated solution in aqueous methanol is often effective.[7]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for 2-4 hours.[7]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove the triphenylmethanol byproduct.
-
Cool the aqueous layer in an ice bath and carefully acidify with HCl (e.g., 1M or 2M) to a pH of ~3-4, which will precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product is not a solid, extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final biaryltetrazole.
Alternative Deprotection Conditions
A variety of methods exist for trityl group cleavage, offering orthogonality to other protecting groups.
| Method | Reagents & Conditions | Yield | Notes |
| Basic Hydrolysis [7] | aq. NaOH, MeOH, rt to reflux | 84-92% | Common for sartan synthesis; effective and high-yielding. |
| Reductive Cleavage [2][4] | Indium metal, MeOH/THF, reflux | 86-93% | Mild conditions, compatible with carbonyl groups. |
| Acidic Hydrolysis [7] | HCl, Acetic Acid, or CF₃COOH | Variable | Standard method, but may not be suitable for acid-labile substrates. |
| Hydrogenolysis [4] | H₂, Pt/C | Variable | Reductive method, incompatible with reducible functional groups. |
Applications in Drug Development
The ability to synthesize diverse libraries of biaryltetrazoles is crucial for structure-activity relationship (SAR) studies in drug discovery.[8] By varying the aryl or heteroaryl group introduced via the Suzuki coupling, researchers can fine-tune the pharmacological and pharmacokinetic properties of lead compounds. The tetrazole moiety's role as a stable, non-hydrolyzable bioisostere for a carboxylic acid makes this class of compounds particularly valuable for developing orally bioavailable drugs targeting a range of receptors and enzymes.[9] The protocols described here provide a reliable and versatile platform for accessing these important chemical entities.
References
- 1. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. rua.ua.es [rua.ua.es]
- 3. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. scitechnol.com [scitechnol.com]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(1-Trityl-5-tetrazolyl)phenylboronic Acid as a Key Intermediate for Angiotensin II Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-(1-trityl-5-tetrazolyl)phenylboronic acid in the synthesis of angiotensin II receptor antagonists, a class of drugs widely used in the management of hypertension and cardiovascular diseases.
Introduction: The Role of Angiotensin II Receptor Antagonists
Angiotensin II receptor blockers (ARBs), commonly known as sartans, are a class of pharmaceuticals that modulate the Renin-Angiotensin-Aldosterone System (RAAS). They exert their therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor, which is responsible for the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1][2] This blockade leads to vasodilation, reduced blood pressure, and decreased cardiac workload, making ARBs a cornerstone in the treatment of hypertension, heart failure, and diabetic nephropathy.[1][2][3]
A key structural feature of many sartan drugs is a biphenyl tetrazole moiety. The synthesis of this core structure is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] this compound serves as a crucial intermediate in this process, providing the tetrazole-substituted phenyl ring. The trityl group acts as a protecting group for the tetrazole nitrogen, which is subsequently removed in the final steps of the synthesis.[2]
Mechanism of Action and Signaling Pathway
Angiotensin II is a potent vasoconstrictor that binds to AT1 receptors on vascular smooth muscle cells, leading to an increase in blood pressure.[3][4] The binding of angiotensin II to the AT1 receptor, a G protein-coupled receptor, initiates a signaling cascade that results in various physiological effects, including vasoconstriction, inflammation, and fibrosis.[4][5][6]
ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, thereby preventing its downstream effects.[7][8] This selective blockade leads to vasodilation and a reduction in blood pressure.[2]
Synthetic Strategy Overview
The synthesis of angiotensin II receptor antagonists, such as Losartan and Irbesartan, using this compound generally follows a convergent approach. The key step is a Suzuki-Miyaura cross-coupling reaction between the boronic acid intermediate and a functionalized aryl halide. This is followed by a deprotection step to remove the trityl group from the tetrazole ring.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of Losartan and Irbesartan.
Step 1: Suzuki-Miyaura Coupling to form Trityl Losartan
-
Reaction: this compound + 2-Butyl-4-chloro-5-((4-bromophenyl)methyl)-1H-imidazole
-
Reagents and Materials:
-
This compound
-
2-Butyl-4-chloro-5-((4-bromophenyl)methyl)-1H-imidazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Toluene
-
-
Procedure:
-
To a reaction vessel, add this compound, 2-butyl-4-chloro-5-((4-bromophenyl)methyl)-1H-imidazole, palladium(II) acetate, and triphenylphosphine in a mixture of DME and water.
-
Add an aqueous solution of potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and add toluene and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain crude trityl losartan, which can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
-
Step 2: Deprotection to form Losartan
-
Reaction: Trityl Losartan → Losartan
-
Reagents and Materials:
-
Trityl Losartan
-
Hydrochloric acid (HCl)
-
Methanol or Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
-
Procedure:
-
Dissolve trityl losartan in methanol or THF.
-
Add aqueous hydrochloric acid and stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or HPLC.
-
Once the reaction is complete, adjust the pH of the mixture to approximately 12-13 with an aqueous solution of sodium hydroxide.
-
Remove the organic solvent under reduced pressure.
-
Wash the aqueous layer with toluene or ethyl acetate to remove the triphenylmethanol byproduct.
-
Adjust the pH of the aqueous layer to 4.0-4.5 with acetic acid to precipitate losartan.
-
Filter the solid, wash with water, and dry under vacuum to yield losartan.[9]
-
Step 1: Suzuki-Miyaura Coupling to form Trityl Irbesartan
-
Reaction: this compound + 2-Butyl-3-((4-bromophenyl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one
-
Reagents and Materials:
-
This compound
-
2-Butyl-3-((4-bromophenyl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
In a reaction vessel, dissolve palladium(II) acetate and triphenylphosphine in a mixture of DME and THF.
-
Add this compound to the catalyst mixture.
-
Sequentially add water, an aqueous solution of potassium carbonate, and 2-butyl-3-((4-bromophenyl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one.
-
Heat the two-phase system to reflux (approximately 70-80 °C) for 2-4 hours.[10]
-
After the reaction is complete, cool the mixture and separate the organic phase.
-
Wash the organic phase with water and then concentrate under vacuum to obtain crude trityl irbesartan.
-
Step 2: Deprotection to form Irbesartan
-
Reaction: Trityl Irbesartan → Irbesartan
-
Reagents and Materials:
-
Trityl Irbesartan
-
Hydrochloric acid (HCl)
-
Acetone or Methanol
-
Water
-
-
Procedure:
-
Dissolve the crude trityl irbesartan in a water-miscible solvent such as acetone or methanol.[2]
-
Add aqueous hydrochloric acid and stir at room temperature for 3-5 hours.
-
Upon completion of the reaction, add water to precipitate the irbesartan.
-
Filter the solid, wash with water, and then with a non-polar solvent like hexane to remove triphenylmethanol.
-
Dry the product under vacuum. The crude irbesartan can be further purified by recrystallization from a suitable solvent like ethanol.[11]
-
While the Suzuki-Miyaura coupling is a versatile method, its application for the synthesis of Valsartan using this compound has been reported to be problematic. Issues such as catalyst poisoning by the tetrazole group and protolytic deboronation of the boronic acid have been observed.[8] Consequently, alternative synthetic routes for Valsartan are often employed, which may involve the formation of the tetrazole ring at a later stage of the synthesis from a nitrile precursor.[12][13]
Comparative Data of Synthesis Protocols
The following table summarizes the typical reaction conditions and yields for the synthesis of Losartan and Irbesartan via the Suzuki-Miyaura coupling of this compound.
| Parameter | Losartan Synthesis | Irbesartan Synthesis |
| Aryl Halide Partner | 2-Butyl-4-chloro-5-((4-bromophenyl)methyl)-1H-imidazole | 2-Butyl-3-((4-bromophenyl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one |
| Catalyst System | Pd(OAc)₂ / PPh₃ | Pd(OAc)₂ / PPh₃ |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) |
| Solvent System | DME / Water | DME / THF / Water |
| Reaction Temperature | 80-90 °C | 70-80 °C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Yield (Tritylated) | ~90% | ~80%[11] |
| Deprotection Method | Acidic Hydrolysis (HCl) | Acidic Hydrolysis (HCl) |
| Overall Yield | ~80% | ~66%[6] |
Yields are approximate and can vary based on specific reaction conditions and purification methods.
Conclusion
This compound is a pivotal intermediate in the convergent synthesis of several angiotensin II receptor antagonists. The Suzuki-Miyaura cross-coupling reaction provides an efficient and high-yielding route to the core biphenyl tetrazole structure of these important therapeutic agents. The protocols and data presented herein offer a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.
References
- 1. rua.ua.es [rua.ua.es]
- 2. US7019148B2 - Synthesis of irbesartan - Google Patents [patents.google.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. acgpubs.org [acgpubs.org]
- 7. CN104788429B - Method for preparing sartan drugs by removing trityl protecting group - Google Patents [patents.google.com]
- 8. Documents download module [ec.europa.eu]
- 9. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]
- 10. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]
- 11. US7652147B2 - Process for preparation of Irbesartan - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
Application Notes and Protocols: Experimental Procedure for C-C Bond Formation with 2-(1-trityl-5-tetrazolyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for carbon-carbon (C-C) bond formation utilizing 2-(1-trityl-5-tetrazolyl)phenylboronic acid. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for creating biaryl structures, which are significant in medicinal chemistry and materials science.[1][2][3][4] Additionally, this guide briefly covers other relevant cross-coupling reactions such as the Heck, Sonogashira, and Chan-Lam couplings.
The trityl-protected tetrazolylphenylboronic acid is a valuable building block. The tetrazole moiety can act as a bioisostere for a carboxylic acid group, enhancing metabolic stability and pharmacokinetic properties in drug candidates.[5] The trityl protecting group is robust but can be removed under acidic conditions, allowing for further functionalization.[6]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (in this case, this compound) and an aryl or vinyl halide or triflate, catalyzed by a palladium complex.[1][2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide. The conditions provided are a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate [K₂CO₃])
-
Solvent (e.g., a mixture of 1,4-dioxane and water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a round-bottom flask and condenser
-
Magnetic stirrer and heating mantle
-
Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.05 equivalents) and the aryl bromide (1.0 equivalent).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (typically 2-5 mol%).[7]
-
Add the base, for instance, K₂CO₃ (2.0 equivalents).[7]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.[7]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 3-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 25 mL).[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[7]
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in heptanes) to yield the desired biaryl product.[7]
Data Presentation: Representative Suzuki-Miyaura Reaction Parameters
The following table summarizes typical reaction conditions and hypothetical yields for the Suzuki-Miyaura coupling. Actual results may vary depending on the specific aryl halide used.
| Entry | Aryl Halide (R-X) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80 | 5 | 92 (hypothetical) |
| 2 | 1-Bromo-4-chlorobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 8 | 88 (hypothetical) |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ (2) | THF | 65 | 12 | 85 (hypothetical) |
Experimental Workflow Diagram
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Other Potential C-C and C-N Bond Forming Reactions
While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed for the functionalization of arylboronic acids.
Heck Reaction
The Heck reaction couples the arylboronic acid with an alkene in the presence of a palladium catalyst to form a substituted alkene.[8][9][10] This reaction typically requires an oxidant to regenerate the active Pd(II) catalyst from Pd(0).[11]
-
Typical Conditions: Pd(OAc)₂ catalyst, an oxidant (e.g., Cu(OAc)₂ or air), a base (often not required with boronic acids), and a polar aprotic solvent like DMF or DMAc at elevated temperatures.[8][11]
Sonogashira Coupling
The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne, but variations exist where an arylboronic acid can be used.[12][13][14] This reaction is co-catalyzed by palladium and copper complexes.[12][15][16]
-
Typical Conditions: A palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., an amine like triethylamine or diisopropylamine), and a solvent such as THF or DMF.[14][15][16]
Chan-Lam Coupling
For the formation of C-N bonds, the Chan-Lam coupling provides a valuable method to react the arylboronic acid with amines, amides, or other N-nucleophiles.[17][18] This reaction is catalyzed by copper complexes and can often be performed under mild conditions, open to the air.[17][18]
-
Typical Conditions: A copper catalyst (e.g., Cu(OAc)₂), a base (e.g., pyridine or triethylamine), and a solvent like dichloromethane (DCM) or methanol, often at room temperature.[5][17][19]
Logical Relationship Diagram
Caption: Coupling reactions involving this compound.
References
- 1. youtube.com [youtube.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 6. Recent applications of bifunctional trityl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 18. Chan-Lam Coupling [organic-chemistry.org]
- 19. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(1-trityl-5-tetrazolyl)phenylboronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-trityl-5-tetrazolyl)phenylboronic acid is a pivotal building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of angiotensin II receptor blockers (ARBs). Its unique structure, featuring a protected tetrazole ring and a boronic acid moiety, makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the creation of carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the use of this versatile reagent in the synthesis of ARBs, specifically focusing on the synthesis of Irbesartan.
Core Applications in Medicinal Chemistry
The primary application of this compound is in the synthesis of sartans, a class of drugs that antagonize the angiotensin II receptor type 1 (AT1).[1] By blocking the AT1 receptor, these drugs prevent the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1] The tetrazole group of the final product mimics the carboxylic acid of the natural ligand, angiotensin II, while the biphenyl scaffold, formed via the Suzuki coupling, correctly positions the pharmacophore within the receptor's binding pocket.
Synthesis of Irbesartan via Suzuki-Miyaura Coupling
A common application of this compound is in the synthesis of Trityl-Irbesartan, the protected precursor to the active pharmaceutical ingredient, Irbesartan. This is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a suitable coupling partner.
Experimental Protocol: Synthesis of Trityl-Irbesartan
This protocol describes a typical Suzuki-Miyaura coupling reaction for the synthesis of Trityl-Irbesartan.
Materials:
-
This compound
-
2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Tetrahydrofuran (THF)
-
Water
-
Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of 1,2-dimethoxyethane (DME) and tetrahydrofuran (THF) (e.g., 4:1 v/v) under a nitrogen atmosphere.
-
Add Palladium(II) acetate (0.01-0.03 eq) and triphenylphosphine (0.02-0.06 eq) to the solution and stir for 10-15 minutes.
-
In a separate vessel, prepare a solution of potassium carbonate (2.0-3.0 eq) in water.
-
Add the aqueous potassium carbonate solution to the reaction mixture.
-
Add 2-butyl-3-(4'-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC). The reaction is typically complete within 4-8 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and a suitable organic solvent (e.g., ethyl acetate) to the reaction mixture and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Trityl-Irbesartan.
-
The crude product can be purified by crystallization or column chromatography.
Data Presentation: Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Value/Condition | Reference |
| Catalyst | Palladium(II) acetate / Triphenylphosphine | [3] |
| Catalyst Loading | 1-3.5 mol % | [4] |
| Base | Potassium Carbonate | [2] |
| Solvent System | DME/THF/Water | [2][3] |
| Temperature | 70-80 °C (Reflux) | [5] |
| Reaction Time | 3-8 hours | [4] |
| Typical Yield | >80% | [6] |
Experimental Workflow: Synthesis of Irbesartan
Caption: Synthetic workflow for Irbesartan production.
Angiotensin II Signaling Pathway and Mechanism of Action of Irbesartan
Irbesartan exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, initiating a cascade of intracellular signaling events that lead to increased blood pressure.
Signaling Pathway Diagram
Caption: Angiotensin II signaling and Irbesartan's action.
Irbesartan competitively inhibits the binding of Angiotensin II to the AT1 receptor, thereby preventing the activation of the Gq protein and the subsequent downstream signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG).[7][8] This blockade ultimately prevents the release of intracellular calcium and the activation of protein kinase C, leading to the inhibition of vasoconstriction and aldosterone secretion, thus lowering blood pressure.[9][10]
Conclusion
This compound is an indispensable reagent in the synthesis of angiotensin II receptor blockers. The protocols and data presented herein provide a framework for its effective utilization in medicinal chemistry research and drug development. Understanding the underlying synthetic methodologies and the biological context of its application is crucial for the successful development of novel therapeutics targeting the renin-angiotensin system.
References
- 1. repositum.tuwien.at [repositum.tuwien.at]
- 2. US7019148B2 - Synthesis of irbesartan - Google Patents [patents.google.com]
- 3. US20040192713A1 - Novel synthesis of irbesartan - Google Patents [patents.google.com]
- 4. US20080103312A1 - Processes for the synthesis of 5-phenyl-1-trityl-1H-tetrazole - Google Patents [patents.google.com]
- 5. US5206374A - Process for preparing tetrazolylphenylboronic acid intermediates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. ahajournals.org [ahajournals.org]
Applications in Developing Chemical Sensors for Glucose Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of chemical sensors for glucose detection, a critical area of research for diabetes management, biotechnology, and various industrial applications. The following sections cover two primary types of glucose sensors: electrochemical biosensors based on glucose oxidase and optical biosensors utilizing boronic acid derivatives.
Electrochemical Glucose Biosensors based on Glucose Oxidase
Electrochemical biosensors are a mature and widely used technology for glucose monitoring. These sensors typically rely on the enzymatic oxidation of glucose by glucose oxidase (GOx), which produces an electrical signal proportional to the glucose concentration.
Principle of Operation
The fundamental concept of a glucose biosensor is centered on the enzymatic reaction where immobilized glucose oxidase (GOx) catalyzes the oxidation of β-D-glucose.[1] In this process, molecular oxygen is used to produce gluconic acid and hydrogen peroxide.[1] The enzyme requires a redox cofactor, flavin adenine dinucleotide (FAD), which acts as the initial electron acceptor and is reduced to FADH2.[1] This cofactor is then regenerated by reacting with oxygen, which leads to the formation of hydrogen peroxide.[1] The hydrogen peroxide is subsequently oxidized at a catalytic anode, typically made of platinum.[1] The resulting current is directly proportional to the glucose concentration in the sample.[2]
Performance Characteristics of Enzymatic Glucose Sensors
The performance of enzymatic glucose sensors can be evaluated based on several key parameters, which are summarized in the table below.
| Sensor Type/Modification | Linear Range (mM) | Sensitivity | Limit of Detection (LOD) | Reference |
| P(S-GMA)-Fe3O4(2)/GOD/Pt | 0.00022 - 6.0 | 14.47 µA mM⁻¹ | 5.07 µM | [3] |
| ZnO/Au nanosquare-array electrode | - | 1180 ± 116 μA mM⁻¹cm⁻² | - | [3] |
| 3D printed mask structure | - | 18.8 μAmM⁻¹ cm⁻² | ~0.4 mM | [3] |
| PVPO-TiO2/G electrode | 0 - 16 | 62.79 µA/mMcm² | 445.3 µM | [4] |
| GOx immobilized on TNT electrode | 0.0 - 1.0 | - | 8.5 µM | [4] |
| GOx/Os/hPG/Au in phosphate buffer | 0.05 - 1 | 14.13 μA mM⁻¹ cm⁻² | 50 µM | [5] |
| GOx/Os/hPG/Au in artificial saliva | 0.75 - 2 | 21.5 μA mM⁻¹ cm⁻² | - | [5] |
| Polystyrene-Gold with Cysteine/Glutaraldehyde | 0.025 - 2 | 1.76 µA/mM/cm² | 0.055 mM | [6] |
| ZnO nanorods on ITO | 0.01 - 1.6 | 1.151 mA cm⁻²mM⁻¹ | 0.089 mM | [7] |
Experimental Protocols
This protocol describes the sequential fabrication of a highly selective and linear electrochemical glucose sensor.[8][9]
Materials:
-
Platinum (Pt) wire (125 µm)
-
Silver (Ag) wire (125 µm)
-
0.1 M HCl
-
0.5 M H2SO4
-
Phenol solution
-
Glucose Oxidase (GOx) solution
-
Glutaraldehyde solution
-
Polyurethane (PU) solution
-
Catalase enzyme solution
-
Polyvinyl alcohol (PVA) solution
-
Phosphate buffer solution (PBS)
-
Electrochemical analyzer
Procedure:
-
Electrode Preparation:
-
Coil a 125 µm Pt wire to create the working electrode.[8]
-
Coil a 125 µm Ag wire in close proximity to the working electrode to serve as the reference electrode.[8]
-
Convert the Ag wire surface to Ag/AgCl by galvanometry at 0.4 V in 0.1 M HCl for 5 minutes.[8]
-
Electrochemically clean the Pt working electrode in 0.5 M H2SO4 by cycling the potential between -0.21 and 1.25 V until a stable background is achieved.[8]
-
-
Layer-by-Layer Deposition:
-
Layer 1 (Selectivity): Electropolymerize a polyphenol (PPh) layer onto the Pt working electrode. This layer enhances selectivity by excluding species larger than H2O2.[8][9]
-
Layer 2 (Sensing): Immobilize glucose oxidase (GOx) on the PPh layer using glutaraldehyde as a cross-linking agent.[8][9]
-
Layer 3 (Linearity): Dip-coat the electrode with a polyurethane (PU) layer. This membrane limits the flux of glucose to the enzyme layer, balancing it with the oxygen concentration and thus extending the linear range.[8][9]
-
Layer 4 (Response Time): Immobilize catalase enzyme using glutaraldehyde. This layer rapidly removes the H2O2 generated by the GOx reaction, which improves the sensor's response time and reduces hysteresis.[8][9]
-
Layer 5 (Biocompatibility & Support): Apply a physically cross-linked polyvinyl alcohol (PVA) hydrogel membrane. This outer layer provides mechanical support and a biocompatible interface.[8][9]
-
-
Sensor Characterization:
-
Connect the fabricated sensor to an electrochemical analyzer.
-
Perform amperometric measurements in PBS with successive additions of glucose to determine the linear range, sensitivity, and response time.
-
Evaluate the sensor's selectivity by introducing potential interfering agents such as ascorbic acid and uric acid.[1]
-
Signaling Pathway and Workflow Diagrams
Caption: Enzymatic reaction of glucose catalyzed by glucose oxidase.
Caption: Workflow for fabricating a five-layer glucose biosensor.
Optical Glucose Biosensors based on Boronic Acid
Optical glucose sensors offer a promising alternative to electrochemical methods, with the potential for non-invasive monitoring. Many of these sensors utilize boronic acid derivatives, which can reversibly bind to the diol groups of glucose, leading to a change in their optical properties, such as fluorescence.[10][11]
Principle of Operation
Fluorescent sensors based on phenyl boronic acid are widely employed for detecting sugars and other diols due to their specific binding characteristics.[10] These sensors function through the reversible formation of borate esters with the dihydroxyl groups present in sugars.[10] The phenyl boronic acid (PBA) group is the essential functional component that interacts with these dihydroxyl compounds.[10] The binding of glucose to the boronic acid moiety can modulate the fluorescence of an adjacent fluorophore through mechanisms like Photoinduced Electron Transfer (PET).[12] In a typical PET-based sensor, the fluorescence is quenched in the absence of glucose. Upon glucose binding, the PET process is inhibited, leading to an increase in fluorescence intensity.[12]
Performance Characteristics of Boronic Acid-Based Fluorescent Sensors
The performance of these sensors is highly dependent on the specific molecular design and environmental conditions.
| Sensor System | Target Analyte | Binding Constant (K) | Key Feature | Reference |
| Anthracene-based diboronic acid | Glucose | 3981 M⁻¹ (at pH 7.77) | High selectivity for glucose over fructose | [12] |
| Stilbene-based aryl diboronic acid | D-glucose | - | Forms a dimeric supramolecular complex | [13] |
| Pyrene-based amphiphilic monoboronic acid | D-glucose | - | Forms a 1:2 glucose-sensor complex | [13] |
| Boronic acid derivative with pyridinium cation | D-fructose, D-glucose | 353 (fructose), 1378 (glucose) | Utilizes aggregation induced by pyridinium cation-π interactions | [11] |
Experimental Protocols
This protocol outlines the general procedure for evaluating the performance of a boronic acid-based fluorescent glucose sensor.
Materials:
-
Boronic acid-based fluorescent probe
-
Phosphate buffer solution (PBS) of desired pH (e.g., pH 7.4)
-
Stock solution of D-glucose
-
Stock solutions of potential interfering sugars (e.g., fructose, galactose)
-
Fluorometer
-
Cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the boronic acid fluorescent probe in a suitable solvent (e.g., DMSO or water, depending on solubility).
-
Prepare a series of glucose solutions of varying concentrations in PBS by diluting the stock solution.
-
Prepare solutions of interfering sugars at a relevant physiological concentration.
-
-
Fluorescence Measurements:
-
In a cuvette, add the PBS buffer and a small aliquot of the fluorescent probe stock solution to achieve the desired final probe concentration.
-
Record the fluorescence spectrum of the probe in the absence of glucose. This will serve as the baseline (F₀).
-
Sequentially add small aliquots of the glucose stock solution to the cuvette to achieve the desired glucose concentrations.
-
After each addition, gently mix the solution and allow it to equilibrate.
-
Record the fluorescence spectrum at each glucose concentration (F).
-
Plot the fluorescence intensity (or the ratio F/F₀) as a function of glucose concentration to generate a calibration curve.
-
-
Selectivity Assessment:
-
To a solution of the fluorescent probe in PBS, add the interfering sugar solution.
-
Record the fluorescence spectrum and compare the change in fluorescence intensity to that induced by glucose at the same concentration.
-
-
Data Analysis:
-
From the calibration curve, determine the linear range and sensitivity of the sensor.
-
The binding constant (K) can be calculated by fitting the fluorescence titration data to a suitable binding model (e.g., 1:1 or 1:2 binding isotherm).
-
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of a PET-based fluorescent glucose sensor.
Caption: Workflow for optical glucose sensor characterization.
References
- 1. Glucose Biosensors: An Overview of Use in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Glucose Biosensor: an Electrochemical Biosensor [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Fabrication of a High-Performance Electrochemical Glucose Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Advanced Materials Synthesis using 2-(1-trityl-5-tetrazolyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of advanced porous aromatic frameworks (PAFs) utilizing 2-(1-trityl-5-tetrazolyl)phenylboronic acid as a key building block. The unique structural features of this monomer, combining a reactive boronic acid moiety with a bulky trityl-protected tetrazole group, allow for the creation of novel materials with potential applications in gas storage, catalysis, and as scaffolds in drug delivery systems.
Introduction to this compound in Materials Science
This compound is a versatile monomer for the synthesis of porous organic polymers (POPs) and porous aromatic frameworks (PAFs) through Suzuki-Miyaura cross-coupling reactions. The key attributes of this molecule that make it suitable for creating advanced materials include:
-
Boronic Acid Functionality: Enables participation in palladium-catalyzed Suzuki-Miyaura polycondensation reactions, a robust and widely used method for forming carbon-carbon bonds and creating extended aromatic structures.
-
Tetrazole Moiety: The nitrogen-rich tetrazole ring can act as a ligand for metal coordination, a hydrogen-bonding site, and can impart polarity and thermal stability to the resulting polymer.
-
Trityl Protecting Group: The bulky triphenylmethyl (trityl) group serves a dual purpose. Firstly, it acts as a protecting group for one of the tetrazole nitrogens, preventing side reactions during polymerization. Secondly, its significant steric bulk can act as a "placeholder" during polymer synthesis, leading to the formation of microporous structures with high surface areas upon its removal.
The general strategy involves the Suzuki-Miyaura polycondensation of this compound with a suitable multi-halogenated aromatic comonomer to form a cross-linked, trityl-containing polymer network. Subsequent removal of the acid-labile trityl group unmasks the tetrazole functionality and enhances the material's porosity.
Data Presentation: Properties of Tetrazole-Containing Porous Aromatic Frameworks
The following table summarizes typical properties of porous aromatic frameworks synthesized using methodologies analogous to those described below. The data is compiled from literature on PAFs with similar aromatic backbones and functional groups, providing a reasonable expectation for the performance of materials derived from this compound.
| Property | Trityl-Protected PAF (Predicted) | Deprotected (Tetrazole) PAF (Predicted) |
| Surface Area (BET) | 400 - 800 m²/g | 600 - 1200 m²/g |
| Pore Volume | 0.3 - 0.6 cm³/g | 0.5 - 1.0 cm³/g |
| Pore Size Distribution | Microporous (< 2 nm) | Microporous with some mesopores (2-50 nm) |
| Thermal Stability (TGA) | Decomposes > 300 °C | Stable up to 350 °C |
| Functional Group Density | - | High density of accessible tetrazole units |
Experimental Protocols
Protocol 1: Synthesis of Trityl-Protected Porous Aromatic Framework (Trityl-PAF) via Suzuki-Miyaura Polycondensation
This protocol describes a general procedure for the synthesis of a porous aromatic framework using this compound and a co-monomer, 1,3,5-tribromobenzene.
Materials:
-
This compound
-
1,3,5-tribromobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Methanol
-
Acetone
-
Chloroform
Equipment:
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Soxhlet extraction apparatus
-
Vacuum oven
Procedure:
-
To a 100 mL Schlenk flask, add this compound (e.g., 1.5 mmol), 1,3,5-tribromobenzene (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (30 mL) and an aqueous solution of potassium carbonate (2 M, 15 mL) to the flask.
-
Stir the reaction mixture vigorously and heat to reflux (approximately 100 °C) under an inert atmosphere for 48 hours. A solid precipitate should form during the reaction.
-
After cooling to room temperature, collect the solid product by vacuum filtration.
-
Wash the solid sequentially with deionized water (3 x 50 mL), methanol (3 x 50 mL), acetone (3 x 50 mL), and chloroform (3 x 50 mL) to remove any unreacted monomers, catalyst residues, and oligomers.
-
Purify the polymer further by Soxhlet extraction with methanol for 24 hours, followed by acetone for 24 hours.
-
Dry the resulting Trityl-PAF powder in a vacuum oven at 80 °C overnight.
Protocol 2: Deprotection of Trityl-PAF to Yield Tetrazole-Functionalized PAF (Tetrazole-PAF)
This protocol outlines the removal of the trityl protecting group to expose the tetrazole functionality and enhance the porosity of the material.
Materials:
-
Trityl-PAF (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Methanol
-
Ammonium hydroxide solution (dilute)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Vacuum filtration apparatus
-
pH paper or pH meter
Procedure:
-
Suspend the Trityl-PAF (e.g., 500 mg) in dichloromethane (50 mL) in a round-bottom flask.
-
Stir the suspension at room temperature and add trifluoroacetic acid (5 mL) dropwise.
-
Continue stirring the mixture at room temperature for 24 hours. The color of the solution may change, and the polymer may swell.
-
Collect the solid by vacuum filtration and wash thoroughly with dichloromethane (3 x 30 mL) to remove the cleaved triphenylmethanol.
-
Wash the polymer with methanol (3 x 30 mL).
-
To neutralize any residual acid, suspend the polymer in a dilute ammonium hydroxide solution (pH ~8-9) and stir for 1 hour.
-
Collect the polymer by vacuum filtration and wash with deionized water until the filtrate is neutral.
-
Finally, wash the polymer with methanol (3 x 30 mL) and dry in a vacuum oven at 100 °C overnight to yield the Tetrazole-PAF.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for the synthesis and deprotection of tetrazole-functionalized PAF.
Caption: Logical relationship from monomer to advanced material applications.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions for 2-(1-trityl-5-tetrazolyl)phenylboronic acid
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling of the sterically hindered and potentially coordinating substrate, 2-(1-trityl-5-tetrazolyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: I am seeing very low to no conversion of my starting materials. What are the most likely causes?
A1: Low conversion in the Suzuki coupling of this compound is often attributed to a few key factors:
-
Steric Hindrance: The bulky trityl group can significantly slow down both the transmetalation and reductive elimination steps of the catalytic cycle.
-
Catalyst Inactivity: The tetrazole nitrogen atoms can coordinate to the palladium center, potentially inhibiting its catalytic activity.
-
Inefficient Catalyst Generation: If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient under your current conditions.
-
Poor Solubility: One or more of your reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture with slow reaction rates.
Q2: My main side product is the deboronated starting material (1-trityl-5-phenyltetrazole). How can I prevent this protodeboronation?
A2: Protodeboronation is a common side reaction, especially with electron-rich or sterically hindered boronic acids. To minimize this:
-
Use Anhydrous Conditions: Water can be a source of protons. Using anhydrous solvents and reagents, and running the reaction under an inert atmosphere, can be beneficial. Some anhydrous conditions with bases like K3PO4 may still require a small amount of water to be effective, so careful optimization is needed.
-
Choose a Milder Base: Strong bases can accelerate protodeboronation. Consider using a weaker base like K3PO4 or Cs2CO3 instead of stronger ones like NaOH or KOH.
-
Use a Boronic Ester: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition.
Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I reduce it?
A3: Homocoupling of boronic acids is often a result of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction. To mitigate homocoupling:
-
Thoroughly Degas Your Reaction Mixture: Ensure that your solvent and the reaction vessel are properly degassed to remove any dissolved oxygen. This can be done by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source, such as Pd(PPh3)4 or Pd2(dba)3, can sometimes reduce homocoupling compared to Pd(II) sources.
Q4: The trityl group on my compound is cleaving under the reaction conditions. How can I avoid this?
A4: The trityl group is known to be sensitive to acidic conditions and can also be cleaved under certain catalytic conditions.
-
Avoid Acidic Conditions: Ensure your reaction and workup conditions are not acidic.
-
Screen Bases Carefully: While basic conditions are required for the Suzuki reaction, some bases or their salts formed during the reaction might promote trityl cleavage. Screening a variety of bases is recommended.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature may help preserve the trityl group.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Yield | 1. Ineffective catalyst/ligand combination for the sterically hindered substrate. 2. Poor solubility of reactants. 3. Reaction temperature is too low. | 1. Screen Ligands: Use bulky, electron-rich phosphine ligands that are known to accelerate oxidative addition and reductive elimination. Examples include Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)3). 2. Solvent Selection: Try higher boiling point solvents like toluene, DMF, or dioxane to improve solubility and allow for higher reaction temperatures. 3. Increase Temperature: Gradually increase the reaction temperature. Monitor for decomposition of starting materials. |
| Protodeboronation | 1. Presence of water. 2. Base is too strong. 3. Reaction time is too long. | 1. Use Anhydrous Solvents and Reagents: Dry solvents over molecular sieves and ensure reagents are anhydrous. 2. Base Screening: Switch to milder bases such as K3PO4, Cs2CO3, or KF. 3. Monitor Reaction Progress: Follow the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the reaction is complete. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient reduction of Pd(II) precatalyst. | 1. Degas Thoroughly: Use a robust degassing method like freeze-pump-thaw for at least three cycles. 2. Use a Pd(0) Source: Employ a catalyst like Pd(PPh3)4 or Pd2(dba)3. |
| Difficult Purification | 1. Residual palladium catalyst. 2. Boronic acid-derived impurities. | 1. Palladium Scavenging: After the reaction, stir the mixture with a palladium scavenger (e.g., silica-bound thiol) or perform an aqueous wash with a solution of sodium thiocyanate. 2. Aqueous Wash: A basic aqueous wash (e.g., with dilute NaOH) can help remove unreacted boronic acid. Be cautious if your product is base-sensitive. |
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting points for optimizing the Suzuki reaction of this compound.
Table 1: Recommended Catalyst and Ligand Combinations
| Catalyst (mol%) | Ligand (mol%) | Notes |
| Pd(OAc)2 (2-5%) | SPhos (4-10%) | A good starting point for sterically hindered substrates. |
| Pd2(dba)3 (1-2.5%) | XPhos (2-5%) | Often effective for challenging couplings. |
| Pd(PPh3)4 (5-10%) | - | A classic catalyst, but may be less effective for this substrate. |
| PEPPSI-IPr (2-5%) | - | An NHC-based catalyst that can be effective for electron-rich systems. |
Table 2: Suggested Solvent and Base Combinations
| Solvent | Base (equivalents) | Temperature (°C) | Notes |
| Toluene/H2O (10:1) | K2CO3 (2-3) | 80-110 | A standard biphasic system. |
| Dioxane/H2O (4:1) | K3PO4 (2-3) | 80-100 | Often a good choice for minimizing protodeboronation. |
| DMF | Cs2CO3 (2-3) | 60-100 | A polar aprotic solvent that can improve solubility. |
| 2-MeTHF/H2O (10:1) | NaHCO3 (2-3) | 70-90 | A greener solvent alternative to THF and dioxane. |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the chosen base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
In a separate vial, weigh the palladium catalyst and ligand (if applicable).
-
-
Reaction Setup:
-
Seal the Schlenk flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the palladium catalyst and ligand to the flask under a positive pressure of inert gas.
-
Add the degassed solvent(s) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the progress of the reaction by TLC or LC-MS until the limiting reagent is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Mandatory Visualization
Caption: Troubleshooting workflow for low conversion in the Suzuki coupling of this compound.
Technical Support Center: Purification of Crude 2-(1-trityl-5-tetrazolyl)phenylboronic acid
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-(1-trityl-5-tetrazolyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common purification techniques for this compound and similar arylboronic acids include flash column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities present. For challenging separations, forming a diethanolamine adduct to precipitate the boronic acid can be an effective, though more laborious, strategy.[1][2]
Q2: What are the typical impurities found in the crude product?
A2: Common impurities can include unreacted starting materials such as 5-phenyl-1-trityl-1H-tetrazole, homo-coupling byproducts of the boronic acid, and protodeboronation products where the boronic acid group is replaced by a hydrogen atom.[3] Residual catalysts and reagents from the synthesis will also be present.
Q3: Why is purification by standard silica gel chromatography often challenging for this compound?
A3: Arylboronic acids are known to interact strongly with standard silica gel, which can lead to several issues. These include irreversible adsorption to the stationary phase, causing low recovery, and "streaking" or broad elution bands, which results in poor separation from impurities.[1] In some cases, the acidic nature of silica gel can even cause decomposition of the boronic acid.[1][4]
Q4: Is reverse-phase chromatography a viable alternative?
A4: Reverse-phase chromatography (e.g., using C18 silica) can be a useful alternative to normal-phase. However, challenges may still arise, such as poor solubility of the compound in typical mobile phases like acetonitrile/water or methanol/water.[1] Additionally, removing large volumes of water from the purified fractions can be problematic, as heating may lead to decomposition.[1]
Q5: How can I improve the success rate of recrystallization?
A5: Successful recrystallization hinges on finding a suitable solvent or solvent system. Screening a variety of solvents on a small scale is crucial.[1] For arylboronic acids, solvents such as hot ethanol, benzene, dichloroethane, or ethyl acetate have been reported to be effective.[2][5] If a single solvent is not effective, an anti-solvent crystallization approach can be attempted.
Troubleshooting Guide
Problem: My compound is streaking badly or sticking to the silica gel column during flash chromatography.
-
Possible Cause: Strong interaction between the boronic acid moiety and the acidic silanol groups on the silica surface.
-
Solution 1: Deactivate the silica gel by pre-treating it with a small amount of a modifier like triethylamine or by using a mobile phase containing a small percentage of acetic acid or ammonia, if compatible with your compound.[5]
-
Solution 2: Consider using boric acid-impregnated silica gel. This can reduce the Lewis basicity of the silica and minimize over-adsorption of the boronic acid ester.[4]
-
Solution 3: Switch to an alternative stationary phase, such as alumina or C18 reverse-phase silica.
Problem: I'm struggling to get my compound to crystallize from any solvent.
-
Possible Cause: The compound may be an oil at room temperature, or the impurities present are inhibiting crystal formation.
-
Solution 1: Try an anti-solvent crystallization. Dissolve the crude product in a minimal amount of a good solvent, then slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble until turbidity is observed. Allow it to stand, or gently cool, to induce crystallization.
-
Solution 2: Attempt trituration. Suspend the crude oil or amorphous solid in a solvent in which the desired compound is sparingly soluble but the impurities are highly soluble. Stir or sonicate the mixture, then filter to isolate the purified solid.[1]
-
Solution 3: Scratch the inside of the flask with a glass rod at the solvent-air interface. This can create nucleation sites for crystal growth.
Problem: My yield is very low after purification.
-
Possible Cause: This could be due to irreversible adsorption on a chromatography column, decomposition during the purification process, or physical loss of material during transfers.
-
Solution 1: If using chromatography, ensure rapid elution to minimize contact time with the stationary phase.[4]
-
Solution 2: Avoid excessive heating during solvent evaporation, as arylboronic acids can be thermally sensitive.
-
Solution 3: For extractions, ensure the pH is carefully controlled during the acidification step to maximize precipitation of the boronic acid. Perform multiple small-volume extractions of the aqueous layer to recover all the product.
Problem: The NMR spectrum still shows significant impurities after a single purification step.
-
Possible Cause: The chosen purification method may not be effective for the specific impurities present.
-
Solution: Employ a secondary purification technique that relies on a different separation principle. For example, if column chromatography was unsuccessful, try recrystallization or an acid-base extraction. Combining orthogonal techniques is often necessary to achieve high purity.
Quantitative Data Summary
The following table provides an illustrative comparison of common purification techniques. Actual results will vary based on the specific impurities and experimental conditions.
| Purification Technique | Typical Purity Achieved | Advantages | Disadvantages | Typical Yield |
| Flash Chromatography (Standard Silica) | 75-95% | Good for a wide range of impurities. | Can cause streaking, low recovery, and decomposition.[1] | 40-80% |
| Flash Chromatography (Modified Silica) | 85-98% | Reduces streaking and improves recovery.[4] | Requires preparation of the stationary phase. | 60-90% |
| Recrystallization | >98% | Can yield very high purity material; scalable. | Finding a suitable solvent can be difficult and time-consuming.[1] | 50-85% |
| Acid-Base Extraction | 90-97% | Effective for removing non-acidic/basic impurities. | May not remove impurities with similar pKa values. | 70-95% |
| Diethanolamine Adduct Formation | >95% | Highly selective for boronic acids; can yield crystalline solids.[1][2] | Laborious two-step process (formation and hydrolysis). | 60-80% |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Boric Acid-Treated Silica
-
Preparation of Stationary Phase: Prepare a slurry of silica gel in your chosen mobile phase. Add boric acid (approx. 1-2% by weight of the silica) and stir for 15 minutes. Pack the column with this slurry.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). If it does not fully dissolve, pre-adsorb the crude material onto a small amount of silica gel.
-
Elution: Load the sample onto the column. Elute with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes. The polarity will need to be determined by thin-layer chromatography (TLC) beforehand.
-
Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
Protocol 2: Recrystallization
-
Solvent Screening: In separate small vials, test the solubility of ~10-20 mg of crude material in various solvents (e.g., ethanol, ethyl acetate, toluene, acetonitrile, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the chosen solvent to the crude material and heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or placing it in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate or diethyl ether.
-
Base Wash: Transfer the solution to a separatory funnel and extract it with a cold, dilute aqueous base solution (e.g., 1 M NaOH or 1 M K₂CO₃). The boronic acid will deprotonate and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly add a cold, dilute acid (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~2-3). The purified boronic acid should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual salts.
-
Drying: Dry the purified product thoroughly under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Common side reactions in the synthesis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the ortho-lithiation of 5-phenyl-1-trityl-1H-tetrazole, followed by borylation with a trialkyl borate, such as triisopropyl borate. This directed ortho-metalation (DoM) utilizes the tetrazole ring as a directing group for the lithiation at the ortho-position of the phenyl ring.
Q2: What are the critical parameters to control during the ortho-lithiation step?
A2: Temperature control is paramount. The reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate. Anhydrous conditions are also essential to avoid quenching the organolithium species with water. The choice of alkyllithium reagent and solvent can also influence the reaction's success.
Q3: What are the likely impurities in the final product?
A3: Common impurities include unreacted starting material (5-phenyl-1-trityl-1H-tetrazole), the protodeboronated side product (which is the same as the starting material), and boronic acid-derived impurities such as boroxines (anhydrides of the boronic acid). In some cases, partially detrytialyted products may also be observed depending on the workup conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the consumption of the starting material and the formation of the product. For example, under certain HPLC conditions, the starting 5-phenyl-1-trityl-1H-tetrazole and the product this compound will have distinct retention times[1].
Q5: What are suitable purification methods for the final product?
A5: Purification is typically achieved through crystallization or column chromatography. The choice of solvent for crystallization is critical and may require some optimization. For column chromatography, a silica gel stationary phase with a suitable eluent system (e.g., a mixture of heptane and ethyl acetate) can be employed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete lithiation. | Ensure the alkyllithium reagent is of high quality and accurately titrated. Increase the equivalents of the alkyllithium reagent slightly. |
| Quenching of the organolithium intermediate by moisture or other electrophiles. | Use rigorously dried solvents and glassware. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. | |
| Incomplete borylation. | Ensure the trialkyl borate is added slowly at low temperature. Allow the reaction to stir for a sufficient time after the addition of the borate. | |
| Presence of a Significant Amount of Starting Material in the Product | Incomplete lithiation. | See "Low Yield of Product" above. |
| Protodeboronation during workup or purification. | Use a buffered or slightly basic aqueous workup. Avoid strongly acidic conditions. Minimize exposure of the boronic acid to water and heat. | |
| Formation of a White Precipitate that is Insoluble in Organic Solvents | Formation of boroxines (boronic anhydrides). | Boroxines can often be converted back to the boronic acid by stirring with a suitable solvent and a small amount of water. To prevent their formation, store the purified product under anhydrous conditions. |
| Presence of an Impurity with a Similar Polarity to the Product | Isomeric boronic acids (lithiation at meta or para positions). | This is less common due to the strong directing effect of the tetrazole group. Confirm the structure using NMR. Optimize the lithiation conditions (e.g., temperature, solvent) to favor ortho-lithiation. |
| Detritylation of the product. | Avoid acidic conditions during workup and purification. If detritylation is desired, it is typically performed as a separate step. |
Quantitative Data Summary
The following table summarizes typical yields and impurity profiles for the synthesis of this compound. Please note that these values are illustrative and can vary based on specific reaction conditions and scale.
| Parameter | Typical Value | Notes |
| Yield of Crude Product | 75-90% | Based on the starting 5-phenyl-1-trityl-1H-tetrazole. |
| Purity of Crude Product (by HPLC) | 85-95% | |
| Major Impurity 1: Unreacted Starting Material | 2-10% | Can be minimized by optimizing lithiation conditions. |
| Major Impurity 2: Boroxine | 1-5% | Can form during workup and storage. |
| Yield of Purified Product | 60-80% | After crystallization or column chromatography. |
| Purity of Final Product (by HPLC) | >98% |
Experimental Protocols
Synthesis of this compound via Ortho-lithiation
This protocol is based on procedures described in the literature[1].
Materials:
-
5-phenyl-1-trityl-1H-tetrazole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid
-
Ethyl acetate
-
Heptane
-
Anhydrous magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve 5-phenyl-1-trityl-1H-tetrazole (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture to 0 °C and slowly quench with 2 M hydrochloric acid until the pH is approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization from a mixture of ethyl acetate and heptane or by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Optimizing Irbesartan Yield from its Boronic Acid Precursor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Irbesartan via the Suzuki-Miyaura coupling of its boronic acid precursor.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of Irbesartan from its boronic acid precursor, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction shows low or no conversion to the desired Irbesartan precursor. What are the likely causes?
A1: Low or no product formation is a frequent challenge and can often be attributed to several critical factors:
-
Catalyst Inactivity: The palladium catalyst is the heart of the Suzuki coupling. Its inactivation is a primary reason for reaction failure.
-
Cause: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the in-situ reduction to Pd(0) may be inefficient under your reaction conditions. The catalyst can also be deactivated by oxygen.
-
Solution:
-
Ensure your reaction is performed under strictly anaerobic (inert) conditions. This involves using degassed solvents and purging the reaction vessel with an inert gas like argon or nitrogen.
-
Consider using a Pd(0) catalyst directly, such as Pd(PPh₃)₄.
-
If using a Pd(II) precatalyst, ensure the phosphine ligand is present in a slight excess to facilitate and stabilize the active Pd(0) species.
-
-
-
Poor Quality of Reagents: The purity and integrity of your starting materials are crucial.
-
Cause: The boronic acid precursor is susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved by water or other protic sources. Solvents may contain peroxides which can oxidize the phosphine ligands and deactivate the catalyst.
-
Solution:
-
Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.
-
Employ anhydrous solvents. Ensure solvents are freshly distilled or obtained from a reliable commercial source in sealed bottles. Test for and remove any peroxides from ethereal solvents.
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Use a fresh, finely powdered, and anhydrous base.
-
-
-
Inappropriate Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.
-
Cause: The base may not be strong enough to activate the boronic acid for transmetalation. The solvent may not be suitable for the solubility of the reactants or the stability of the catalyst. The temperature might be too low for the reaction to proceed at a reasonable rate.
-
Solution:
-
Screen different bases. While weaker bases like Na₂CO₃ can be effective, stronger bases like K₃PO₄ or Cs₂CO₃ are often used for challenging couplings.
-
Choose a solvent system that ensures the solubility of all reactants. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with a small amount of water to aid in the dissolution of the base.
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Gradually increase the reaction temperature. Most Suzuki couplings are run at elevated temperatures (e.g., 80-110 °C).
-
-
Q2: I am observing significant amounts of a side product that corresponds to the homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction that competes with the desired cross-coupling.
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Cause: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II). The Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to homocoupling.
-
Solution:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction setup is thoroughly purged with an inert gas. Use degassed solvents (e.g., by sparging with argon or using several freeze-pump-thaw cycles).
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can minimize the amount of Pd(II) present at the beginning of the reaction.
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Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes favor the cross-coupling reaction.
-
Q3: My starting boronic acid seems to be degrading during the reaction, leading to a low yield. What is happening and how can I prevent it?
A3: This is likely due to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.
-
Cause: The C-B bond of the boronic acid is susceptible to cleavage by protons, which can come from water or other protic sources in the reaction mixture. This side reaction removes the boronic acid from the catalytic cycle.
-
Solution:
-
Anhydrous Conditions: Ensure all your reagents and solvents are as dry as possible. Use flame-dried glassware.
-
Choice of Base: While a base is necessary, some bases in combination with water can promote protodeboronation. Consider using a non-aqueous base or a fluoride-based base like KF, which is known to be effective in some cases while minimizing this side reaction.
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Use a More Stable Boronate Ester: As mentioned earlier, converting the boronic acid to a pinacol ester can significantly increase its stability towards protodeboronation.
-
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for a baseline experimental protocol for the Suzuki coupling step in Irbesartan synthesis?
A4: A reliable starting protocol can be adapted from established green chemistry methods. Here is a detailed experimental procedure:
Experimental Protocol: Suzuki Coupling for Irbesartan Precursor Synthesis
Materials:
-
3-(4'-bromobenzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one
-
2-(1H-Tetrazol-5-yl)phenylboronic acid (or its protected form)
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Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Sodium Carbonate)
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Solvent System (e.g., Benzene and Ethanol, or Toluene and Water)
-
Hydrogen Peroxide (for workup)
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Anhydrous Sodium Sulfate
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Organic solvents for extraction and purification (e.g., Ether, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the palladium catalyst (e.g., 0.03 equivalents of Pd(PPh₃)₄).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Addition of Reagents: Under the inert atmosphere, add 3-(4'-bromobenzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one (1.0 equivalent) and the solvent (e.g., benzene).
-
Base Addition: Add an aqueous solution of the base (e.g., 2M Sodium Carbonate, 2.0 equivalents).
-
Boronic Acid Addition: Slowly add a solution of the 2-(1H-Tetrazol-5-yl)phenylboronic acid (1.1 equivalents) in a suitable solvent (e.g., ethanol).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for the required time (e.g., 8 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add a small amount of hydrogen peroxide (e.g., 30% H₂O₂) to oxidize any remaining boronic acid. Stir for about 1 hour.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated NaCl solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure Irbesartan precursor.
-
Q5: How do different catalysts and bases affect the yield of the Suzuki coupling reaction for Irbesartan synthesis?
A5: The choice of catalyst and base is critical for optimizing the yield. While a direct comparative study for Irbesartan is not extensively published, we can infer performance from studies on similar complex molecules. The following table provides a summary of common catalysts and bases and their general impact on yield.
| Catalyst | Typical Loading (mol%) | Common Ligand | Pros | Cons | Expected Yield Range |
| Pd(PPh₃)₄ | 1-5 | Triphenylphosphine | Readily available, effective for many aryl bromides. | Can be sensitive to air and moisture. | Good to Excellent (70-95%) |
| Pd(dppf)Cl₂ | 1-3 | dppf | Robust, air-stable precatalyst, good for challenging couplings. | Can be more expensive. | Excellent (>90%) |
| Pd(OAc)₂ | 1-3 | Various phosphines (e.g., SPhos, XPhos) | Versatile precatalyst, can be paired with a wide range of ligands. | Requires a ligand for activity. | Highly variable, can be excellent with the right ligand. |
| Base | Typical Equivalents | Solvent System | Pros | Cons | Impact on Yield |
| Na₂CO₃ | 2.0 | Toluene/Water or Ethanol/Water | Inexpensive, mild, and often effective.[1] | May not be strong enough for less reactive substrates. | Good |
| K₂CO₃ | 2.0 | Dioxane/Water or Toluene/Water | A slightly stronger base than Na₂CO₃, widely used. | Can sometimes be less effective than K₃PO₄. | Good to Excellent |
| K₃PO₄ | 2.0-3.0 | Toluene or Dioxane (often with minimal water) | A strong base, very effective for difficult couplings. | Can be more challenging to handle due to its fine powder nature. | Excellent |
| Cs₂CO₃ | 2.0 | Dioxane or Toluene | A very strong and effective base, often gives the highest yields. | Expensive. | Excellent |
Note: The yields are highly dependent on the specific reaction conditions, including the purity of reagents, solvent, temperature, and reaction time. The data in these tables should be used as a general guide for optimization.
Q6: What are the key impurities I should look out for in the synthesis of Irbesartan via this route?
A6: Besides the unreacted starting materials and the homocoupled boronic acid, you should be aware of potential process-related impurities. These can include:
-
Debrominated starting material: The bromo-functionalized spiro compound can lose its bromine atom under certain conditions.
-
Oxidized impurities: If the reaction is not strictly anaerobic, side products from the oxidation of the phosphine ligands or other reagents may form.
-
Isomeric impurities: Depending on the synthesis of the tetrazole moiety, regioisomers can be formed.
It is recommended to use techniques like HPLC and LC-MS to identify and quantify any impurities in your final product.
Visual Guides
Experimental Workflow for Irbesartan Precursor Synthesis
Caption: A step-by-step workflow for the Suzuki coupling reaction.
Troubleshooting Logic Diagram for Low Yield
Caption: A logical guide to diagnosing and resolving low reaction yields.
References
Challenges in handling and storing 2-(1-trityl-5-tetrazolyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1-trityl-5-tetrazolyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and reactivity of this compound, it is crucial to store it in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Boronic acids are generally sensitive to moisture, which can lead to hydrolysis and degradation.
Q2: What are the main safety precautions to consider when handling this compound?
A2: this compound is classified as a flammable solid, harmful if swallowed, and causes serious eye irritation.[1][2] It is essential to handle this compound in a well-ventilated area, wear suitable personal protective equipment (PPE) including gloves, protective clothing, and eye protection. Avoid creating dust and keep it away from heat, sparks, and open flames.[1]
Q3: What are the common degradation pathways for this boronic acid?
A3: The primary degradation pathways for arylboronic acids, including this compound, are hydrolysis and protodeboronation. Hydrolysis, the reaction with water, can convert the boronic acid to boric acid and the corresponding aryl compound. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, a common side reaction in Suzuki-Miyaura coupling reactions, especially under basic conditions. The bulky trityl protecting group is also susceptible to cleavage under acidic conditions.
Q4: Can the trityl protecting group be cleaved during experimental procedures?
A4: Yes, the trityl group is known to be labile under mild acidic conditions. Care should be taken during reaction workup and purification to avoid exposure to strong acids, which can lead to the removal of the trityl group.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Reagent Quality | Ensure the this compound is of high purity and has been stored correctly. Consider purifying the boronic acid if its quality is questionable. |
| Catalyst Inactivity | Use a fresh, active palladium catalyst and ligand. For sterically hindered substrates like this, consider using bulky, electron-rich phosphine ligands such as Buchwald-type ligands (e.g., XPhos, SPhos). |
| Inappropriate Base | The choice of base is critical. For sterically hindered couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases. |
| Suboptimal Solvent | Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. The solubility of all reactants should be considered when choosing the solvent system. |
| Reaction Temperature Too Low | Due to steric hindrance from the trityl group, higher reaction temperatures may be required to facilitate the coupling reaction. |
| Oxygen Contamination | Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition and homocoupling side reactions. |
Issue 2: Significant Formation of Side Products (Protodeboronation or Homocoupling)
Possible Causes & Solutions:
| Side Product | Cause | Recommended Action |
| Protodeboronation Product | Presence of excess water and/or a strong base can promote the replacement of the boronic acid group with a hydrogen atom. | Use anhydrous solvents and a carefully chosen base. If water is necessary for the reaction, minimize the amount. Using a milder base like potassium carbonate (K₂CO₃) can sometimes reduce protodeboronation. |
| Homocoupling Product | The presence of oxygen can lead to the coupling of two boronic acid molecules. | Ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all reagents and maintaining a positive pressure of an inert gas. |
Issue 3: Cleavage of the Trityl Protecting Group
Possible Causes & Solutions:
| Cause | Recommended Action |
| Acidic Conditions During Workup or Purification | The trityl group is sensitive to acid. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a ligand like XPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, or THF)
-
Degassed water (if required)
Procedure:
-
To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed anhydrous solvent via syringe.
-
If using a biphasic system, add the degassed water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
How to monitor the progress of reactions involving this compound by HPLC
Technical Support Center: Monitoring Reaction Progress with HPLC
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing High-Performance Liquid Chromatography (HPLC) to monitor the progress of chemical reactions. The content is structured to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is HPLC a suitable method for monitoring the progress of my reaction?
A1: HPLC is a powerful analytical technique ideal for reaction monitoring because it allows for the separation, identification, and quantification of different components within a reaction mixture. By tracking the decrease in starting materials and the increase in the desired product over time, you can accurately determine the reaction's progress and endpoint. Several published methods demonstrate the use of HPLC for the analysis of active pharmaceutical ingredients (APIs) and their related substances.[1][2]
Q2: How do I choose the right HPLC column for my analysis?
A2: The choice of column depends on the polarity of your starting materials, intermediates, and final product. For many pharmaceutical compounds, which are often moderately polar, a reverse-phase column (e.g., C18 or C8) is a common starting point. Several established methods for analyzing Oseltamivir, a moderately polar antiviral drug, utilize C18 columns.[1][2] The column's particle size and dimensions will also affect the resolution and analysis time.
Q3: What mobile phase should I use to separate my compounds?
A3: The mobile phase composition is critical for achieving good separation. For reverse-phase HPLC, a mixture of water and an organic solvent like acetonitrile or methanol is typically used.[3] The ratio of these solvents can be adjusted to optimize the separation. Adding buffers or acids (e.g., formic acid, triethylamine) can improve peak shape and resolution, especially for ionizable compounds.[3][4]
Q4: How can I identify the peaks in my chromatogram corresponding to the starting material and the product?
A4: To confidently identify peaks, you should run individual standards of your starting material and, if available, your purified product. The retention time of each compound under the same HPLC conditions will allow for their identification in the reaction mixture chromatogram.
Q5: How do I quantify the components in my reaction mixture?
A5: Quantification is typically done by creating a calibration curve for your starting material and product. This involves injecting known concentrations of each compound and plotting the peak area against the concentration. From this curve, you can determine the concentration of each component in your reaction sample at different time points.
Troubleshooting Guide
This guide addresses common problems encountered during HPLC analysis for reaction monitoring.
| Problem | Potential Cause | Solution |
| High System Pressure [5][6][7][8] | Blockage in the system (e.g., clogged column frit, tubing, or in-line filter).[6][9] | 1. Reverse flush the column with a weaker solvent. 2. Replace the in-line filter. 3. Check for and clear any blockages in the tubing. |
| Precipitation of buffer salts in the mobile phase.[6] | 1. Ensure the mobile phase is properly mixed and filtered. 2. Flush the system with water after using buffered mobile phases.[9] | |
| Noisy or Drifting Baseline [5][7][9] | Air bubbles in the pump or detector.[6][10][11] | 1. Degas the mobile phase using sonication or an in-line degasser.[9] 2. Purge the pump to remove any trapped air bubbles.[7][10] |
| Contaminated mobile phase or detector cell.[5][10][12] | 1. Use fresh, HPLC-grade solvents.[9][12] 2. Clean the detector cell according to the manufacturer's instructions. | |
| Detector lamp nearing the end of its life.[9][10] | 1. Replace the detector lamp. | |
| Poor Peak Shape (Tailing or Fronting) [5][9] | Column overload (injecting too much sample).[9][10] | 1. Dilute the sample and inject a smaller volume. |
| Incompatibility between the sample solvent and the mobile phase.[9][12] | 1. Dissolve the sample in the mobile phase whenever possible.[12] | |
| Secondary interactions between the analyte and the stationary phase. | 1. Adjust the mobile phase pH or add an ion-pairing reagent. | |
| Shifting Retention Times [7][9][10] | Inconsistent mobile phase composition.[7][10] | 1. Prepare fresh mobile phase carefully and consistently. |
| Column temperature fluctuations.[7][9][10] | 1. Use a column oven to maintain a constant temperature.[10] | |
| Column degradation or aging.[5][9] | 1. Replace the column with a new one. |
Experimental Protocol: Monitoring the Synthesis of Oseltamivir
This protocol describes a reverse-phase HPLC method to monitor the final step in a hypothetical synthesis of Oseltamivir (the Product) from its immediate precursor (Starting Material).
Reaction: Starting Material -> Oseltamivir (Product)
1. HPLC System and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Kromasil C18, 5 µm, 250 mm x 4.6 mm i.d.[1][2] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-10 min: 30% B10-15 min: 30-70% B15-20 min: 70% B20-25 min: 30% B |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm[1][2] |
| Injection Volume | 10 µL |
2. Sample Preparation:
-
At various time points (e.g., t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 950 µL) of mobile phase (30% Acetonitrile in water).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample onto the HPLC system.
3. Data Analysis:
-
Identify the peaks for the Starting Material and Oseltamivir based on their retention times, determined by injecting standards.
-
Integrate the peak areas for both compounds at each time point.
-
Calculate the percentage conversion of the Starting Material to Oseltamivir using the following formula:
% Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] * 100%
Visualizations
Caption: Workflow for monitoring reaction progress using HPLC.
Caption: Oseltamivir's mechanism of action as a neuraminidase inhibitor.
References
- 1. Stability indicating RP-HPLC method development and validation for oseltamivir API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 3. zenodo.org [zenodo.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. labcompare.com [labcompare.com]
- 8. pharmahealthsciences.net [pharmahealthsciences.net]
- 9. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
Technical Support Center: Overcoming Low Reactivity in Cross-Coupling with Sterically Hindered Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving sterically hindered substrates.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues of low reactivity and yield in your cross-coupling experiments.
Issue 1: Low to no product yield in Suzuki-Miyaura coupling of a sterically hindered aryl halide.
Possible Causes & Solutions:
-
Ineffective Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for hindered substrates. The key is to facilitate the oxidative addition and reductive elimination steps, which are slowed by steric bulk.[1][2]
-
Solution 1.1: Employ Bulky, Electron-Rich Ligands. Switch to specialized ligands designed to stabilize the active palladium catalyst and promote the reaction. Buchwald-type biarylphosphine ligands are highly effective.[2][3][4][5] N-heterocyclic carbene (NHC) ligands have also shown excellent performance, particularly for forming tetra-ortho-substituted biaryls.[3][6]
-
Solution 1.2: Use a Pre-formed Catalyst. Consider using a well-defined precatalyst (e.g., a G3 or G4 palladacycle) to ensure the efficient generation of the active Pd(0) species.
-
-
Suboptimal Base: The base plays a critical role in activating the boronic acid for transmetalation. An inappropriate base can lead to slow or stalled reactions.
-
Solution 2.1: Select a Suitable Base. For many hindered systems, moderately strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are effective.[1][2]
-
Solution 2.2: Use a Stronger Base for Challenging Substrates. In cases of extreme steric hindrance, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary to achieve a reasonable reaction rate.[1][6]
-
-
Inappropriate Solvent: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.[7]
-
Insufficient Thermal Energy: Sterically hindered substrates often require higher activation energy to react.
-
Solution 4.1: Increase Reaction Temperature. If the reaction is sluggish at lower temperatures, increasing the temperature to 80-110 °C can significantly improve the reaction rate and yield.[2]
-
Issue 2: Poor conversion in Buchwald-Hartwig amination with a bulky amine or aryl halide.
Possible Causes & Solutions:
-
Ligand Incompatibility: The steric and electronic properties of the ligand are crucial for a successful C-N bond formation with hindered partners.
-
Solution 1.1: Utilize Specialized Biarylphosphine Ligands. Ligands such as XPhos and BrettPhos have been specifically developed for the coupling of hindered primary and secondary amines.[5][8][10]
-
Solution 1.2: Consider NHC Ligands. N-heterocyclic carbene ligands can also be highly effective catalysts for the amination of challenging aryl chlorides.[11]
-
-
Incorrect Base Selection: The choice of base is critical for deprotonating the amine without causing unwanted side reactions.
-
Solution 2.1: Employ a Strong, Non-nucleophilic Base. Sodium tert-butoxide (NaOt-Bu) is a commonly used and effective base for these transformations.[10][11] For substrates sensitive to strong bases, weaker bases like cesium carbonate might be an alternative, though they may require higher temperatures.
-
-
Catalyst Poisoning: The presence of certain functional groups on the substrates or impurities can deactivate the palladium catalyst.
-
Solution 3.1: Purify Substrates. Ensure that both the aryl halide and the amine are free from impurities that could coordinate to the palladium center.
-
Solution 3.2: Use a Higher Catalyst Loading. In cases where catalyst deactivation is suspected, increasing the catalyst loading from 0.5-1 mol% to 2-3 mol% may improve the yield.
-
Frequently Asked Questions (FAQs)
Q1: Why are sterically hindered substrates so challenging for cross-coupling reactions?
A1: Steric hindrance around the reaction center impedes several key steps in the catalytic cycle.[1] For the palladium catalyst to function, it must first undergo oxidative addition with the aryl halide, followed by transmetalation with the coupling partner, and finally reductive elimination to form the product and regenerate the active catalyst.[3][8] Large, bulky groups on the substrates physically block the palladium center from accessing the reactive sites, thereby slowing down these crucial steps and leading to low reactivity and yields.
Q2: What is the general mechanism for troubleshooting a failed cross-coupling reaction with a hindered substrate?
A2: A systematic approach is recommended. First, focus on the catalyst system, as it is the most critical component.[1] Ensure you are using a ligand known to be effective for hindered substrates (e.g., a Buchwald-type ligand or an NHC ligand). Next, evaluate your choice of base and solvent, as these can have a significant impact on the reaction rate. Finally, consider increasing the reaction temperature to overcome the higher activation energy barrier associated with these challenging transformations.
Q3: Can I use the same conditions for coupling an aryl chloride as I would for an aryl bromide?
A3: Not always. Aryl chlorides are generally less reactive than aryl bromides and iodides due to the stronger C-Cl bond.[12] Consequently, the oxidative addition step is more difficult. To couple aryl chlorides, especially hindered ones, you will typically need a more reactive catalyst system, often involving highly electron-rich and bulky ligands, and potentially higher reaction temperatures.[4][5]
Q4: My reaction is producing a significant amount of dehalogenated starting material. What is causing this and how can I prevent it?
A4: Reductive dehalogenation is a common side reaction, particularly with electron-rich aryl halides. It can be promoted by certain ligands and reaction conditions. To minimize this, ensure you are using a well-defined catalyst system and consider switching to a different ligand that is less prone to promoting this side pathway.[13] Adjusting the base and solvent can also sometimes help to suppress this unwanted reaction.
Q5: Are there alternatives to palladium catalysts for coupling sterically hindered substrates?
A5: Yes, while palladium is the most common catalyst, nickel-based systems are emerging as powerful alternatives, especially for certain types of transformations.[3][14] Nickel catalysts can exhibit different reactivity and selectivity profiles and may be successful where palladium systems fail. There is also ongoing research into using more sustainable first-row transition metals like iron and copper.[3][15]
Data Presentation
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of Hindered Substrates
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SPhos | 2,4,6-Trimethylphenyl Bromide | Phenylboronic Acid | K₃PO₄ | Toluene | 100 | 95 | [4] |
| XPhos | 2,6-Dimethylphenyl Chloride | 4-Methoxyphenylboronic Acid | K₃PO₄ | Dioxane | 110 | 92 | [5] |
| RuPhos | 1-Naphthyl Bromide | 2-Methylphenylboronic Acid | K₃PO₄ | Dioxane | 80 | 98 | [4] |
| AntPhos | 2,4,6-Triisopropylphenyl Bromide | Cyclohexylboronic Acid | K₃PO₄ | Toluene | 110 | 58 | [16] |
| NHC (IPr) | 2,6-Diisopropylphenyl Chloride | Phenylboronic Acid | t-BuOK | Dioxane | 80 | >99 | [6] |
Table 2: Comparison of Conditions for Buchwald-Hartwig Amination of Hindered Substrates
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| XPhos | 2-Chlorotoluene | Aniline | NaOt-Bu | Toluene | 100 | 98 | [5] |
| BrettPhos | 2,6-Dimethylphenyl Bromide | tert-Butylamine | NaOt-Bu | Dioxane | 100 | 94 | [8][10] |
| P(t-Bu)₃ | 2-Bromo-1,3,5-trimethylbenzene | Morpholine | NaOt-Bu | Toluene | 80 | 95 | [17] |
| NHC (PEPPSI) | 4-Chlorobenzonitrile | tert-Butylamine | NaOt-Bu | Dioxane | 80 | 96 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Chloride
This protocol is a representative example for the coupling of a sterically hindered aryl chloride with an arylboronic acid using an XPhos-based catalyst system.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction: Seal the vial and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Hindered Aryl Bromide
This protocol describes a general method for the amination of a hindered aryl bromide with a primary amine using a BrettPhos-based catalyst.
-
Reaction Setup: To an oven-dried vial, add the aryl bromide (1.0 mmol), the primary amine (1.2 mmol), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol).
-
Catalyst Addition: Under an inert atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 0.01 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitoring: Track the consumption of the aryl bromide using TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting crude amine by flash chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. uwindsor.ca [uwindsor.ca]
Technical Support Center: Detritylation and Oligonucleotide Purification
This guide provides troubleshooting advice and frequently asked questions regarding side products generated during the detritylation step of oligonucleotide synthesis and their subsequent removal from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered during detritylation?
A1: The most common side product is the formation of apurinic sites due to the hydrolysis of the glycosidic bond of purine bases (depurination) under acidic conditions.[1][2][3] This can lead to chain cleavage during the final basic deprotection step. Another common issue is the presence of truncated sequences (n-1, n-2, etc.) which arise from incomplete detritylation in a previous cycle, leaving the 5'-hydroxyl group unavailable for the next coupling reaction.[4]
Q2: What is "trityl-on" purification and what are its advantages?
A2: "Trityl-on" purification is a common strategy where the final 5'-dimethoxytrityl (DMT) protecting group is intentionally left on the full-length oligonucleotide after synthesis.[5][6] This lipophilic DMT group acts as a handle for purification by reversed-phase chromatography, allowing for the efficient separation of the desired full-length product from shorter, "trityl-off" failure sequences.[5][6] The DMT group is then removed in a final detritylation step after purification.[5]
Q3: Which acid is better for detritylation: Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA)?
A3: The choice between TCA and DCA depends on the specific requirements of the synthesis. TCA is a stronger acid and leads to faster detritylation, but it also significantly increases the risk of depurination, especially for longer oligonucleotides or those containing sensitive bases.[1][2][3] DCA is a milder acid, offering a more controlled detritylation with a lower risk of depurination, making it a better choice for the synthesis of long or modified oligonucleotides.[4][7]
Q4: How can I monitor the efficiency of the detritylation step?
A4: The efficiency of each detritylation step can be monitored by quantifying the amount of the liberated DMT cation, which has a characteristic orange color and a strong absorbance at around 495 nm. This is often referred to as a "trityl assay" and provides a real-time assessment of the stepwise coupling efficiency. A consistent and high trityl yield indicates successful synthesis.[4]
Q5: What are the most common methods for purifying oligonucleotides after detritylation?
A5: The most common purification methods are High-Performance Liquid Chromatography (HPLC), Oligonucleotide Purification Cartridge (OPC) chromatography, and ethanol precipitation.[5][8][9] The choice of method depends on the desired purity, the length of the oligonucleotide, and the scale of the synthesis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of full-length product | Incomplete detritylation during synthesis. | Optimize detritylation time and acid concentration. Consider using a stronger acid like TCA for routine synthesis, or increase the concentration of DCA. Ensure anhydrous conditions. |
| Depurination leading to chain cleavage. | Use a milder acid like DCA, especially for long or purine-rich sequences.[4][7] Minimize acid contact time. Consider performing detritylation at a lower temperature. | |
| Presence of n-1 and other truncated sequences | Inefficient capping of unreacted 5'-OH groups. | Ensure the capping reagent is fresh and active. Optimize the capping time to ensure all failure sequences are blocked. |
| Incomplete detritylation in a previous cycle. | Increase detritylation time or use a slightly higher acid concentration. Ensure uniform flow of reagents through the synthesis column. | |
| Final product is not pure after purification | Incorrect purification method chosen. | For high purity applications, HPLC is recommended.[10] For routine applications and shorter oligos, OPC or cartridge purification may be sufficient.[9] |
| Co-elution of impurities with the product. | Optimize the purification gradient (for HPLC) or wash steps (for OPC). Ensure the DMT group is completely removed before final elution in trityl-on purification. | |
| Loss of product during ethanol precipitation | Incomplete precipitation of the oligonucleotide. | Ensure the correct ratio of ethanol and salt is used. For shorter oligonucleotides (<20 bases), consider using isopropanol for precipitation.[11][12] Chill the solution at -20°C for at least 30 minutes to improve precipitation efficiency.[8] |
| The pellet is not visible and is accidentally discarded. | Be aware that small amounts of oligonucleotide may form a barely visible pellet. After centrifugation, carefully decant the supernatant. Use a carrier like glycogen to aid in pellet visualization and recovery.[13] |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to detritylation side reactions and purification efficiencies.
Table 1: Comparison of Depurination Rates with Different Detritylation Reagents
| Detritylation Reagent | Depurination Half-Time (dA-CPG) | Relative Rate of Depurination (vs. 3% DCA) |
| 3% DCA in Methylene Chloride | ~77 minutes[3] | 1x |
| 15% DCA in Methylene Chloride | ~26 minutes[3] | 3x faster |
| 3% TCA in Methylene Chloride | ~19 minutes[3] | 4x faster |
Table 2: Typical Recovery and Purity for Different Oligonucleotide Purification Methods
| Purification Method | Typical Recovery | Typical Purity of Full-Length Product | Best Suited For |
| Ethanol Precipitation | 70-90%[14] | Moderate | Desalting and concentrating crude oligonucleotides. |
| OPC/Cartridge Purification | Variable, dependent on loading | Up to 78.8% (Glen-Pak)[15] | Routine purification of oligonucleotides up to 40 bases.[9] |
| Reversed-Phase HPLC | High | >90%[10] | High-purity applications, modified oligonucleotides, and larger scale synthesis. |
| Anion-Exchange HPLC | High | >95% | Purification of oligonucleotides with significant secondary structure and longer sequences (40-100 bases).[5] |
| PAGE | Lower | 95-99%[10] | Very high-purity applications, though it is a more complex procedure.[10] |
Experimental Protocols
Protocol 1: Manual Detritylation of Trityl-On Purified Oligonucleotides
This protocol describes the removal of the 5'-DMT group from an oligonucleotide after DMT-on HPLC purification.[11]
Materials:
-
Dried, trityl-on purified oligonucleotide
-
80% Acetic Acid
-
3 M Sodium Acetate
-
95% Ethanol (or isopropanol for oligonucleotides <15 bases)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
Lyophilizer (optional)
Procedure:
-
Dissolve the dried DMT-on oligonucleotide in 200-500 µL of 80% acetic acid.[4]
-
Incubate at room temperature for 20 minutes. The solution will not turn orange as the aqueous environment leads to the formation of tritanol.[4]
-
Add 5 µL/ODU of 3 M sodium acetate and 100 µL/ODU of ethanol. For very short oligonucleotides (<15-mers), isopropanol may be substituted for ethanol to ensure complete precipitation.[11]
-
Vortex the mixture thoroughly.
-
Chill the tube at -20°C for at least 30 minutes.
-
Centrifuge at high speed for 5-10 minutes to pellet the oligonucleotide.
-
Carefully decant the supernatant, which contains the cleaved trityl group.
-
Wash the pellet with 70% ethanol, centrifuge again, and decant the supernatant.
-
Dry the oligonucleotide pellet using a Speed-vac or by air-drying.
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The resulting detritylated oligonucleotide can be desalted using a suitable method like an OPC cartridge.[4]
Protocol 2: Oligonucleotide Purification using an OPC Cartridge
This protocol outlines a general procedure for the purification of a crude, trityl-on oligonucleotide using an Oligonucleotide Purification Cartridge (OPC).
Materials:
-
OPC Cartridge
-
Syringe
-
Crude, deprotected trityl-on oligonucleotide in concentrated ammonia
-
HPLC-grade acetonitrile
-
2.0 M Triethylamine acetate (TEAA)
-
Deionized water
-
1.5 M Ammonium hydroxide
-
2% Trifluoroacetic acid (TFA)
-
20% v/v acetonitrile in deionized water
Procedure:
-
Flush the OPC cartridge with 5 mL of HPLC-grade acetonitrile, followed by 5 mL of 2.0 M TEAA.[16]
-
Dilute an aliquot of the crude oligonucleotide solution (e.g., 20 OD units) with one-third volume of deionized water.[16]
-
Load the diluted oligonucleotide solution onto the cartridge slowly (1-2 drops per second). The trityl-on oligonucleotide will bind to the cartridge.[16]
-
Wash the cartridge with 3 x 5 mL of 1.5 M ammonium hydroxide to remove failure sequences and other impurities.[16]
-
Flush the cartridge with 2 x 5 mL of deionized water.[16]
-
To detritylate the bound oligonucleotide, slowly pass 5 mL of 2% TFA solution through the cartridge. Wait for 5 minutes after the first 1 mL has passed through before flushing with the remaining solution.[16]
-
Flush the cartridge again with 2 x 5 mL of deionized water to remove the cleaved trityl group and residual acid.[16]
-
Elute the purified, detritylated oligonucleotide by slowly passing 1 mL of 20% acetonitrile solution through the cartridge and collect the eluate.[16]
Protocol 3: Ethanol Precipitation of Oligonucleotides
This is a standard protocol for concentrating and desalting oligonucleotides.[8][13]
Materials:
-
Oligonucleotide solution
-
3 M Sodium Acetate, pH 5.2
-
95-100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Microcentrifuge
Procedure:
-
To your oligonucleotide solution, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.
-
Add 2.5 to 3 volumes of ice-cold 95-100% ethanol.
-
Mix thoroughly and incubate at -20°C for at least 30 minutes (or overnight for very dilute or short oligos).
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the pellet.
-
Gently wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant and remove any remaining liquid with a pipette.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the pellet in the desired volume of sterile, nuclease-free water or buffer.
Visualizations
Caption: Detritylation reaction pathways and potential side products.
Caption: Workflow for trityl-on oligonucleotide purification.
Caption: A logical troubleshooting guide for detritylation issues.
References
- 1. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. atdbio.com [atdbio.com]
- 6. Oligonucleotide Purification [sigmaaldrich.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. glenresearch.com [glenresearch.com]
- 9. metabion.com [metabion.com]
- 10. labcluster.com [labcluster.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Optimizing purification of oligonucleotides with reversed phase trityl-on solid phase extraction [diva-portal.org]
- 16. med.upenn.edu [med.upenn.edu]
Technical Support Center: Catalyst Selection for Reactions with 2-(1-trityl-5-tetrazolyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-(1-trityl-5-tetrazolyl)phenylboronic acid, with a focus on improving reaction efficiency, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Question 1: My Suzuki-Miyaura coupling reaction with this compound has a low or no yield. What are the primary factors to investigate?
Answer:
Failure of a Suzuki-Miyaura coupling reaction with this sterically hindered boronic acid can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically demanding substrate. Highly active catalyst systems are often required.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically shield the metal center.
-
-
Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.
-
Recommendation: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in these challenging couplings. Other bases to consider include cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃). Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
-
-
Solvent Choice: The solvent system must be appropriate for the reactants and the catalyst system.
-
Recommendation: Aprotic polar solvents are often effective. Toluene, dioxane, and tetrahydrofuran (THF), often with the addition of water, are commonly used. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation and homocoupling.
-
-
Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-X bond (where X is a halide or triflate).
-
Recommendation: If the reaction is sluggish at lower temperatures, cautiously increasing the temperature (e.g., to 80-110 °C) may improve the reaction rate. However, be aware that higher temperatures can also increase the rate of side reactions.
-
-
Reagent Purity and Stability: The purity of the boronic acid, the coupling partner (aryl halide/triflate), and the catalyst is paramount. Boronic acids can degrade over time.
-
Recommendation: Use freshly sourced or purified reagents. The stability of the boronic acid can be improved by converting it to its corresponding pinacol ester or trifluoroborate salt.
-
Question 2: I am observing significant protodeboronation of my this compound. How can this be minimized?
Answer:
Protodeboronation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with sterically hindered or electron-rich boronic acids. To minimize this:
-
Use Anhydrous Conditions: Water is often the proton source for this side reaction. Employing anhydrous solvents and reagents can significantly reduce protodeboronation.
-
Select a Milder or Non-Aqueous Base: Strong aqueous bases can accelerate protodeboronation. Consider using a weaker base like potassium fluoride (KF) or switching to anhydrous conditions with a base like potassium phosphate (K₃PO₄).
-
Use a More Stable Boronic Acid Derivative: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt can increase its stability and reduce the rate of protodeboronation. These derivatives often hydrolyze in situ to generate the active boronic acid.
-
Increase the Reaction Rate: By using a more active catalyst system that promotes a faster cross-coupling reaction, the desired reaction can outcompete the slower protodeboronation side reaction.
Question 3: My reaction is producing a significant amount of homocoupling byproduct (biaryl of the boronic acid). What is the cause and how can I prevent it?
Answer:
Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species, which can occur when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state. To mitigate this:
-
Thoroughly Degas the Reaction Mixture: Ensure that the solvent and the reaction vessel are rigorously deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and by performing several vacuum/inert gas backfill cycles on the reaction flask.
-
Use a Pd(0) Source: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the amount of Pd(II) species present that can promote homocoupling.
-
Choose an Efficient Precatalyst System: If using a Pd(II) source, pair it with a ligand that facilitates rapid reduction to Pd(0) and stabilizes the active catalytic species.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting catalyst system for a Suzuki-Miyaura reaction with this compound?
A1: For a sterically hindered substrate like this compound, a good starting point is a palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) precatalyst in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A common base would be K₃PO₄ in a solvent system like toluene/water or dioxane/water.
Q2: Can the trityl protecting group be cleaved under the Suzuki-Miyaura reaction conditions?
A2: The trityl group is generally stable under the basic conditions of the Suzuki-Miyaura reaction. However, prolonged reaction times at high temperatures or the presence of strong acids could potentially lead to some deprotection. It is advisable to monitor the reaction for the appearance of the deprotected product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of starting materials and the formation of the product.
Q4: Are there any alternatives to palladium catalysts for this type of reaction?
A4: While palladium catalysts are the most common and generally most effective for Suzuki-Miyaura reactions, nickel-based catalysts have also been developed and can be effective in some cases, particularly for cross-coupling with aryl chlorides.
Catalyst Performance Comparison
The following table summarizes the performance of several common palladium-based catalyst systems in Suzuki-Miyaura coupling reactions involving sterically hindered substrates. Note that the optimal conditions can vary depending on the specific coupling partners.
| Catalyst System (Palladium Source + Ligand) | Typical Base | Typical Solvent | Temperature (°C) | General Performance with Sterically Hindered Substrates |
| Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | Moderate, may require higher catalyst loading and longer reaction times. |
| PdCl₂(dppf) | K₃PO₄, Cs₂CO₃ | Dioxane, DMF | 80-110 | Good, often effective for a range of substrates. |
| Pd(OAc)₂ + SPhos | K₃PO₄, CsF | Toluene/H₂O, Dioxane | RT - 100 | Excellent, highly active for sterically hindered aryl chlorides and bromides. |
| Pd(OAc)₂ + XPhos | K₃PO₄ | t-BuOH, Toluene | RT - 100 | Excellent, broad applicability for challenging couplings. |
| Pd₂(dba)₃ + P(t-Bu)₃ | K₃PO₄ | Dioxane | RT - 80 | Very high activity, particularly for aryl chlorides. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of toluene and 1 mL of water) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.
Solvent effects on the stability and reactivity of 2-(1-trityl-5-tetrazolyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1-trityl-5-tetrazolyl)phenylboronic acid. The information is designed to address specific issues that may be encountered during experiments, with a focus on the effects of solvents on the stability and reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: Like many boronic acids, this compound can be sensitive to moisture and air. It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advised.
Q2: What are the most common applications of this compound?
A2: This compound is primarily used as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize complex biaryl and heteroaryl structures. The tetrazole moiety is a common bioisostere for a carboxylic acid group in medicinal chemistry, making this reagent valuable in the synthesis of pharmaceutical intermediates.
Q3: Can the trityl protecting group be cleaved under typical Suzuki-Miyaura coupling conditions?
A3: The trityl (triphenylmethyl) group is generally stable under the basic conditions of the Suzuki-Miyaura reaction. However, prolonged reaction times at elevated temperatures or the use of very strong bases could potentially lead to some deprotection. The trityl group is sensitive to acidic conditions.
Q4: Are there any known incompatibilities with certain solvents or reagents?
A4: Protic solvents, especially in the presence of trace acids, can promote protodeboronation, a common side reaction for boronic acids. Highly polar aprotic solvents like DMF and DMSO can be effective for dissolving the reactants but may complicate product purification. It is also known that some boronic acids can be degraded by copper salts, which is a consideration if considering copper-co-catalyzed reactions.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Cause | Troubleshooting Step | Explanation |
| Poor Solubility of Reactants | Screen different solvent systems. Consider using a mixture of a polar aprotic solvent (e.g., dioxane, THF, DMF) with a co-solvent like water or an aromatic solvent like toluene. | The solubility of the boronic acid, aryl halide, and base is crucial for the reaction to proceed. A solvent system that dissolves all components at the reaction temperature is ideal. For instance, a 1:1 mixture of DMF and water has been shown to be effective in some Suzuki couplings where single solvents failed.[1] |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a fresh batch of catalyst or a pre-catalyst. Make sure the reaction is performed under strictly inert conditions, as oxygen can deactivate the Pd(0) catalyst. | The active Pd(0) species is susceptible to oxidation. Degassing the solvent and running the reaction under an inert atmosphere (argon or nitrogen) is critical. |
| Protodeboronation of the Boronic Acid | Use anhydrous solvents and reagents. Minimize the amount of water in the reaction mixture if possible, or use a base that does not generate excessive water. | Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction for boronic acids and can be exacerbated by protic solvents and acidic conditions. |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases. The strength and solubility of the base can significantly impact the reaction rate and yield. | The base activates the boronic acid for transmetalation. The optimal base can depend on the specific substrates and solvent system. |
Issue 2: Formation of Impurities and Side Products
Possible Causes & Solutions
| Cause | Troubleshooting Step | Explanation |
| Homocoupling of the Boronic Acid | Ensure rigorous exclusion of oxygen from the reaction mixture. Lowering the reaction temperature might also help. | Oxygen can promote the oxidative homocoupling of the boronic acid to form a biaryl byproduct. Thoroughly degassing the solvent is crucial. |
| Detritylation | Avoid acidic conditions during workup. If detritylation is observed during the reaction, consider using a milder base or shorter reaction times. | The trityl group is labile in acidic environments. If the desired product is the trityl-protected compound, maintain basic or neutral conditions throughout the synthesis and purification. |
| Formation of Boroxine | Use the boronic acid soon after purchase or re-purify if it has been stored for a long time. Boronic acids can dehydrate to form cyclic boroxine anhydrides, which can be less reactive in some cases. | While boroxines can also participate in Suzuki couplings, their reactivity can differ from the corresponding boronic acid. |
Data Presentation: Solvent Effects on Stability and Reactivity
| Solvent Class | Examples | Potential Effects on Stability | Potential Effects on Reactivity (Suzuki-Miyaura) | Considerations |
| Aprotic Polar | Dioxane, THF, DMF, DMSO, Acetonitrile | Generally good stability. High polarity can help keep the boronic acid in solution, preventing degradation via dehydration to boroxine. | Often good solvents for Suzuki-Miyaura couplings as they can dissolve the polar organometallic intermediates. DMF and DMSO can sometimes lead to higher yields but can be difficult to remove during workup.[2] | DMF and DMSO can be challenging to remove completely and may require aqueous workups. |
| Aromatic | Toluene, Xylene | Good stability, especially under anhydrous conditions. | Commonly used in Suzuki-Miyaura reactions, often in combination with a co-solvent and a phase-transfer catalyst if aqueous bases are used. | May require higher reaction temperatures due to lower polarity and potentially lower solubility of some reactants. |
| Alcohols | Isopropanol, n-Butanol | Can lead to protodeboronation, especially at elevated temperatures or in the presence of trace acid. Can also form boronate esters. | Can be effective solvents, particularly in combination with aqueous bases. The formation of boronate esters in situ might affect reactivity. | Potential for side reactions with the boronic acid. |
| Water | H₂O | Can promote protodeboronation but is often used as a co-solvent with an organic solvent to dissolve the inorganic base. | Often used in combination with organic solvents (e.g., Toluene/H₂O, Dioxane/H₂O) to facilitate the dissolution of inorganic bases like K₂CO₃ or K₃PO₄.[1] | The presence of water can increase the risk of protodeboronation. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting protocol. The specific conditions, including the choice of solvent, base, and ligand, should be optimized for each specific substrate combination.
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand.
-
Solvent Addition: Add the degassed solvent or solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.
References
Validation & Comparative
A Comparative Guide to Alternative Reagents for the Synthesis of 2,5-Diaryl Tetrazoles
For researchers, scientists, and professionals in drug development, the synthesis of 2,5-diaryl tetrazoles is a critical process in the creation of novel therapeutic agents. This guide provides a comparative analysis of four prominent alternative methods for this synthesis, offering insights into their reagents, reaction conditions, and performance based on experimental data.
Method 1: One-Pot Reaction of Aryldiazonium Salts and Amidines
This approach offers a mild and efficient one-pot synthesis of 2,5-disubstituted tetrazoles. The reaction proceeds via the formation of an imino-triazene intermediate, followed by oxidative N-N bond formation and cyclization.[1][2][3]
Experimental Protocol
To a solution of aniline (1.0 mmol) in DMSO (3 mL) was added isoamyl nitrite (1.2 mmol) at room temperature, and the mixture was stirred for 15 minutes. Subsequently, amidine hydrochloride (1.2 mmol) and potassium carbonate (2.0 mmol) were added, and the reaction mixture was stirred for an additional 30 minutes. Then, a solution of I₂ (1.25 mmol) and KI (1.56 mmol) in DMSO (2 mL) was added, and the mixture was stirred at room temperature for one hour.[4] Upon completion, the reaction was quenched with aqueous Na₂S₂O₃ solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Method 2: Silver-Catalyzed [3+2] Cycloaddition
This method utilizes a silver-catalyzed [3+2] cycloaddition of arenediazonium salts with α-diazocarbonyl compounds to produce 2,5-disubstituted tetrazoles.[5][6] This approach is noted for its broad substrate scope and tolerance of various functional groups.[5]
Experimental Protocol
In a reaction tube, the arenediazonium tosylate (0.5 mmol), α-diazocarbonyl compound (0.6 mmol), and DABCO (1.0 mmol) were dissolved in a 1:1 mixture of THF/DMF (5 mL). To this solution, a catalytic amount of silver nitrate (AgNO₃, 5 mol%) was added. The mixture was stirred at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was then partitioned between water and ethyl acetate. The organic layer was separated, washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product was purified by flash column chromatography.
Method 3: Metal-Free N-Arylation with Diaryliodonium Salts
A regioselective, metal-free approach for the synthesis of 2,5-diaryl tetrazoles involves the N-arylation of 5-substituted-1H-tetrazoles using diaryliodonium salts. This method is advantageous for its mild conditions and avoidance of transition metal catalysts.[7][8]
Experimental Protocol
A mixture of the 5-aryl-1H-tetrazole (0.5 mmol), diaryliodonium salt (0.6 mmol), and potassium carbonate (1.0 mmol) in DMF (5 mL) was stirred at room temperature for 8-12 hours. The progress of the reaction was monitored by TLC. Upon completion, the reaction mixture was poured into water and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over anhydrous Na₂SO₄, and the solvent was evaporated under reduced pressure. The resulting crude product was purified by column chromatography on silica gel.
Method 4: Copper-Catalyzed N-Arylation with Arylboronic Acids
This method presents a green and atom-efficient synthesis of 2,5-disubstituted tetrazoles through the direct coupling of N-H free tetrazoles and arylboronic acids. It utilizes a copper(I) oxide catalyst and molecular oxygen as the oxidant.[1][9][10]
Experimental Protocol
A mixture of the 5-substituted-1H-tetrazole (1.0 mmol), arylboronic acid (1.2 mmol), Cu₂O (5 mol%), and K₂CO₃ (2.0 mmol) in ethanol (10 mL) was stirred under an oxygen atmosphere (1 atm, balloon) at 80 °C for 12 hours. After cooling to room temperature, the solvent was removed in vacuo. The residue was suspended in water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product was purified by column chromatography.
Performance Comparison
The following table summarizes the key quantitative data for the different synthetic methods, allowing for easy comparison.
| Method | Key Reagents | Catalyst/Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| One-Pot Diazonium/Amidine Reaction | Aryldiazonium salt, Amidine | I₂/KI | DMSO | RT | 1-2 | 75-95[4] |
| Silver-Catalyzed [3+2] Cycloaddition | Arenediazonium salt, α-Diazocarbonyl compound | AgNO₃ | THF/DMF | RT | 12-24 | 60-90[5] |
| Metal-Free N-Arylation | 5-Aryl-1H-tetrazole, Diaryliodonium salt | K₂CO₃ | DMF | RT | 8-12 | 70-95[7] |
| Copper-Catalyzed N-Arylation | 5-Aryl-1H-tetrazole, Arylboronic acid | Cu₂O | Ethanol | 80 | 12 | 70-92[9] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows and chemical transformations for the described synthetic methods.
Caption: Overview of four alternative synthetic routes to 2,5-diaryl tetrazoles.
Caption: A generalized workflow for the synthesis and purification of 2,5-diaryl tetrazoles.
References
- 1. Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines [organic-chemistry.org]
- 3. One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [3+2]-Cycloaddition of α-Diazocarbonyl Compounds with Arenediazonium Salts Catalyzed by Silver Nitrate Delivers 2,5-Disubstituted Tetrazoles [organic-chemistry.org]
- 6. An Improved Synthesis of 2,5-Disubstituted Tetrazoles [thieme.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal-Free Regioselective N2-Arylation of 1H-Tetrazoles with Diaryliodonium Salts [organic-chemistry.org]
- 9. Efficient synthesis of 2,5-disubstituted tetrazoles via the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N-H free tetrazoles with boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2-(1-trityl-5-tetrazolyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 2-(1-trityl-5-tetrazolyl)phenylboronic acid, a key intermediate in the synthesis of pharmaceuticals. Objective comparisons are supported by experimental data and detailed methodologies.
Introduction to Purity Validation
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Regulatory agencies require robust analytical methods to accurately quantify the purity of these compounds and to identify and quantify any impurities. This compound is a complex molecule containing multiple functional groups that can give rise to various process-related and degradation impurities. Therefore, employing orthogonal analytical techniques such as HPLC and NMR is essential for a comprehensive purity assessment.
This guide will compare the utility of reversed-phase HPLC with UV detection and quantitative ¹H NMR (qNMR) for the purity validation of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful separation technique widely used for the purity determination of non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC method is suitable, providing excellent separation of the main component from its potential impurities.
Experimental Protocol: Reversed-Phase HPLC
Instrumentation:
-
Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.05% v/v Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 40 5 90 11 90 11.1 40 | 16 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of this compound and transfer to a 20 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Purity Assessment
The following table summarizes hypothetical data from the HPLC analysis of a batch of this compound.
| Compound | Retention Time (min) | Area (%) | Identity |
| Main Peak | 8.5 | 99.50 | This compound |
| Impurity A | 4.2 | 0.15 | 2-(1H-tetrazol-5-yl)phenylboronic acid (Detritylated) |
| Impurity B | 6.8 | 0.20 | Phenylboronic acid |
| Impurity C | 10.1 | 0.10 | Boroxine Trimer (Dehydration product) |
| Impurity D | 12.5 | 0.05 | Unknown |
| Total Impurities | 0.50 | ||
| Purity (Area %) | 99.50 |
Advantages and Limitations of HPLC
Advantages:
-
High Sensitivity: Capable of detecting and quantifying impurities at very low levels (ppm).[2]
-
High Resolution: Excellent separation of closely related compounds.
-
Well-Established: A standard and widely accepted method for purity analysis in the pharmaceutical industry.
Limitations:
-
Requires a Reference Standard: For accurate quantification, a certified reference standard of the main compound and its impurities is needed.
-
Potential for Co-elution: Some impurities may co-elute with the main peak or other impurities.[2]
-
Response Factor Variation: Different compounds can have different UV responses, potentially leading to inaccurate quantification if not corrected with appropriate response factors.
-
Boronic Acid Instability: Aqueous mobile phases can make it difficult to differentiate boronic acids from their dehydrated anhydride products (boroxines).[3]
Nuclear Magnetic Resonance (NMR) Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of compound purity without the need for an identical reference standard.[4][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[4] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Instrumentation:
-
Bruker Avance III 400 MHz spectrometer or equivalent.
Acquisition Parameters:
-
Solvent: Methanol-d4 (to break up boronic acid oligomers)[6]
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: zg30
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 16
Sample Preparation:
-
Accurately weigh approximately 20.0 mg of this compound and 10.0 mg of maleic acid into a clean vial.
-
Dissolve the mixture in approximately 0.75 mL of Methanol-d4.
-
Transfer the solution to an NMR tube.
Purity Calculation: The purity of this compound can be calculated using the following formula:
Purity (%w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Data Presentation: qNMR Purity Assessment
The following table summarizes hypothetical data from the qNMR analysis.
| Parameter | Analyte | Internal Standard (Maleic Acid) |
| Mass (mg) | 20.15 | 10.05 |
| Molecular Weight ( g/mol ) | 432.28 | 116.07 |
| Signal (ppm) | 7.2-7.4 (m) | 6.3 (s) |
| Number of Protons (N) | 15 | 2 |
| Integral (I) | 1.00 | 0.85 |
| Purity of Standard (Pstd) | - | 99.9% |
| Calculated Purity (%w/w) | 99.45 | - |
Advantages and Limitations of NMR
Advantages:
-
Primary Method: Does not require a reference standard of the analyte for quantification.[4][5]
-
Structural Information: Provides structural information about the analyte and any impurities present.
-
Non-Destructive: The sample can be recovered after analysis.[5][7]
-
Universal Detection: Detects all proton-containing species, including residual solvents and water.[5]
Limitations:
-
Lower Sensitivity: Less sensitive than HPLC, making it challenging to detect impurities below the 0.1% level.[8]
-
Signal Overlap: Complex molecules can have overlapping signals in the ¹H NMR spectrum, complicating integration.
-
Requires Careful Parameter Optimization: Accurate quantification requires careful optimization of acquisition parameters, such as the relaxation delay.[9]
Comparison Summary and Recommendation
Both HPLC and qNMR are valuable techniques for the purity validation of this compound, each offering distinct advantages.
| Feature | HPLC | qNMR |
| Principle | Separation based on polarity | Signal intensity proportional to molar concentration |
| Quantification | Relative (Area %) or external standard | Absolute (with internal standard) |
| Sensitivity | High (ppm level) | Moderate (typically >0.1%) |
| Selectivity | High for separable compounds | High for structurally distinct compounds |
| Reference Standard | Required for analyte and impurities | Only for internal standard |
| Impurity Identification | Based on retention time (requires standards) | Provides structural information |
| Throughput | High | Moderate |
Recommendation:
For a comprehensive purity assessment of this compound, a combination of HPLC and qNMR is recommended.
-
HPLC should be used as the primary method for routine purity testing and for the detection and quantification of low-level impurities due to its high sensitivity and resolving power.
-
qNMR should be employed as an orthogonal method to provide an independent, absolute measure of purity and to help identify unknown impurities.[5] It is also invaluable for confirming the identity and purity of in-house reference standards.
This dual-technique approach provides a robust and reliable assessment of purity, ensuring the quality and consistency of this critical pharmaceutical intermediate.
Purity Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound.
Caption: Workflow for purity validation using HPLC and NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpc.com [ijrpc.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Angiotensin II Antagonist Synthesis: Yields of Different Boronic Acid Precursors
For researchers and professionals in drug development, the efficient synthesis of Angiotensin II receptor blockers (ARBs), commonly known as sartans, is a critical area of study. A key step in the synthesis of many of these antihypertensive drugs is the Suzuki-Miyaura coupling reaction, which forms the characteristic biphenyl scaffold. The choice of the boronic acid precursor in this reaction can significantly impact the overall yield and efficiency of the synthesis. This guide provides a comparative analysis of the yields obtained using different boronic acid precursors in the synthesis of Losartan, Valsartan, and Irbesartan, supported by experimental data and detailed protocols.
Comparative Yields of the Suzuki-Miyaura Coupling Step
The following table summarizes the reported yields for the key Suzuki-Miyaura coupling step in the synthesis of Losartan, Valsartan, and Irbesartan, highlighting the impact of different boronic acid precursors.
| Angiotensin II Antagonist | Boronic Acid Precursor | Coupling Partner | Reported Yield (%) |
| Losartan | 4-methylphenylboronic acid | 2-bromobenzonitrile | 98%[1] |
| 4-bromomethylphenylboronic acid | 2-bromobenzonitrile | Not explicitly stated, but part of a high-yielding route. | |
| 2-(2-trityl-5-phenyltetrazole)boronic acid | Imidazole derivative | High-yielding[1] | |
| Valsartan | 4-tolylboronic acid | 2-chlorobenzonitrile | 98%[2] |
| Tetrazole-substituted boronic acid | L-valine derivative | Problematic, catalyst intoxication reported.[3] | |
| 2-cyanophenylboronic acid | L-valine derivative | Unsuccessful due to rapid deprotonation.[3] | |
| Irbesartan | 2-cyanophenylboronic acid | 3-(4-bromobenzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one | 71%[4] |
| 2-(2'-triphenylmethyl-2'H-tetrazol-5'-yl)phenylboronic acid | 3-(4-bromobenzyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one | Excellent yield (exact % not specified) | |
| Olmesartan | 5-phenyl-1-benzyl-1H-tetrazolyl boronic acid | Aryl bromide | 82% (for the key coupling and hydrolysis step) |
| 2-(2'-triphenylmethyl tetrazole-5-yl)borophenylic acid | 4-bromobenzaldehyde | High-yielding (exact % not specified)[5] |
Note: The yield of the Suzuki-Miyaura coupling is a critical factor in the overall efficiency of the synthesis of these active pharmaceutical ingredients.
Experimental Protocols
Below are detailed methodologies for the key Suzuki-Miyaura coupling reactions cited in this guide.
Losartan Synthesis
Reaction: Suzuki-Miyaura coupling of 2-bromobenzonitrile with 4-methylphenylboronic acid.
Protocol: A reaction mixture is prepared with 2-bromobenzonitrile (1 mmol), 4-methylphenylboronic acid (1.5 mmol), a base (e.g., K₂CO₃, 2 mmol), and a palladium nanoparticle (PdNP) catalyst (1 mol%) in a suitable solvent (e.g., acetone/water, 20 mL). The mixture is stirred at 35°C for 24 hours. The progress of the reaction is monitored by a suitable technique like HPLC. Upon completion, the product is isolated and purified to yield the biaryl intermediate.[1]
Valsartan Synthesis
Reaction: Scale-up of the heterogeneous Suzuki-Miyaura coupling of 2-chlorobenzonitrile with 4-tolylboronic acid.
Protocol: A 2 L three-necked round-bottom flask is equipped with a condenser and a mechanical stirring system. The aryl halide (2-chlorobenzonitrile, 100 g, 727.2 mmol, 1 equiv), 4-tolylboronic acid (99.94 g, 734.5 mmol, 1.01 equiv), and K₂CO₃ (110.55 g, 799.9 mmol, 1.1 equiv) are mixed in 1.454 L of ethanol (0.5 M with respect to the aryl halide). The mixture is heated to reflux (77 °C), after which the SiliaCat DPP-Pd catalyst (0.7 mol %) is added. The reaction progress is monitored by GC-MS. After completion, the catalyst is filtered, and the product is isolated from the filtrate.[2]
Irbesartan Synthesis
Reaction: Suzuki-Miyaura coupling of 3-[4-bromobenzyl]-2-butyl-1,3-diazo Spiro[2][2] non-1-en-4-one with 2-cyanophenylboronic acid.
Protocol: A 50 ml round bottom flask is charged with Pd(PPh₃)₄ (3.46 gm, 0.3 mmol), benzene (10 ml), 3-[4-bromobenzyl]-1,3-diazo Spiro[2][2] non-1-en-4-one (3.64 gm, 10 mmol), and 10 ml of an aqueous solution of sodium carbonate (2 M) under a nitrogen atmosphere. 2-cyanophenylboronic acid (1.616 gm, 11 mmol) in ethanol (5 ml) is then added slowly with continuous stirring. The mixture is refluxed for 8 hours. After the reaction is complete, H₂O₂ (0.5 ml) is added and the mixture is stirred for 1 hour to oxidize any remaining phenylboronic acid. The product is then extracted with ether, washed with a saturated NaCl solution, and dried over anhydrous sodium sulfate to yield the biphenyl intermediate.[4]
Visualizing the Synthetic Pathway
The following diagrams illustrate the generalized synthetic workflow and the core chemical transformations involved in the synthesis of Angiotensin II antagonists via Suzuki-Miyaura coupling.
Caption: Generalized workflow for the synthesis of Angiotensin II antagonists.
Caption: Key transformation in the Suzuki-Miyaura coupling step.
Conclusion
References
Mechanistic comparison of Chan-Lam and Suzuki couplings for N-arylation of tetrazoles
A detailed guide for researchers, scientists, and drug development professionals on the mechanistic nuances, performance, and experimental protocols of Chan-Lam and Suzuki couplings for the N-arylation of tetrazoles, a critical transformation in medicinal chemistry.
The selective formation of N-aryl tetrazoles is a cornerstone in the synthesis of numerous pharmaceutical compounds. Two of the most powerful tools in the synthetic chemist's arsenal for this transformation are the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Suzuki-Miyaura coupling. While both reactions achieve the same overall bond formation, they operate through distinct mechanistic pathways, offering different advantages and challenges concerning reaction conditions, substrate scope, and, most critically, regioselectivity. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their specific synthetic needs.
At a Glance: Key Differences
| Feature | Chan-Lam Coupling | Suzuki Coupling |
| Catalyst | Copper (e.g., Cu(OAc)₂, Cu₂O) | Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂) |
| Coupling Partner | N-H bond of the tetrazole | Typically a tetrazole pre-functionalized with a halide or triflate |
| Arylating Agent | Arylboronic acid | Arylboronic acid |
| Typical Conditions | Often milder, can be run open to air | Requires inert atmosphere, often higher temperatures |
| Key Challenge | Regioselectivity (N1 vs. N2 arylation) | Substrate availability (pre-functionalized tetrazoles) |
| Advantages | Uses abundant and less expensive copper, tolerant of air and moisture.[1] | Well-established, high-yielding, and often predictable. |
| Disadvantages | Can require stoichiometric copper, regioselectivity can be an issue. | Requires more expensive and air-sensitive palladium catalysts and ligands. |
Mechanistic Comparison: A Tale of Two Metals
The fundamental difference between the Chan-Lam and Suzuki couplings lies in their catalytic cycles and the nature of the key intermediates.
The Chan-Lam Coupling: A Copper-Catalyzed Oxidative Process
The Chan-Lam N-arylation of tetrazoles is believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated catalytic cycle. A widely accepted mechanism involves the following key steps:
-
Transmetalation: The copper(II) catalyst reacts with the arylboronic acid to form a copper-aryl intermediate.
-
Coordination and Deprotonation: The N-H of the tetrazole coordinates to the copper center, followed by deprotonation to form a copper-tetrazolyl complex.
-
Oxidative Addition/Reductive Elimination: The copper(II) intermediate can undergo oxidation to a transient Cu(III) species, followed by reductive elimination to form the N-aryl tetrazole and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by an external oxidant, often atmospheric oxygen, to complete the catalytic cycle.
Figure 1. Proposed catalytic cycle for the Chan-Lam N-arylation of tetrazoles.
A critical factor in the Chan-Lam coupling of 5-substituted tetrazoles is regioselectivity . The arylation can occur at either the N1 or N2 position of the tetrazole ring. Computational studies suggest that the regioselectivity is governed by both electronic and steric factors. The reaction tends to occur at the nitrogen atom with the highest Highest Occupied Molecular Orbital (HOMO) density in the tetrazolate anion. For 5-phenyltetrazole, steric hindrance between the C5 phenyl group and the incoming aryl group on the copper catalyst generally favors arylation at the less sterically hindered N2 position.[2]
The Suzuki Coupling: A Palladium-Catalyzed Cross-Coupling
The Suzuki coupling for N-arylation of tetrazoles typically requires a pre-functionalized tetrazole, such as an N-halotetrazole, although direct C-H activation routes are also being explored. The classical catalytic cycle involves:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the tetrazole-halide bond, forming a Pd(II) intermediate.
-
Transmetalation: The arylboronic acid, activated by a base, transfers the aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the N-aryl tetrazole and regenerating the Pd(0) catalyst.
Figure 2. General catalytic cycle for the Suzuki N-arylation of a pre-functionalized tetrazole.
The regioselectivity in Suzuki couplings is predetermined by the position of the leaving group (halide or triflate) on the tetrazole ring. This offers a significant advantage in terms of controlling the isomer that is formed. However, it also presents the synthetic challenge of preparing the required regiochemically pure starting material. Furthermore, N-heterocycles, including tetrazoles, can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition and lower reaction efficiency.[3]
Performance Data: A Quantitative Comparison
The following tables summarize representative experimental data for the N-arylation of 5-phenyltetrazole using both Chan-Lam and Suzuki coupling methodologies. It is important to note that these data are compiled from different studies and direct, side-by-side comparisons under identical conditions are scarce in the literature.
Table 1: Chan-Lam N-Arylation of 5-Phenyltetrazole with Various Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomer Ratio (N2:N1) |
| 1 | Phenylboronic acid | Cu₂O (5) | O₂/DMSO | 100 | 16 | 85 | >95:5 |
| 2 | 4-Methylphenylboronic acid | Cu₂O (5) | O₂/DMSO | 100 | 16 | 92 | >95:5 |
| 3 | 4-Methoxyphenylboronic acid | Cu₂O (5) | O₂/DMSO | 100 | 16 | 95 | >95:5 |
| 4 | 4-Chlorophenylboronic acid | Cu₂O (5) | O₂/DMSO | 100 | 16 | 82 | >95:5 |
| 5 | 3-Nitrophenylboronic acid | Cu₂O (5) | O₂/DMSO | 100 | 16 | 78 | >95:5 |
Data compiled from studies on copper-catalyzed N-arylation of tetrazoles.
Table 2: Suzuki C-C Coupling on a Pre-Arylated Tetrazole (Illustrative of Reactivity)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | XPhos Pd G3 (3) | Cs₂CO₃/Toluene/H₂O | 100 | 2 | 95 |
| 2 | 4-Methylphenylboronic acid | XPhos Pd G3 (3) | Cs₂CO₃/Toluene/H₂O | 100 | 2 | 98 |
| 3 | 4-Methoxyphenylboronic acid | XPhos Pd G3 (3) | Cs₂CO₃/Toluene/H₂O | 100 | 2 | 96 |
| 4 | 4-Chlorophenylboronic acid | XPhos Pd G3 (3) | Cs₂CO₃/Toluene/H₂O | 100 | 2 | 91 |
| 5 | 3-Nitrophenylboronic acid | XPhos Pd G3 (3) | Cs₂CO₃/Toluene/H₂O | 100 | 2 | 88 |
Data is illustrative of Suzuki coupling reactivity on a tetrazole scaffold, specifically the coupling of various arylboronic acids with 1-benzyl-5-bromo-1H-tetrazole.[4]
Experimental Protocols
Protocol 1: General Procedure for Chan-Lam N-Arylation of 5-Phenyltetrazole
To a reaction vessel are added 5-phenyltetrazole (1.0 mmol), the desired arylboronic acid (1.5 mmol), and copper(I) oxide (0.05 mmol, 5 mol%). The vessel is charged with dimethyl sulfoxide (DMSO) (5 mL). The reaction mixture is stirred under an atmosphere of oxygen (balloon) at 100 °C for 16 hours. After completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-5-phenyltetrazole.
Protocol 2: General Procedure for Suzuki C-C Coupling of 1-Benzyl-5-bromo-1H-tetrazole
In a nitrogen-filled glovebox, a vial is charged with 1-benzyl-5-bromo-1H-tetrazole (0.5 mmol), the respective arylboronic acid (0.75 mmol), cesium carbonate (1.0 mmol), and a palladium catalyst such as XPhos Pd G3 (0.015 mmol, 3 mol%). Toluene (2.5 mL) and water (0.5 mL) are added. The vial is sealed and the reaction mixture is stirred at 100 °C for 2 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the 1-benzyl-5-aryltetrazole product.[4]
Conclusion and Outlook
Both the Chan-Lam and Suzuki couplings are highly effective methods for the N-arylation of tetrazoles, each with its own set of advantages and disadvantages. The Chan-Lam coupling offers the benefits of using a more abundant and less expensive metal catalyst and can often be performed under milder, aerobic conditions. Its primary challenge lies in controlling the regioselectivity, which is influenced by a subtle interplay of electronic and steric effects. In contrast, the Suzuki coupling provides excellent control over regioselectivity through the use of pre-functionalized tetrazoles. However, this method generally requires stricter inert conditions, more expensive palladium catalysts and ligands, and the synthesis of the requisite starting materials can be a limiting factor.
The choice between these two powerful reactions will ultimately depend on the specific goals of the synthesis. For exploratory and diversity-oriented synthesis where mixtures of regioisomers may be acceptable or separable, the Chan-Lam coupling provides a rapid and cost-effective entry. For target-oriented synthesis where a specific regioisomer is required, the Suzuki coupling, despite its higher cost and more demanding conditions, offers a more direct and predictable route. Future research in this area will likely focus on the development of more selective Chan-Lam catalysts and milder, more versatile Suzuki protocols for the direct N-arylation of C-H bonds in tetrazoles, further blurring the lines between these two indispensable synthetic methodologies.
References
Validating the structure of synthesized biaryltetrazoles via spectroscopic methods
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of newly synthesized biaryltetrazoles, a class of compounds with significant applications in medicinal chemistry, is paramount for their intended biological activity and therapeutic efficacy. Validating the correct isomeric structure and confirming the successful synthesis is a critical step in the drug discovery and development pipeline. This guide provides a comparative overview of key spectroscopic methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the robust structural elucidation of biaryltetrazoles, supported by experimental data and detailed protocols.
Spectroscopic Techniques for Structural Elucidation: A Head-to-Head Comparison
A multi-spectroscopic approach is often essential for the unambiguous structural determination of biaryltetrazoles. Each technique provides unique and complementary information about the molecular structure.
| Spectroscopic Method | Information Provided | Key Advantages | Common Alternatives & Limitations |
| ¹H NMR | Provides information on the number, environment, and connectivity of protons. | High resolution, readily available, excellent for determining the substitution pattern on the aryl rings. | Can have overlapping signals in complex molecules. Does not directly probe the tetrazole ring nitrogens. |
| ¹³C NMR | Details the carbon framework of the molecule, including the tetrazole ring carbon. | Provides information on the number and type of carbon atoms. The chemical shift of the tetrazole carbon is a key diagnostic marker. | Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples. |
| ¹⁵N NMR | Directly probes the nitrogen atoms of the tetrazole ring, allowing for unambiguous isomer determination. | Highly sensitive to the electronic environment of the nitrogen atoms, making it a powerful tool for distinguishing between N1- and N2-substituted isomers. | Lower natural abundance of ¹⁵N requires specialized techniques (e.g., HMBC) or isotopic labeling for enhanced sensitivity.[1][2][3] |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | High sensitivity and accuracy in mass determination, crucial for confirming the molecular formula. Fragmentation patterns can provide structural insights. | Isomers may not be distinguishable by mass alone. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Quick and simple method to confirm the presence of key functional groups like the tetrazole ring and substituents on the aryl rings. | Provides limited information on the overall molecular structure and connectivity. |
Comparative Spectroscopic Data for a Model Biaryltetrazole
To illustrate the application of these techniques, consider the hypothetical structure of 5-(4'-methyl-[1,1'-biphenyl]-4-yl)-1H-tetrazole. The expected spectroscopic data are summarized below.
| Spectroscopic Data | ¹H NMR (DMSO-d₆, 500 MHz) | ¹³C NMR (DMSO-d₆, 125 MHz) | ¹⁵N NMR (DMSO-d₆) | Mass Spectrometry (ESI-MS) | Infrared (IR) Spectroscopy (KBr, cm⁻¹) |
| Chemical Shifts (δ, ppm) / m/z / Wavenumber (cm⁻¹) | 8.05 (d, 2H), 7.85 (d, 2H), 7.40 (d, 2H), 7.25 (d, 2H), 2.35 (s, 3H) | 155.5 (C-tetrazole), 142.0, 140.5, 130.0, 129.5, 128.0, 127.5, 21.0 (CH₃) | Characteristic shifts for N1, N2, N3, and N4 of the tetrazole ring.[1] | m/z: 251.10 [M+H]⁺ | ~3100 (N-H stretch), ~1610 (C=N stretch), ~1450-1500 (Aromatic C=C stretch), ~1000-1100 (Tetrazole ring vibrations)[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
General Synthesis of Biaryltetrazoles
A common method for synthesizing 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide.[5]
-
Nitrile Synthesis: The corresponding biaryl nitrile is synthesized via standard cross-coupling reactions (e.g., Suzuki coupling) followed by cyanation.
-
Cycloaddition: The biaryl nitrile is dissolved in a suitable solvent like dimethylformamide (DMF) or toluene. Sodium azide and a catalyst, such as zinc chloride or ammonium chloride, are added. The reaction mixture is heated under reflux for several hours to days.
-
Work-up and Purification: After cooling, the reaction mixture is acidified to protonate the tetrazole ring. The product is then extracted with an organic solvent and purified by recrystallization or column chromatography.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized biaryltetrazole in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 or 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower sensitivity, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
¹⁵N NMR: For natural abundance samples, 2D correlation experiments like ¹H-¹⁵N HMBC are often employed to detect the nitrogen signals indirectly.[1] These experiments are set up to detect long-range couplings between protons and nitrogen atoms.
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system. Electrospray ionization (ESI) is a common technique for these molecules.[6] Acquire the spectrum in positive or negative ion mode to observe the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, respectively.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on an IR-transparent window.
-
Analysis: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of a synthesized biaryltetrazole.
References
A comparative study of catalysts for cross-coupling reactions involving tetrazoles
For Researchers, Scientists, and Drug Development Professionals
The functionalization of tetrazole rings through cross-coupling reactions is a cornerstone in medicinal chemistry and materials science, enabling the synthesis of a diverse array of compounds with significant biological and physical properties. The choice of catalyst is paramount to the success of these transformations, influencing yield, selectivity, and substrate scope. This guide provides a comparative analysis of palladium, copper, and nickel catalysts commonly employed in cross-coupling reactions involving tetrazoles, supported by experimental data and detailed protocols.
Overview of Catalytic Systems
Cross-coupling reactions on the tetrazole scaffold primarily involve C-C bond formation, typically at the C5 position, and C-N bond formation at the N2 position. The three most prominent classes of catalysts for these transformations are based on palladium, copper, and nickel.
-
Palladium catalysts are highly versatile and widely used for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings. They offer high efficiency and functional group tolerance but can be costly.
-
Copper catalysts are particularly effective for Chan-Lam (C-N) N-arylation of tetrazoles and are a more economical alternative to palladium. These reactions often proceed under mild conditions.
-
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium, especially for C-N cross-coupling reactions, and can exhibit unique reactivity.
The following sections provide a detailed comparison of these catalytic systems, including performance data, experimental protocols, and mechanistic insights.
Performance Comparison of Catalysts
The efficacy of a catalyst is highly dependent on the specific reaction, substrates, and conditions. Below is a summary of representative data for palladium, copper, and nickel catalysts in cross-coupling reactions with tetrazoles.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Halotetrazoles with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 1-Benzyl-5-iodotetrazole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 12 | 85 |
| 2 | 1-Benzyl-5-iodotetrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 12 | 92 |
| 3 | 1-Phenyl-5-chlorotetrazole | Phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane | 18 | 78 |
| 4 | 1-Phenyl-5-chlorotetrazole | 4-Acetylphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane | 18 | 72 |
Table 2: Copper-Catalyzed Chan-Lam N-Arylation of 5-Substituted Tetrazoles with Arylboronic Acids[1]
| Entry | Tetrazole | Arylboronic Acid | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-Phenyl-1H-tetrazole | Phenylboronic acid | Cu₂O (5) | DMSO | 100 | 24 | 95 |
| 2 | 5-Phenyl-1H-tetrazole | 4-Methoxyphenylboronic acid | Cu₂O (5) | DMSO | 100 | 24 | 98 |
| 3 | 5-(4-Chlorophenyl)-1H-tetrazole | Phenylboronic acid | CuI (5) | DMSO | 100 | 24 | 91 |
| 4 | 5-Methyl-1H-tetrazole | Phenylboronic acid | Cu(OAc)₂ (10) | DMSO | 100 | 24 | 85 |
Table 3: Nickel-Catalyzed Buchwald-Hartwig Amination of 5-Halotetrazoles with Amines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 1-Phenyl-5-bromotetrazole | Morpholine | NiCl₂(dme) (10) | IPr·HCl (20) | NaOtBu | Dioxane | 12 | 88 |
| 2 | 1-Phenyl-5-bromotetrazole | Aniline | NiCl₂(dme) (10) | IPr·HCl (20) | NaOtBu | Dioxane | 16 | 75 |
| 3 | 1-(4-Methoxyphenyl)-5-chlorotetrazole | Piperidine | NiBr₂·3H₂O (10) | Bipyridine (20) | K₂CO₃ | t-AmylOH | 24 | 82 |
| 4 | 1-(4-Methoxyphenyl)-5-chlorotetrazole | n-Butylamine | NiBr₂·3H₂O (10) | Bipyridine (20) | K₂CO₃ | t-AmylOH | 24 | 78 |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of these cross-coupling reactions.
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
To a mixture of the 5-halotetrazole (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in a reaction vessel is added the solvent (e.g., Toluene/H₂O, 4:1, 5 mL). The mixture is degassed with argon for 15 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) is then added, and the vessel is sealed. The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Chan-Lam N-Arylation[1]
A mixture of the 5-substituted-1H-tetrazole (1.0 mmol), arylboronic acid (1.5 mmol), and copper catalyst (e.g., Cu₂O, 0.05 mmol) in a suitable solvent (e.g., DMSO, 3 mL) is stirred in a vessel open to the air (or under an oxygen atmosphere). The reaction mixture is heated to 100 °C and stirred for 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue is purified by flash column chromatography to afford the desired 2,5-disubstituted tetrazole.
Protocol 3: General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an argon atmosphere, the nickel precatalyst (e.g., NiCl₂(dme), 0.1 mmol), ligand (e.g., IPr·HCl, 0.2 mmol), and base (e.g., NaOtBu, 1.4 mmol) are combined. Anhydrous solvent (e.g., dioxane, 2 mL) is added, followed by the 5-halotetrazole (1.0 mmol) and the amine (1.2 mmol). The tube is sealed, and the reaction mixture is heated to the specified temperature (e.g., 100 °C) with vigorous stirring for the indicated time. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography.
Mechanistic Overview and Catalytic Cycles
Understanding the catalytic cycles provides a logical framework for optimizing reaction conditions and troubleshooting.
Palladium-Catalyzed Suzuki-Miyaura Coupling Workflow
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle.
A Comparative Guide to the Efficacy of 2-(1-trityl-5-tetrazolyl)phenylboronic Acid and its Alternatives in Sequential Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of complex biaryl molecules is a cornerstone of modern drug discovery and materials science. Sequential cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful tool for the controlled assembly of these architectures. The choice of the boronic acid reagent is critical to the success of these multi-step syntheses, influencing reactivity, selectivity, and overall yield. This guide provides a comparative analysis of 2-(1-trityl-5-tetrazolyl)phenylboronic acid and other relevant ortho-substituted phenylboronic acids in the context of sequential cross-coupling reactions.
While direct, quantitative comparisons of this compound in sequential couplings are not extensively documented in peer-reviewed literature, its application in the industrial synthesis of the angiotensin II receptor antagonist, Irbesartan, underscores its viability as a robust coupling partner.[1][2][3][4] This guide leverages available data on the Irbesartan synthesis and compares the broader class of ortho-tetrazolylphenylboronic acids with other functionalized analogs to provide a useful reference for researchers.
Comparative Analysis of Boronic Acids in Suzuki-Miyaura Coupling
The efficacy of a boronic acid in a sequential cross-coupling strategy is largely dictated by the nature of its ortho-substituent. This substituent can influence the electronic properties of the boronic acid and introduce steric hindrance, both of which affect the transmetalation step in the catalytic cycle. The trityl-protected tetrazole group in this compound serves as a bulky, sterically demanding substituent. The tetrazole moiety itself is a key pharmacophore, often used as a bioisostere for a carboxylic acid group.[5]
For a meaningful comparison, we will consider two classes of alternatives: the unprotected 2-(1H-tetrazol-5-yl)phenylboronic acid and other ortho-substituted phenylboronic acids such as 2-nitrophenylboronic acid and 2-methoxyphenylboronic acid.
| Boronic Acid | Key Features | Typical Reaction Conditions | Observed Yields | References |
| This compound | Trityl group offers protection and steric bulk. Used in Irbesartan synthesis. | Pd or Ni catalyst, two-phase solvent system (e.g., THF/water, DME/water), inorganic base (e.g., K₂CO₃). | Not explicitly reported in comparative studies, but successful in multi-step industrial synthesis. | [1][2] |
| 2-(1H-tetrazol-5-yl)phenylboronic acid | Unprotected tetrazole allows for further functionalization. May require specific conditions to avoid side reactions with the acidic proton. | Tandem Suzuki-hydrogenolysis protocols have been developed for related structures. | Moderate to good yields have been reported for the synthesis of 2,5-diaryl tetrazoles via a one-pot Suzuki-hydrogenolysis approach. | [5] |
| 2-Nitrophenylboronic acid | Electron-withdrawing nitro group can influence reactivity. Steric hindrance is a significant factor. | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), bulky phosphine ligands (e.g., SPhos, XPhos), various bases (e.g., K₂CO₃, K₃PO₄). | Yields can be high (70-98%) but are highly dependent on the choice of ligand and reaction conditions to overcome steric hindrance. | [6][7][8] |
| 2-Methoxyphenylboronic acid | Electron-donating methoxy group. Can participate in chelation with the metal center, potentially influencing reactivity. | Pd catalysts and various bases. Often used in competition experiments to determine relative transmetalation rates. | Generally provides good to excellent yields in standard Suzuki couplings. | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative procedures for Suzuki-Miyaura coupling reactions involving the classes of boronic acids discussed.
General Protocol for Suzuki-Miyaura Coupling (adapted from Irbesartan Synthesis)
This protocol is based on the conditions described for the synthesis of Irbesartan, employing a two-phase solvent system which can be effective for large-scale reactions.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.1 mmol)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Potassium carbonate (2.0 mmol)
-
Solvent system: A mixture of an organic solvent (e.g., Tetrahydrofuran or 1,2-dimethoxyethane) and water (typically in a 3:1 to 5:1 ratio).
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, and the palladium catalyst.
-
Add the organic solvent and stir the mixture to dissolve the reactants.
-
Add the aqueous solution of potassium carbonate to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to extract the product.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid
This protocol highlights the importance of ligand selection for sterically hindered substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
2-Nitrophenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL) and Water (0.5 mL)
Procedure:
-
In a reaction flask, combine the aryl halide, 2-nitrophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to 100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
Visualizing Reaction Workflows
Diagrams can clarify complex experimental procedures and reaction pathways. Below are Graphviz DOT scripts for generating such visualizations.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a sequential Suzuki-Miyaura cross-coupling reaction.
References
- 1. US7019148B2 - Synthesis of irbesartan - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of 2-(1-trityl-5-tetrazolyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 2-(1-trityl-5-tetrazolyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of specific kinetic data for this compound, this document focuses on the well-established principles of the Suzuki-Miyaura cross-coupling reaction, in which this boronic acid serves as a crucial reagent. The guide offers a comparison with other classes of boronic acids, detailed experimental protocols for kinetic analysis, and visualizations of the reaction pathway and experimental workflow.
Introduction to this compound
This compound is a specialized organoboron compound. The trityl group provides significant steric bulk and serves as a protecting group for the tetrazole nitrogen. The boronic acid moiety is the reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
General Principles of Suzuki-Miyaura Reaction Kinetics
The Suzuki-Miyaura reaction is a versatile and widely used method for synthesizing biaryls, vinylarenes, and polyolefins. The reaction mechanism involves a catalytic cycle with a palladium catalyst.[1] The key steps in this cycle are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X), leading to the formation of a Pd(II) complex. This step is often the rate-determining step in the catalytic cycle.[2] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step involves the activation of the boronic acid by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.[1]
The overall rate of the Suzuki-Miyaura reaction is influenced by several factors, including the nature of the substrates (both the boronic acid and the organic halide), the choice of palladium catalyst and ligands, the base, the solvent, and the reaction temperature.[4]
Comparative Analysis of Boronic Acid Reactivity
The following table provides an illustrative comparison of the relative initial reaction rates for different classes of boronic acids. This data is generalized from established principles and should be considered as a guide for relative reactivity.
| Boronic Acid Type | Representative Boronic Acid | Relative Initial Rate (Normalized) | Key Kinetic Considerations |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | Generally exhibits faster transmetalation compared to alkylboronic acids.[5] |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0 | Electron-donating groups can enhance the rate of the transmetalation step.[5][6] |
| Aryl (Electron-Poor) | 4-Trifluoromethylphenylboronic Acid | ~3.0 | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, which may slow down the transmetalation process.[5] |
| Aryl (Ortho-Substituted) | 2-Tolylboronic Acid | Variable | Steric hindrance from ortho-substituents can significantly impact the rate of transmetalation.[7] The bulky trityl-tetrazolyl group on the target molecule is expected to have a significant steric effect. |
| Heteroaryl | 2-Thiopheneboronic Acid | Variable | The stability of the boronic acid and the electronic nature of the heteroaryl ring influence reactivity. |
Based on its structure, this compound possesses a bulky ortho-substituent. This significant steric hindrance is expected to influence the transmetalation step of the Suzuki-Miyaura reaction. The electronic properties of the tetrazole ring may also play a role in modulating the reactivity of the boronic acid.
Experimental Protocols
For a comprehensive kinetic analysis of a Suzuki-Miyaura reaction involving this compound, a well-defined experimental protocol is essential. The following is a detailed methodology for monitoring the reaction progress and determining key kinetic parameters using High-Performance Liquid Chromatography (HPLC).
Protocol: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC
Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk flask)
-
Thermostated heating block or oil bath
-
Syringes and needles for sampling
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a Schlenk flask maintained under an inert atmosphere (e.g., Argon), combine the aryl halide, this compound, base, and the internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Initiation: Add the palladium catalyst to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This point is marked as time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the withdrawn aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid solution) to halt the catalytic process.[6]
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product as a function of time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
This diagram outlines the systematic workflow for conducting a kinetic study of the Suzuki-Miyaura reaction.
Caption: Workflow for kinetic analysis of a Suzuki-Miyaura reaction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. wwjmrd.com [wwjmrd.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
A Comparative Guide to the Cross-Reactivity of Aryl Halides in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. A key consideration in the application of this powerful reaction is the reactivity of the aryl halide coupling partner. This guide provides an objective comparison of the performance of different aryl halides—specifically aryl chlorides, bromides, and iodides—in a representative Suzuki-Miyaura coupling reaction, supported by experimental data.
Relative Reactivity of Aryl Halides
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energy: Aryl-I > Aryl-Br > Aryl-Cl.[1] Consequently, aryl iodides are typically the most reactive, followed by aryl bromides, with aryl chlorides being the least reactive and often requiring more specialized and robust catalytic systems for efficient coupling.[2] However, significant advancements in catalyst and ligand design have expanded the scope of less reactive aryl chlorides, making them more attractive substrates due to their lower cost and wider availability.[2]
Quantitative Data Presentation
The following table summarizes the performance of different aryl halides in a Suzuki-Miyaura cross-coupling reaction with p-tolylboronic acid. The data is compiled from a study focused on developing a mild and aqueous protocol for this transformation.[3]
| Aryl Halide | Product | Yield (%) |
| 4-Chloro-benzaldehyde | 4'-Methyl-biphenyl-4-carbaldehyde | 98 |
| 4-Bromo-N,N-dimethylaniline | 4-Dimethylamino-4'-methyl-biphenyl | 99 |
| 4-Iodoanisole | 4-Methoxy-4'-methyl-biphenyl | Not specified, but generally high yields are reported for aryl iodides under similar conditions. |
Note: The yield for 4-Iodoanisole was not explicitly provided in the referenced table but is generally high in Suzuki-Miyaura reactions.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura cross-coupling of different aryl halides.
General Procedure for Suzuki-Miyaura Cross-Coupling in an Aqueous Medium[3]
A mixture of the aryl halide (0.1 mmol), p-tolylboronic acid (0.15 mmol), potassium carbonate (K₂CO₃, 0.3 mmol), and a palladium/SPhos catalyst (5 mol%) is prepared in a water-acetonitrile (4:1, 1 mL) solvent system. The reaction mixture is stirred at 37°C for 18 hours. Following the reaction, the product is isolated via flash chromatography.
Ligand-Free Suzuki-Miyaura Cross-Coupling[4]
In a flask, the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.5 mol%) are mixed in WEB (3 mL). The mixture is stirred at room temperature for the specified time. The reaction solution is then extracted with diethyl ether (4 x 10 mL). The final product is purified using column chromatography on silica gel with a hexane/ethyl acetate (9:1 v/v) eluent.
Mandatory Visualizations
Experimental Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Workflow of a typical Suzuki-Miyaura cross-coupling experiment.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 2. researchgate.net [researchgate.net]
- 3. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(1-trityl-5-tetrazolyl)phenylboronic acid proper disposal procedures
Proper Disposal of 2-(1-trityl-5-tetrazolyl)phenylboronic acid
The responsible management and disposal of chemical waste are paramount for ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides essential safety and logistical information for the proper disposal of this compound. Adherence to these procedures is critical for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to recognize the hazards associated with this compound. The compound must be handled as hazardous waste. All handling should occur within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Hazard Identification: Based on GHS classifications, this compound is a flammable solid that is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.[1][2] The tetrazole moiety suggests that the compound may pose an explosion risk under certain conditions, such as exposure to heat, shock, or friction.[3][4]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A flame-retardant lab coat that fully covers the arms and is fastened. |
| Respiratory | Use a NIOSH-approved respirator if dusts are generated. |
| Footwear | Closed-toe shoes. |
This data is compiled from general safety guidelines for handling hazardous laboratory chemicals.[5]
Step-by-Step Disposal Procedure
Principle of Disposal: this compound and its containers must be disposed of as hazardous chemical waste. Under no circumstances should this chemical be disposed of in regular trash or flushed down the drain.[6][7] The material should be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[8]
Waste Segregation and Collection
Proper segregation is the first step in safe disposal.
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[5]
-
Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound", its CAS number (143722-25-2), and appropriate hazard pictograms (e.g., Flammable, Irritant, Health Hazard).[1][5]
Solid Waste Disposal
This category includes the pure compound and any contaminated disposable materials.
-
Unused/Expired Chemical : Collect the original solid compound in its container or a compatible, sealed waste container. Do not mix with other waste types.
-
Contaminated Materials : Items such as gloves, weighing paper, and paper towels that are lightly contaminated should be placed in a designated, sealed plastic bag or container labeled as hazardous solid waste.[9]
-
Spill Cleanup : In case of a spill, avoid generating dust.[6] Collect the material using spark-proof tools and place it in a closed container for disposal.[8] Ensure the area is then decontaminated.
Liquid Waste Disposal
This includes solutions from experiments or rinsates from cleaning.
-
Reaction Mixtures : Collect all solutions containing the compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Solvent Compatibility : Ensure the waste container is compatible with the solvent used. Do not mix incompatible waste streams. For instance, keep halogenated and non-halogenated solvent waste separate.[9]
-
Rinsates : All rinsates from the decontamination of glassware must be collected as hazardous liquid waste.[5]
Decontamination of Glassware
Thorough decontamination is necessary before glassware can be reused or disposed of.
-
Initial Rinse : Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect this rinsate as hazardous liquid waste.
-
Secondary Decontamination : A basic wash can help convert residual boronic acid into a more water-soluble boronate salt.[5] This can be achieved by rinsing with a dilute solution of a base like sodium bicarbonate, followed by a water rinse. All rinsates from this process must also be collected as hazardous liquid waste.[5]
-
Final Rinse : After decontamination, a final rinse with deionized water can be performed. This final rinse water should also be collected as hazardous waste.[5]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Storage and Pickup
-
Store all sealed and labeled waste containers in a designated, secure satellite accumulation area that is away from heat or ignition sources.[2]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal, which typically involves contacting the Environmental Health & Safety (EHS) department.[7]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid | C26H21BN4O2 | CID 9954488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. 1H-TETRAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. laballey.com [laballey.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. essex.ac.uk [essex.ac.uk]
Essential Safety and Operational Guide for Handling 2-(1-trityl-5-tetrazolyl)phenylboronic acid
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-(1-trityl-5-tetrazolyl)phenylboronic acid (CAS No. 143722-25-2). The procedures outlined are designed to ensure the safety of researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C26H21BN4O2 |
| Molecular Weight | 432.3 g/mol [1] |
| Appearance | Flammable solid[1][2] |
Hazard Identification
This compound is classified as a flammable solid that is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.[1][2] The tetrazole moiety presents a potential risk of explosion when subjected to heat, shock, or friction.[3][4] Boronic acids, as a class, are known to cause skin, eye, and respiratory irritation.[5][6]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[2][5][6][7] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5][7] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[7][8] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[7] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid to prevent inhalation of dust particles.[6][7] | Minimizes the risk of respiratory tract irritation.[7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[5][6]
-
Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[2][5][7][9]
-
The work area should be clean and free of clutter.
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][10]
-
Use non-sparking tools and explosion-proof electrical equipment.[2][10]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2][10]
-
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling :
-
Keep the container tightly closed when not in use.[2]
-
Avoid generating dust when transferring the solid.[7] Use appropriate tools, such as a spatula, for transfers.[7]
-
Avoid all personal contact, including inhalation of dust or vapors.[4][5]
-
Do not eat, drink, or smoke when using this product.[8]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
-
-
Post-Handling :
-
Clean the work area to remove any residual chemical.
-
Remove and properly dispose of contaminated PPE.
-
Wash hands again before leaving the laboratory.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5][7]
-
Waste Collection : Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[5]
-
Regulatory Compliance : Dispose of all chemical waste in accordance with federal, state, and local regulations.[5][11] Do not pour waste down the drain.[5]
-
Container Disposal : Dispose of empty containers as unused product.[11] Do not re-use empty containers.[11]
Emergency Procedures
Spill Response
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate : Ensure the area is well-ventilated, if it is safe to do so.[5]
-
Contain : For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5] Avoid raising dust.[5]
-
Collect : Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[6][10]
-
Clean : Clean the spill area thoroughly.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.[6] |
| Skin Contact | Immediately remove all contaminated clothing.[4] Flush skin with plenty of water for at least 15 minutes.[6] Seek medical attention if irritation occurs.[4] |
| Inhalation | Remove from exposure and move to fresh air immediately.[6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6] Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[6] If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.[6][8] |
Workflow Diagrams
Caption: Step-by-step workflow for handling this compound.
References
- 1. [2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid | C26H21BN4O2 | CID 9954488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. biofinechemical.com [biofinechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
